3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
Description
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Properties
IUPAC Name |
3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO3S/c1-11(2,3)9-7-8(16(12,13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKLMIMDSOBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453964 | |
| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69129-42-6 | |
| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride physical properties
An In-Depth Technical Guide to the Physicochemical Properties of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted aromatic sulfonyl chloride. Compounds of this class are pivotal reagents and intermediates in organic synthesis, most notably for the construction of sulfonamides, a functional group present in numerous therapeutic agents. The strategic placement of a bulky tert-butyl group and an electron-donating methoxy group on the benzene ring modifies the reactivity and physical properties of the sulfonyl chloride moiety, offering unique characteristics for applications in medicinal chemistry and materials science. Understanding these properties is critical for its effective handling, reaction optimization, and incorporation into complex molecular scaffolds.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, grounded in established chemical principles and data from structurally related analogs.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity and structure.
-
IUPAC Name: 3-(tert-Butyl)-4-methoxybenzene-1-sulfonyl chloride
-
CAS Number: 69129-42-6[1]
-
Molecular Formula: C₁₁H₁₅ClO₃S[1]
-
Molecular Weight: 262.75 g/mol [1]
-
SMILES: CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)OC
The molecule's architecture, featuring a sterically demanding tert-butyl group ortho to the sulfonyl chloride and a methoxy group para to it, is key to its behavior.
Sources
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride structural analysis
An In-depth Technical Guide to the Structural Analysis of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
Abstract
This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques required to confirm the identity, purity, and conformational aspects of this key chemical intermediate. We will explore the causality behind the selection of specific analytical methods, present detailed experimental protocols, and interpret the resulting data. The integration of spectroscopic and crystallographic data provides a self-validating system for the unequivocal structural elucidation of the title compound.
Introduction: Significance and Physicochemical Context
This compound is a crucial building block in modern organic synthesis. The sulfonyl chloride functional group is a highly reactive electrophile, primarily used to form sulfonamides through reactions with primary and secondary amines, and sulfonate esters via reactions with alcohols.[1][2] These resulting sulfonamide moieties are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to their chemical stability and ability to act as hydrogen bond donors and acceptors.
The specific substitution pattern of the title compound—a bulky, sterically hindering tert-butyl group and an electron-donating methoxy group—exerts significant control over its reactivity and the properties of its derivatives. A precise and unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its use in any synthetic campaign, particularly in a regulated drug development environment. This guide outlines a synergistic, multi-technique approach to achieve this goal with the highest degree of scientific rigor.
Spectroscopic Elucidation: A Multi-Technique Approach
Spectroscopic methods form the foundation of structural analysis by providing detailed information about the molecule's atomic connectivity, functional groups, and overall composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for delineating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H and ¹³C NMR is indispensable for confirming the substitution pattern on the aromatic ring.
Expertise & Experience in Experimental Design:
The choice of solvent is paramount for acquiring high-quality data. Deuterated chloroform (CDCl₃) is an excellent first choice as it readily dissolves a wide range of non-polar to moderately polar organic compounds and has a simple, single-peak solvent signal that does not interfere with the regions of interest. Tetramethylsilane (TMS) is added as an internal standard to provide a universal reference point (0 ppm), ensuring that data is reproducible and comparable between different instruments and laboratories. For a typical high-field instrument (400 MHz or above), a sample concentration of 10-20 mg in approximately 0.6 mL of solvent provides an optimal signal-to-noise ratio without significant line broadening.
Trustworthiness Through Self-Validating Data:
The true power of NMR lies in the integration of multiple experiments. While 1D ¹H and ¹³C spectra provide initial assignments, 2D correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) provide a self-validating layer of confirmation. An HSQC spectrum creates a direct correlation map between each proton and the carbon atom it is attached to, removing any ambiguity in the assignment of the aromatic C-H pairs. This cross-validation is a hallmark of a robust analytical protocol.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 15 mg of this compound and dissolve it in 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a 30-degree pulse angle with a 1-second relaxation delay. Co-add 16 scans to ensure a good signal-to-noise ratio.
-
¹³C{¹H} NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum using a standard pulse program. A longer relaxation delay of 2 seconds and a higher number of scans (e.g., 1024) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0 ppm.
Data Presentation: Expected NMR Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-Butyl Protons | ~ 1.45 | singlet | 9H | -C(CH₃)₃ |
| Methoxy Protons | ~ 3.95 | singlet | 3H | -OCH₃ |
| Aromatic Proton (H5) | ~ 7.00 | doublet | 1H | Proton ortho to -OCH₃ |
| Aromatic Proton (H2) | ~ 7.85 | doublet | 1H | Proton ortho to -SO₂Cl |
| Aromatic Proton (H6) | ~ 7.90 | doublet of doublets | 1H | Proton meta to -OCH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| tert-Butyl Carbons | ~ 31.5 | -C(C H₃)₃ |
| tert-Butyl Quaternary C | ~ 35.8 | -C (CH₃)₃ |
| Methoxy Carbon | ~ 56.2 | -OCH₃ |
| Aromatic Carbon (C5) | ~ 111.5 | Carbon ortho to -OCH₃ |
| Aromatic Carbon (C2) | ~ 128.0 | Carbon ortho to -SO₂Cl |
| Aromatic Carbon (C6) | ~ 131.0 | Carbon meta to -OCH₃ |
| Aromatic Carbon (C3) | ~ 139.0 | Carbon bearing -C(CH₃)₃ |
| Aromatic Carbon (C1) | ~ 144.0 | Carbon bearing -SO₂Cl |
| Aromatic Carbon (C4) | ~ 165.0 | Carbon bearing -OCH₃ |
Visualization: NMR Data Integration Workflow
Caption: Integrated workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally fast and reliable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Expertise & Experience in Experimental Design:
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the technique of choice. It requires no sample preparation beyond placing a small amount of the material on the ATR crystal (typically diamond). This eliminates the need for making KBr pellets, which is time-consuming and can be affected by atmospheric moisture. The resulting spectrum is highly reproducible.
Trustworthiness Through Characteristic Absorptions:
The IR spectrum provides a molecular "fingerprint." For this compound, the most critical and unambiguous signals are the two very strong stretching bands for the sulfonyl group (S=O).[3] Their presence, along with characteristic bands for the aromatic ring and ether linkage, provides definitive evidence for the key functional groups.
Experimental Protocol: IR Analysis
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small quantity (~1-2 mg) of the solid sample on the ATR crystal. Apply pressure with the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Co-add 32 scans over a range of 4000-400 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically perform an ATR correction to produce a spectrum that is comparable to a traditional transmission spectrum.
Data Presentation: Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2960-2850 | Strong | Aliphatic C-H stretching (tert-butyl & methoxy) |
| ~ 1590, 1485 | Medium-Strong | Aromatic C=C stretching |
| ~ 1385 | Strong | Asymmetric S=O stretching of -SO₂Cl |
| ~ 1260 | Strong | Aryl-O stretching (ether) |
| ~ 1175 | Strong | Symmetric S=O stretching of -SO₂Cl |
| ~ 580 | Strong | S-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.
Expertise & Experience in Experimental Design:
High-Resolution Mass Spectrometry (HRMS) with a "soft" ionization technique like Electrospray Ionization (ESI) or a "hard" technique like Electron Ionization (EI) is ideal. HRMS is critical because it measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula. This is a key requirement for publication and regulatory submissions.
Trustworthiness Through Isotopic Pattern and Fragmentation:
The presence of both chlorine and sulfur provides a definitive isotopic signature. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Sulfur also has isotopes (³²S, ³³S, ³⁴S). The molecular ion peak in the mass spectrum will therefore appear as a cluster of peaks (M⁺, M+1, M+2, etc.), whose relative intensities must exactly match the theoretically calculated pattern for C₁₁H₁₅ClO₃S. This provides an exceptionally high level of confidence in the assigned formula.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: Utilize a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Introduction: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile) and introduce it via direct infusion for ESI or via a GC inlet for EI.
-
Ionization (ESI example): Operate in positive ion mode.
-
Mass Analysis: Acquire the spectrum over a range of m/z 100-500.
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺. Use the instrument's software to calculate the elemental composition from the accurate mass measurement and compare the observed isotopic pattern with the theoretical pattern for C₁₁H₁₅ClO₃S.
Data Presentation: Expected Mass Spectrometry Data
| m/z (ion) | Formula | Calculated Exact Mass |
| [M+Na]⁺ | C₁₁H₁₅ClNaO₃S⁺ | 285.0272 |
| [M+H]⁺ | C₁₁H₁₆ClO₃S⁺ | 263.0452 |
X-ray Crystallography: The Definitive Structure
While spectroscopy provides robust evidence for connectivity, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles in the solid state.
Expertise & Experience in Experimental Design:
The most significant hurdle in this technique is the cultivation of a single, diffraction-quality crystal. This is often more art than science, requiring the screening of various solvents and crystallization methods (e.g., slow evaporation, vapor diffusion). A suitable crystal must be well-formed, without visible fractures, and typically 0.1-0.3 mm in size.
Trustworthiness Through Rigorous Refinement:
The resulting structural model is not merely a picture; it is a mathematically refined solution against thousands of observed diffraction spots. The quality of the structure is assessed by a statistical figure of merit, the R-factor (R1). An R1 value below 0.05 (5%) is considered excellent and provides unequivocal proof of the structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexanes mixture) and allow for slow evaporation over several days in a loosely capped vial.
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a cryo-loop.
-
Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) on an X-ray diffractometer. The low temperature minimizes atomic thermal motion, resulting in higher quality data. Collect a full sphere of diffraction data.
-
Structure Solution and Refinement: Process the raw diffraction data. Solve the structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares refinement software.
Visualization: Crystallography Workflow
Caption: The definitive workflow for structural determination via X-ray crystallography.
Conclusion: A Synergistic Approach to Structural Integrity
The structural analysis of this compound exemplifies the necessity of a multi-faceted analytical strategy. NMR spectroscopy defines the C-H framework, IR spectroscopy confirms the essential functional groups, and high-resolution mass spectrometry validates the elemental formula with isotopic precision. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. The convergence of data from these independent yet complementary techniques constitutes a self-validating system, ensuring the absolute structural integrity of the molecule and providing the necessary confidence for its application in high-stakes fields like pharmaceutical development.
References
Sources
Reactivity of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride with Nucleophiles: A Mechanistic and Practical Exploration
An In-depth Technical Guide:
Abstract
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is an important aromatic sulfonyl chloride reagent utilized in organic synthesis, particularly in the construction of sulfonamides and sulfonate esters which are key moieties in numerous pharmaceutical agents. Its unique substitution pattern—a sterically demanding tert-butyl group and an electron-donating methoxy group—imparts a distinct reactivity profile compared to more common reagents like tosyl chloride (TsCl) or benzenesulfonyl chloride. This guide provides a comprehensive analysis of the reagent's reactivity with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, explore the causal effects of its structure on reactivity, present field-proven experimental protocols, and offer practical insights for its application in research and development settings.
Introduction: Understanding the Reagent's Profile
Arenesulfonyl chlorides are powerful electrophiles, widely employed to form stable linkages with nucleophilic species.[1][2] The reactivity of the sulfur atom is dictated by the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom, rendering it highly susceptible to nucleophilic attack.[3] In the case of this compound, the aromatic substituents modulate this intrinsic reactivity.
-
Electronic Effect: The methoxy group at the para-position is a strong electron-donating group (EDG) through resonance (+R effect). This effect increases electron density in the benzene ring and, to a lesser extent, slightly reduces the electrophilicity of the sulfonyl sulfur compared to an unsubstituted benzenesulfonyl chloride.
-
Steric Effect: The tert-butyl group at the meta-position introduces significant steric bulk. While not directly adjacent to the reaction center, it can influence the approach of bulky nucleophiles and may affect the conformation of the molecule and the solvation of the transition state.
These combined effects make this compound a valuable tool when specific reactivity and final product properties (such as crystallinity or solubility) are desired.
Physical and Safety Considerations
Like most sulfonyl chlorides, this reagent is a moisture-sensitive solid. It is corrosive and causes severe skin and eye damage upon contact.[4] It reacts with water, potentially liberating toxic gas (HCl), and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClO₃S |
| Molecular Weight | 262.75 g/mol |
| Appearance | Off-white to white solid (typical) |
| Key Hazards | Corrosive, Water-reactive |
| Handling Precautions | Use in a fume hood, avoid moisture contact |
Reaction with Amine Nucleophiles: The Gateway to Sulfonamides
The reaction between a sulfonyl chloride and a primary or secondary amine is the most common method for synthesizing sulfonamides, a critical pharmacophore in drug discovery.[6][7] The reaction proceeds via nucleophilic substitution at the sulfur center.
Mechanism of Sulfonamide Formation
The reaction is generally accepted to proceed through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a short-lived trigonal bipyramidal intermediate.[8] For practical purposes, the workflow is consistent. The amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion. A base is required to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: General mechanism for sulfonamide formation.
Causality in Experimental Design
-
Choice of Base: A non-nucleophilic base is essential. Pyridine or triethylamine (Et₃N) are commonly used. Pyridine can also act as a nucleophilic catalyst. For sterically hindered amines, a stronger, non-nucleophilic base like Proton-Sponge® or DBU may be considered, although this is less common.
-
Solvent Selection: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal as they solubilize the reactants without competing in the reaction.[9]
-
Reactivity of Amines:
-
Primary Amines (R-NH₂): React readily. The resulting N-substituted sulfonamide has an acidic proton on the nitrogen, making it soluble in aqueous alkali, a principle used in the Hinsberg test for amine characterization.[10][11]
-
Secondary Amines (R₂NH): Also react, but typically slower than primary amines due to increased steric hindrance.[6] The resulting N,N-disubstituted sulfonamide has no acidic proton and is insoluble in aqueous base.
-
Tertiary Amines (R₃N): Do not form sulfonamides as they lack an N-H bond. They can, however, promote the hydrolysis of the sulfonyl chloride.[10]
-
Anilines: Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Their reactions may require slightly more forcing conditions (e.g., gentle heating).
-
Field-Proven Protocol: Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (e.g., benzylamine) (1.1 eq.)
-
Triethylamine (1.5 eq.) or Pyridine (solvent quantity)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq.) and anhydrous DCM (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.).
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise over 15 minutes. Causality: Slow addition helps to control any exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: a. Quench the reaction by adding water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction with Alcohol Nucleophiles: Synthesis of Sulfonate Esters
The reaction of sulfonyl chlorides with alcohols provides sulfonate esters.[12] These esters are exceptionally useful in synthesis because the sulfonate group is an excellent leaving group (its conjugate acid, a sulfonic acid, is very strong), effectively converting a poorly-leaving hydroxyl group into one that is readily displaced by nucleophiles.[13]
Mechanism and Stereochemistry
The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile.[14] A crucial aspect of this reaction is its stereochemistry. Since the C-O bond of the alcohol is not broken during the formation of the sulfonate ester, the reaction proceeds with retention of configuration at the alcohol's stereocenter.[13][15] This is a powerful tool for controlling stereochemistry in multi-step syntheses.
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- 3. fiveable.me [fiveable.me]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. cbijournal.com [cbijournal.com]
- 7. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. How does 4 - Toluene Sulfonyl Chloride react with alcohols? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
3-tert-Butyl-4-methoxy-benzenesulfonyl chloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Lacking direct empirical solubility data in publicly available literature, this document establishes a predictive framework grounded in fundamental chemical principles and supported by solubility data of analogous compounds. We will dissect the molecule's structural components to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide furnishes detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, ensuring researchers can validate these predictions and establish optimal conditions for their specific applications. All discussions are framed with a strong emphasis on scientific integrity and laboratory safety.
Introduction: The Critical Role of Solubility
This compound is an aromatic sulfonyl chloride of increasing importance in medicinal chemistry and drug development. Its utility as a building block for novel therapeutic agents stems from the reactive sulfonyl chloride moiety, which readily participates in the formation of sulfonamides and sulfonate esters. The successful execution of synthetic routes, subsequent purification, and formulation of active pharmaceutical ingredients (APIs) are all critically dependent on a thorough understanding of the compound's solubility.
Process chemists must select appropriate solvents to ensure complete dissolution of reactants, facilitate reaction kinetics, and enable efficient product isolation and purification through methods like crystallization. Poor solubility can lead to heterogeneous reaction mixtures, resulting in lower yields, increased byproduct formation, and complex purification challenges. This guide provides the foundational knowledge necessary to navigate these challenges by offering a predictive solubility profile and the means to empirically verify it.
Molecular Structure and Physicochemical Properties Analysis
The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The structure of this compound is a unique amalgamation of functional groups with opposing polarity characteristics.
-
Benzenesulfonyl Chloride Core: The central phenyl ring attached to the sulfonyl chloride group (-SO₂Cl) forms a polar backbone. The sulfur-oxygen and sulfur-chlorine bonds are highly polarized, making this region of the molecule electrophilic and capable of dipole-dipole interactions.
-
The Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a moderately polar, electron-donating group. The oxygen atom can act as a hydrogen bond acceptor, which typically enhances solubility in protic solvents.
-
The tert-Butyl Group (-C(CH₃)₃): Positioned at the 3-position, the tert-butyl group is a bulky, non-polar (hydrophobic) alkyl substituent. This group will dominate interactions in non-polar environments through van der Waals forces and sterically hinder interactions at the adjacent sulfonyl chloride group.
The interplay between the bulky, hydrophobic tert-butyl group and the polar methoxy and sulfonyl chloride groups suggests a nuanced solubility profile. The molecule is not entirely non-polar nor is it highly polar; its behavior will be a balance of these competing influences.
A Predictive Framework Based on Analogous Compounds
To build a reliable predictive model, we can analyze the known solubility of structurally related compounds. The principle of "like dissolves like" remains the cornerstone of this analysis: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.
-
Analog 1: 4-Methoxybenzenesulfonyl Chloride: This compound is generally soluble in polar solvents such as alcohols and water, though it decomposes in the latter[1]. It is also soluble in moderately polar solvents like acetone, acetonitrile, dioxane, and toluene[2]. Its solubility is limited in non-polar solvents like hexane and benzene[1]. This demonstrates the influence of the polar methoxy and sulfonyl chloride groups.
-
Analog 2: 4-tert-Butylbenzenesulfonyl Chloride: This compound is characterized by its bulky non-polar group. It exhibits slight solubility in chloroform and methanol[3]. The hydrophobic nature of the tert-butyl group significantly reduces its affinity for highly polar solvents. Its solubility in various organic solvents is generally moderate[4].
Prediction for this compound: Our target molecule combines the features of both analogs. The presence of the tert-butyl group will likely reduce its solubility in highly polar, protic solvents (like water and methanol) compared to 4-methoxybenzenesulfonyl chloride. Conversely, the methoxy group should enhance its solubility in polar aprotic and moderately polar solvents compared to 4-tert-butylbenzenesulfonyl chloride. The molecule is expected to have favorable solubility in solvents that can accommodate both its polar and non-polar regions, such as chlorinated solvents, ethers, and ketones.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound at ambient temperature (approx. 20-25°C). These predictions are qualitative and should be confirmed experimentally using the protocols in Section 5.0.
| Solvent Class | Example Solvents | Predicted Solubility | Justification |
| Non-Polar | Hexane, Cyclohexane | Low to Insoluble | The polar sulfonyl chloride and methoxy groups will have poor interactions with purely aliphatic solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-stacking. The non-polar tert-butyl group is also compatible. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds. They can effectively solvate both the non-polar and polar regions of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | THF, being more polar, is expected to be an excellent solvent. Diethyl ether should also be effective. The oxygen atom in the ether can interact with the polar parts of the solute. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | These polar aprotic solvents are effective at dissolving compounds with moderate polarity. The ketone carbonyl can interact with the sulfonyl group. |
| Esters | Ethyl Acetate | High | Similar to ketones, esters are good solvents for moderately polar compounds. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are highly polar and can effectively solvate the polar sulfonyl chloride and methoxy groups. DMSO is a particularly strong solvent for a wide range of structures[5]. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The bulky tert-butyl group will likely hinder solubility in these highly polar, hydrogen-bonding solvents. Some solubility is expected due to the methoxy and sulfonyl chloride groups. |
| Water | H₂O | Insoluble (and Reactive) | The large hydrophobic portion of the molecule (tert-butyl and benzene ring) will make it insoluble in water. Furthermore, sulfonyl chlorides react with water, decomposing into the corresponding sulfonic acid[6]. |
Experimental Protocols for Solubility Determination
It is imperative to empirically determine solubility for process development. The following protocols provide a systematic approach.
Protocol: Qualitative Solubility Assessment
This rapid test provides a general understanding of solubility in various solvents.
Methodology:
-
Dispense 20-30 mg of this compound into a small, dry test tube or vial.
-
Add the selected solvent dropwise (e.g., using a pipette), starting with 0.5 mL.
-
After each addition, vigorously agitate the mixture for 30-60 seconds using a vortex mixer or by flicking the tube.
-
Visually inspect the solution against a contrasting background to check for any undissolved solid.
-
If the solid dissolves completely, the compound is considered "soluble."
-
If the solid does not dissolve, continue adding the solvent in 0.5 mL increments up to a total volume of 3.0 mL, agitating after each addition.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at the final volume.
Caption: Workflow for qualitative solubility determination.
Protocol: Quantitative Solubility Determination (Gravimetric Method)
This method determines the solubility in terms of mass per unit volume (e.g., mg/mL).
Methodology:
-
Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., 5 mL) in a sealed vial. An excess is present when solid material remains undissolved.
-
Equilibrate: Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Phases: Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear, supernatant liquid (e.g., 2.0 mL) using a volumetric pipette. To avoid transferring solid particles, it is best to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).
-
Evaporate Solvent: Transfer the filtered aliquot to a pre-weighed, dry vial. Record the exact mass of the empty vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Calculate Solubility: Weigh the vial containing the dried solute. The difference in mass between the final vial and the empty vial gives the mass of the dissolved solid.
-
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
Caption: Workflow for quantitative gravimetric solubility determination.
Critical Safety Precautions
Sulfonyl chlorides as a class are hazardous materials and must be handled with appropriate care.
-
Corrosivity: this compound is expected to be corrosive and can cause severe skin burns and eye damage[6][7].
-
Moisture Sensitivity: Sulfonyl chlorides react with water, including moisture in the air, to release corrosive hydrogen chloride (HCl) gas[8]. All experiments should be conducted in a well-ventilated fume hood, and the compound should be stored in a desiccator or under an inert atmosphere.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash-proof safety goggles and a face shield.
-
A lab coat[9].
-
-
Handling: Avoid inhalation of dust or vapors. Do not allow the material to come into contact with skin or eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention[10][11].
-
Disposal: Dispose of all waste, including unused material and contaminated solvents, in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
References
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Abramov, T., & Le, J. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139882, 4-t-Butylbenzenesulfonyl chloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Chem Survival. (2011). Electrophilic Aromatic Substitution: Product Prediction. Retrieved from [Link]
-
Unknown. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of selected aromatic compounds in water at 25 °C. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzene Sulfonyl Chloride Hazard Summary. Retrieved from [Link]
-
NCERT. (n.d.). Hydrocarbons. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details a two-step synthetic pathway commencing with the regioselective sulfonation of 2-tert-butylanisole, followed by the conversion of the resulting sulfonic acid to the target sulfonyl chloride. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes process flow diagrams to ensure clarity and reproducibility.
Introduction and Strategic Overview
This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of sulfonamide-containing drug candidates. The strategic placement of the tert-butyl and methoxy groups on the benzene ring imparts specific electronic and steric properties that are often desirable in drug design. The sulfonyl chloride moiety serves as a reactive handle for the introduction of the sulfonamide functional group through reaction with a variety of amines.
The synthesis strategy outlined in this guide focuses on a robust and scalable two-step process that offers excellent control over regioselectivity, a critical aspect when dealing with polysubstituted aromatic systems. The chosen pathway involves:
-
Electrophilic Aromatic Sulfonation: The regioselective sulfonation of the readily available starting material, 2-tert-butylanisole.
-
Chlorination: The subsequent conversion of the intermediate 3-tert-butyl-4-methoxy-benzenesulfonic acid to the final product, this compound.
This approach is favored over a direct chlorosulfonation of 2-tert-butylanisole, which could lead to a mixture of isomers due to the ortho-, para-directing nature of both the methoxy and tert-butyl substituents. The chosen two-step sequence allows for the isolation and purification of the sulfonic acid intermediate, ensuring the high purity of the final sulfonyl chloride.
Synthesis of the Starting Material: 2-tert-Butylanisole
The starting material, 2-tert-butylanisole (also known as o-tert-butylanisole), can be prepared via the Friedel-Crafts alkylation of anisole with isobutylene or tert-butanol in the presence of an acid catalyst.[1]
Experimental Protocol: Synthesis of 2-tert-butylanisole
-
To a stirred solution of anisole in a suitable solvent (e.g., hexane), add a catalytic amount of a strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst).
-
Cool the mixture in an ice bath.
-
Slowly bubble isobutylene gas through the solution or add tert-butanol dropwise.
-
Maintain the reaction at a low temperature and monitor the progress by an appropriate analytical technique (e.g., GC-MS).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-tert-butylanisole.
The Core Synthesis Pathway
The core of the synthesis is a two-step process that leverages the directing effects of the substituents to achieve the desired regiochemistry.
Caption: Overall synthesis pathway for this compound.
Step 1: Regioselective Sulfonation of 2-tert-butylanisole
The sulfonation of anisole is a classic example of electrophilic aromatic substitution where the methoxy group, a strong activating group, directs the incoming electrophile (SO3) primarily to the para position.[2] In the case of 2-tert-butylanisole, the bulky tert-butyl group at the ortho position sterically hinders substitution at the adjacent positions, further favoring sulfonation at the less hindered para position relative to the methoxy group. This results in the formation of the desired 3-tert-butyl-4-methoxy-benzenesulfonic acid with high regioselectivity.
Common sulfonating agents include concentrated sulfuric acid, oleum, or chlorosulfonic acid.[3] The use of concentrated sulfuric acid is a classic and cost-effective method.
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Charge the flask with 2-tert-butylanisole.
-
Cool the flask in an ice-water bath.
-
Slowly add concentrated sulfuric acid (98%) dropwise to the stirred 2-tert-butylanisole, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The sulfonic acid may precipitate out of the solution. If not, it can be isolated as its sodium salt by neutralization with a sodium hydroxide solution followed by salting out with sodium chloride.
-
Collect the solid product by filtration, wash with a cold brine solution, and dry under vacuum.
| Parameter | Value |
| Starting Material | 2-tert-butylanisole |
| Reagent | Concentrated Sulfuric Acid (98%) |
| Stoichiometry | 1 : 1.1 (Substrate : Reagent) |
| Temperature | 0-10 °C (addition), Room Temp. (reaction) |
| Reaction Time | 2-4 hours |
| Work-up | Quenching on ice, isolation as sulfonic acid or its sodium salt |
| Expected Yield | 85-95% |
Step 2: Conversion of 3-tert-Butyl-4-methoxy-benzenesulfonic Acid to the Sulfonyl Chloride
The conversion of the arenesulfonic acid or its sodium salt to the corresponding sulfonyl chloride is a standard transformation in organic synthesis. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphoryl chloride (POCl₃).[4][5] Thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies the purification of the final product.[6]
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).
-
Charge the flask with the sodium salt of 3-tert-butyl-4-methoxy-benzenesulfonic acid.
-
Add an excess of thionyl chloride. A co-solvent such as dichloromethane or toluene can be used.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by the cessation of gas evolution and by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with ice-cold water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
| Parameter | Value |
| Starting Material | Sodium 3-tert-butyl-4-methoxy-benzenesulfonate |
| Reagent | Thionyl Chloride (SOCl₂) |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Distillation of excess SOCl₂, aqueous work-up |
| Purification | Recrystallization |
| Expected Yield | 80-90% |
Process Workflow and Logic
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Caption: A comprehensive workflow diagram of the synthesis and purification process.
Safety Considerations
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Concentrated sulfuric acid and chlorosulfonic acid are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl chloride is a corrosive and lachrymatory liquid. It reacts violently with water. The byproducts of the chlorination reaction (HCl and SO₂) are toxic and corrosive gases and must be scrubbed.
-
The Friedel-Crafts alkylation can be exothermic and should be performed with adequate cooling.
Conclusion
The synthetic route detailed in this guide provides a reliable and regioselective method for the preparation of this compound. By employing a two-step process of sulfonation followed by chlorination, this pathway offers excellent control over the final product's structure and purity. The provided experimental protocols and process diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
-
Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]
-
Shumilov, V. V., et al. (2018). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Molecules, 23(10), 2465. [Link]
-
Cerfontain, H., & Kaandorp, A. W. (1963). Protonation and sulphonation reactions of anisole in sulphuric and fluorosulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, 7, 845-850. [Link]
-
Li, Z., et al. (2020). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, 11(30), 7936-7944. [Link]
-
Wikipedia. (n.d.). Phosphorus pentachloride. Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. [Link]
-
Schriesheim, A., et al. (1961). The alkylation of phenol with isobutene. Journal of Catalysis, 1(1), 19-27. [Link]
-
Mastagli, P., et al. (1953). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
MasterOrganicChemistry.com. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Acetyl-4-tert-butylphenol. Retrieved from [Link]
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- 3. mdpi.com [mdpi.com]
- 4. KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents [patents.google.com]
- 5. Phosphorus pentachloride - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Guide to the Predicted Spectroscopic Profile of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride, a compound of interest for synthetic chemistry and drug development. In the absence of a consolidated public spectral database for this specific molecule, this document leverages fundamental spectroscopic principles and data from structurally analogous compounds to construct a reliable, predicted spectral profile. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. Each section explains the causality behind the predicted signals, offers a standardized protocol for data acquisition, and presents the information in a clear, accessible format for researchers and scientists. This guide serves as a robust framework for the characterization, purity assessment, and structural confirmation of synthesized this compound.
Molecular Structure and Electronic In-depth Analysis
This compound (C₁₁H₁₅ClO₃S) is a trisubstituted aromatic compound. Its structure is characterized by three key functional groups attached to the benzene ring:
-
Sulfonyl Chloride (-SO₂Cl): A strongly electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. It deactivates the aromatic ring and acts as a meta-director.
-
Methoxy (-OCH₃): A strongly electron-donating group through resonance (mesomeric effect), activating the ring, particularly at the ortho and para positions.
-
tert-Butyl (-C(CH₃)₃): A weakly electron-donating group through induction, providing significant steric bulk.
The interplay of these electronic effects governs the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy. The atom numbering used for spectral assignments is presented below.
Caption: A standard workflow for NMR sample analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled experiment is standard, simplifying the spectrum so that each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample and Instrumentation: Use the same sample prepared for ¹H NMR. Acquire the spectrum on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
Data Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512-1024) is required to achieve an adequate signal-to-noise ratio.
Predicted ¹³C NMR Data and Interpretation
The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165 | C4 | Aromatic carbon directly attached to the highly electronegative oxygen of the methoxy group. |
| ~142 | C1 | Aromatic carbon attached to the sulfonyl chloride group (ipso-carbon). |
| ~138 | C3 | Aromatic carbon attached to the tert-butyl group (ipso-carbon). |
| ~131 | C6 | Aromatic carbon ortho to the -SO₂Cl group. |
| ~129 | C2 | Aromatic carbon ortho to the -SO₂Cl group. |
| ~112 | C5 | Aromatic carbon ortho to the electron-donating -OCH₃ group, causing a strong upfield shift. |
| ~56.5 | -OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring. Supported by data for 4-methoxybenzenesulfonyl chloride.[1] |
| ~35.5 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. Consistent with data for 4-tert-butylbenzenesulfonyl chloride.[2] |
| ~31.0 | -C(CH₃ )₃ | Methyl carbons of the tert-butyl group. Consistent with data for 4-tert-butylbenzenesulfonyl chloride.[2] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires a minimal amount of sample (a single drop or a few crystals) placed directly on the ATR crystal (e.g., diamond).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean ATR crystal is taken first, followed by the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum, which is usually plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
The spectrum will be dominated by strong absorptions from the sulfonyl chloride group.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2960-2850 | Strong | C-H Stretch | Aliphatic C-H (tert-butyl & methoxy) |
| ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1380 | Strong | Asymmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1175 | Strong | Symmetric S=O Stretch | Sulfonyl Chloride (-SO₂Cl) |
| ~1260 | Strong | C-O Stretch | Aryl Ether (-OCH₃) |
| ~820 | Strong | C-H Bend | Out-of-plane bending for substituted benzene |
The two strong bands for the S=O stretching are the most definitive diagnostic peaks for confirming the presence of the sulfonyl chloride moiety.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Ionization Technique: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, creating a molecular "fingerprint."
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer. GC-MS is ideal as it also confirms the purity of the sample.
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data and Interpretation
The molecular weight of C₁₁H₁₅³⁵ClO₃S is 262.04 g/mol . A key feature will be the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), which will result in an M+2 peak at m/z 264 with approximately one-third the intensity of the molecular ion peak.
-
Molecular Ion (M⁺): A peak at m/z 262 and an M+2 peak at m/z 264 .
-
Major Fragments: The most likely fragmentation is the loss of a tert-butyl radical, which is a very stable carbocation precursor.
-
[M - 57]⁺: A peak at m/z 205 , resulting from the loss of the -C(CH₃)₃ group. This is predicted to be a very prominent, possibly the base, peak.
-
[M - Cl]⁺: A peak at m/z 227 , from the loss of the chlorine radical.
-
[M - SO₂Cl]⁺: A peak at m/z 163 , from the loss of the sulfonyl chloride group.
-
Caption: Primary predicted fragmentation pathways in EI-MS.
Conclusion
This guide presents a comprehensive, predicted spectroscopic profile for this compound based on established chemical principles and comparative data from analogous structures. The key identifying features are:
-
¹H NMR: Three distinct aromatic signals, a methoxy singlet near δ 3.95 ppm, and a tert-butyl singlet near δ 1.40 ppm.
-
¹³C NMR: The presence of 11 unique carbon signals, including characteristic shifts for the carbons bonded to oxygen and the sulfonyl group.
-
IR: Two very strong characteristic S=O stretching bands around 1380 cm⁻¹ and 1175 cm⁻¹.
-
MS: A molecular ion peak at m/z 262 (with an M+2 peak at 264) and a prominent fragment at m/z 205 corresponding to the loss of the tert-butyl group.
Researchers synthesizing this compound can use this detailed guide as a benchmark for verifying its structure and assessing its purity, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Google Patents.Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
-
PubChem. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. [Link]
-
PubChem. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882. [Link]
-
PubChem. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504. [Link]
-
Canadian Science Publishing. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
- Google Patents.Preparation method of substituted benzene sulfonyl chloride.
-
NIST WebBook. Benzenesulfonyl chloride, 4-methoxy-. [Link]
-
Preprints.org. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Link]
- Google Patents.Method for synthesizing 4-tert-butyl benzyl chloride.
-
ResearchGate. Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). [Link]
-
NIST WebBook. 3-tert-Butyl-4-hydroxyanisole. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document will delve into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and a thorough interpretation of the spectral data, grounded in established scientific principles.
Introduction
This compound is a substituted aromatic sulfonyl chloride. The unique arrangement of its functional groups—a bulky tert-butyl group, an electron-donating methoxy group, and an electron-withdrawing sulfonyl chloride group—creates a distinct electronic and steric environment on the benzene ring. This, in turn, gives rise to a characteristic ¹H NMR spectrum that serves as a fingerprint for its molecular structure. Understanding this spectrum is crucial for verifying the synthesis of this compound and for its application in further chemical transformations.
Theoretical Analysis and Prediction of the ¹H NMR Spectrum
The chemical structure of this compound dictates the expected ¹H NMR spectrum. The benzene ring has three aromatic protons, and there are two aliphatic substituents: a tert-butyl group and a methoxy group.
Substituent Effects on Aromatic Protons:
The chemical shifts of aromatic protons are significantly influenced by the electronic nature of the substituents on the benzene ring. Protons on a simple benzene ring resonate at approximately 7.3 ppm[1].
-
Methoxy Group (-OCH₃): The methoxy group is an electron-donating group through resonance, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and shift to a lower ppm (upfield)[2][3].
-
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is a strong electron-withdrawing group, which decreases electron density on the aromatic ring, particularly at the ortho and para positions. This deshielding effect causes the corresponding protons to shift to a higher ppm (downfield)[4].
-
tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a bulky, weakly electron-donating group through induction. Its primary influence in this context is steric.
Based on these principles, we can predict the chemical shifts for the three aromatic protons (H-2, H-5, and H-6) and the protons of the tert-butyl and methoxy groups.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-2 | ~7.8 - 8.0 | Doublet (d) | 1H | Located ortho to the strongly electron-withdrawing -SO₂Cl group, leading to significant deshielding. It will be split by H-6. |
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Situated ortho to the -SO₂Cl group and meta to the -OCH₃ group. It will be split by H-2 and H-5. |
| H-5 | ~7.0 - 7.2 | Doublet (d) | 1H | Located ortho to the electron-donating -OCH₃ group, resulting in shielding. It will be split by H-6. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | Methoxy protons are chemically equivalent and show a characteristic singlet in this region[5]. |
| -C(CH₃)₃ | ~1.3 - 1.5 | Singlet (s) | 9H | The nine protons of the tert-butyl group are equivalent and appear as a strong singlet in the aliphatic region[6][7]. |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
The following parameters are recommended for a standard 300 MHz NMR spectrometer[8]:
| Parameter | Value | Rationale |
| Spectrometer Frequency | 300 MHz | A common field strength providing good resolution for routine analysis. |
| Solvent | CDCl₃ | Provides a clean spectral window for the compound of interest. |
| Internal Standard | TMS (δ 0.00 ppm) | Provides a reference point for chemical shifts. |
| Pulse Program | zg30 | A standard 30-degree pulse sequence for quantitative measurements. |
| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio for a sample of this concentration. |
| Relaxation Delay (D1) | 2 seconds | Allows for adequate relaxation of protons between scans. |
| Acquisition Time (AQ) | ~4 seconds | Determines the digital resolution of the spectrum. |
| Spectral Width (SW) | ~20 ppm | Ensures all expected signals are captured. |
| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR. |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants for each signal.
Data Interpretation and Structural Verification
The processed ¹H NMR spectrum should be analyzed to confirm the structure of this compound. The expected signals, as outlined in the theoretical prediction, should be present with the correct chemical shifts, multiplicities, and integrations.
Visualizing Molecular Connectivity and Spectral Assignment:
The following diagram illustrates the structure of this compound with the proton assignments.
Figure 1. Molecular structure and proton assignments for this compound.
Self-Validating System and Trustworthiness
The integrity of this analysis is ensured by a multi-faceted approach:
-
Internal Consistency: The integration of the signals must correspond to the number of protons in the proposed structure (a 1:1:1 ratio for the aromatic protons, and a 3:9 ratio for the methoxy and tert-butyl groups, respectively).
-
Predictive Accuracy: The observed chemical shifts and coupling patterns should align with well-established principles of NMR theory and substituent effects on aromatic systems.
-
Reproducibility: The described experimental protocol is designed to be robust and reproducible, yielding consistent results. Any significant deviation from the expected spectrum would warrant further investigation into the sample's purity or identity.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. A thorough understanding of the influence of its constituent functional groups on the proton chemical shifts allows for a confident prediction and interpretation of the spectrum. The combination of a singlet for the nine tert-butyl protons, a singlet for the three methoxy protons, and a characteristic pattern of three aromatic protons in the downfield region provides a unique spectral signature. This guide provides the theoretical foundation and practical methodology for researchers to effectively utilize ¹H NMR in their work with this and similar molecules.
References
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University of California, Los Angeles. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Available at: [Link]
-
PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
University College London. Chemical shifts. Available at: [Link]
-
University of Calgary. Aromatic H. Available at: [Link]
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PubChem. 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. Available at: [Link]
-
ACD/Labs. Methoxy groups just stick out. Available at: [Link]
- Google Patents. Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
Novak, P., et al. (2007). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 72(12), 4246–4252. Available at: [Link]
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ResearchGate. Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... Available at: [Link]
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Poveda, A., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Biochemistry, 56(49), 6464–6468. Available at: [Link]
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Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 40(10), 635-644. Available at: [Link]
-
NIST. Benzenesulfonyl chloride, 4-methoxy-. National Institute of Standards and Technology. Available at: [Link]
-
Abraham, R. J., et al. (2003). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 26-36. Available at: [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]
-
Angrand, I., et al. (2018). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports, 8(1), 16659. Available at: [Link]
-
Hortal, A. R., et al. (2012). Methyl and t-butyl group rotation in a molecular solid: 1H NMR spin-lattice relaxation and X-ray diffraction. Physical Chemistry Chemical Physics, 14(30), 10546-10552. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical synthesis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this compound. By leveraging established principles of mass spectrometry and drawing parallels with structurally similar molecules, this guide offers predictive insights into its analysis by both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry.
Introduction: The Significance of this compound
This compound is a sulfonyl chloride derivative of significant interest in organic synthesis. The presence of the reactive sulfonyl chloride group, combined with the steric and electronic effects of the tert-butyl and methoxy substituents, makes it a versatile building block.[1] Accurate characterization of this molecule and its reaction products is paramount for process optimization and quality control. Mass spectrometry serves as a powerful analytical tool for confirming its molecular weight and elucidating its structure through characteristic fragmentation patterns.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₅ClO₃S
-
Molecular Weight: 262.75 g/mol
-
Key Structural Features: A benzene ring substituted with a tert-butyl group, a methoxy group, and a sulfonyl chloride group.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to provide robust and reproducible mass spectrometric data for this compound. The choice of ionization technique is critical and depends on the analytical objective.
Sample Preparation
Given the reactivity of the sulfonyl chloride functional group, meticulous sample handling is crucial to prevent hydrolysis.
Protocol:
-
Solvent Selection: Use anhydrous solvents to minimize the risk of hydrolysis. For direct infusion ESI-MS, a solution in acetonitrile or a mixture of acetonitrile and methanol is recommended. For GC-EI-MS, a volatile, non-polar solvent such as dichloromethane or ethyl acetate is suitable.
-
Concentration: Prepare a stock solution of 1 mg/mL. For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.
-
Storage: Store the sample solution in a tightly sealed vial at low temperature (2-8 °C) to prevent degradation.
Electron Ionization (EI) Mass Spectrometry
EI-MS is a hard ionization technique that provides detailed structural information through extensive fragmentation.[2] It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound when coupled with Gas Chromatography (GC).
Experimental Workflow:
Caption: Workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Injection: Inject 1 µL of the prepared sample solution into the GC inlet.
-
Chromatographic Separation: Employ a temperature gradient to ensure good separation of the analyte from any impurities. A typical program would be: start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
Ionization: In the ion source, the analyte molecules are bombarded with electrons at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique, ideal for determining the molecular weight of less volatile or thermally labile compounds.[3][4] It typically produces protonated molecules [M+H]⁺ or adducts with solvent molecules.
Experimental Workflow:
Caption: Workflow for ESI-MS analysis.
Step-by-Step Methodology:
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. A nebulizing gas (e.g., nitrogen) aids in desolvation.
-
Ion Formation: As the solvent evaporates, the analyte molecules become charged, typically forming [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analysis and Detection: The generated ions are guided into the mass analyzer and detected.
Data Interpretation: Unraveling the Fragmentation Pathways
The interpretation of mass spectra provides invaluable information about the molecular structure. The following sections detail the predicted fragmentation patterns for this compound under both EI and ESI conditions.
Predicted Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion is expected to be observed, followed by a series of characteristic fragment ions. The fragmentation is driven by the stability of the resulting carbocations and radical cations.
Key Predicted Fragmentation Pathways:
-
Loss of Chlorine Radical: The initial fragmentation is likely the cleavage of the S-Cl bond to lose a chlorine radical (•Cl), resulting in the formation of the 3-tert-butyl-4-methoxy-benzenesulfonyl cation.
-
Loss of Sulfur Dioxide: A common fragmentation pathway for sulfonyl compounds is the loss of a neutral SO₂ molecule.[5][6][7]
-
Loss of a Methyl Radical: The tert-butyl group is prone to fragmentation via the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation.
-
Loss of Propene: The tert-butyl group can also undergo rearrangement and elimination of propene (C₃H₆).
-
Formation of Phenyl Cation: Cleavage of the C-S bond can lead to the formation of a substituted phenyl cation.[8]
Predicted EI Mass Spectrum Data:
| m/z | Proposed Fragment Ion | Relative Abundance |
| 262 | [C₁₁H₁₅ClO₃S]⁺• (Molecular Ion) | Low |
| 247 | [C₁₀H₁₂ClO₃S]⁺• | Moderate |
| 227 | [C₁₁H₁₅O₃S]⁺ | Moderate |
| 198 | [C₁₁H₁₄O]⁺• | High |
| 183 | [C₁₀H₁₁O]⁺ | High |
| 163 | [C₁₁H₁₅]⁺ | Moderate |
| 57 | [C₄H₉]⁺ | High |
EI Fragmentation Diagram:
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Fragmentation
In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺. Fragmentation can be induced in the collision cell (tandem MS or MS/MS) to yield structural information.
Key Predicted Fragmentation Pathways:
-
Loss of HCl: The protonated molecule can readily lose a neutral molecule of HCl.
-
Loss of SO₂: Similar to EI, the loss of SO₂ is a prominent fragmentation pathway.
-
Loss of Water: If any residual water is present, the sulfonyl chloride may hydrolyze to the corresponding sulfonic acid, which can then lose water.
Predicted ESI-MS/MS Mass Spectrum Data (Precursor Ion: m/z 263):
| m/z | Proposed Fragment Ion |
| 263 | [C₁₁H₁₆ClO₃S]⁺ (Protonated Molecule) |
| 227 | [C₁₁H₁₅O₃S]⁺ |
| 199 | [C₁₁H₁₅O]⁺ |
| 183 | [C₁₀H₁₁O]⁺ |
ESI-MS/MS Fragmentation Diagram:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Conclusion: A Predictive Framework for Analysis
This technical guide provides a robust, predictive framework for the mass spectrometric analysis of this compound. The detailed experimental protocols and predicted fragmentation pathways offer a solid foundation for researchers to develop and validate their analytical methods. The characteristic losses of chlorine, sulfur dioxide, and fragments from the tert-butyl group serve as diagnostic markers for the identification and structural confirmation of this important synthetic intermediate. The application of both EI and ESI techniques provides complementary information, with EI-MS offering detailed structural insights and ESI-MS providing a clear determination of the molecular weight.
References
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Production method of high purity 4-tert-butylbenzenesulfonyl chloride.
- Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
- Dynesen, E., Lawesson, S.-O., Schroll, G., Bowie, J. H., & Cooks, R. G. (1968). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic, 15–21.
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]
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Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document has been prepared to provide comprehensive safety guidance for 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride (CAS No. 69129-42-6). As of the date of publication, a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly available. The following information is therefore synthesized from the known hazards of structurally similar sulfonyl chlorides. This guide is intended to supplement, not replace, a thorough, procedure-specific risk assessment. All handling of this chemical should be conducted under the assumption that it is highly hazardous, and all safety protocols should reflect the most stringent precautions outlined herein.
Introduction: Understanding the Inherent Risks
This compound is an organic compound that, like other members of the benzenesulfonyl chloride family, serves as a reactive intermediate in chemical synthesis.[1] The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack by a wide range of compounds, including water and amines. This reactivity is the basis of its utility in forming sulfonamides and sulfonate esters, but it is also the root of its significant hazards.
The primary danger associated with sulfonyl chlorides is their reaction with water (hydrolysis), including atmospheric moisture, which liberates hydrochloric acid (HCl) and the corresponding sulfonic acid.[2] This reaction is exothermic and the resulting acidic byproducts are highly corrosive. Therefore, the principal hazards are severe corrosion to skin, eyes, and the respiratory tract.
Hazard Identification: A Predictive Assessment
Based on data from closely related analogs, this compound is predicted to be a corrosive and potentially toxic substance. The following table summarizes the anticipated GHS classifications, drawing parallels from similar compounds like 3-Chloro-4-methoxybenzenesulfonyl chloride and 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzenesulfonyl chloride.[3][4]
| Hazard Class | GHS Pictogram | Signal Word | Predicted Hazard Statement(s) | Basis for Prediction |
| Skin Corrosion/Irritation |
ngcontent-ng-c1703228563="" class="ng-star-inserted"> | Danger | H314: Causes severe skin burns and eye damage. | Universal hazard for benzenesulfonyl chlorides.[3][4] |
| Serious Eye Damage | Danger | H318: Causes serious eye damage. | Consequence of H314.[5] | |
| Acute Toxicity (Oral) | Danger | H301: Toxic if swallowed. | Based on data for 2,4-Di-tert-butyl-3-hydroxy-6-methoxybenzenesulfonyl chloride.[3] | |
| Reactivity | N/A | Danger | Contact with water liberates toxic gas. | Characteristic reaction of sulfonyl chlorides releasing HCl gas.[5] |
The Causality of Hazard: Mechanistic Insights
The corrosive nature of this compound stems directly from its reactivity. Upon contact with moisture on the skin, in the eyes, or in the respiratory tract, it hydrolyzes to form hydrochloric acid and 3-tert-Butyl-4-methoxy-benzenesulfonic acid. This localized generation of strong acids causes immediate and severe chemical burns.
The inhalation of dust or vapors is particularly dangerous, as it can lead to severe irritation, burns, and potential perforation of the respiratory tract.[6] Ingestion can cause severe damage to the gastrointestinal tract.[5]
Self-Validating Safety Protocols: A Step-by-Step Approach
A self-validating safety protocol is one where checks and balances are integrated to ensure adherence and minimize risk. The following workflow is designed for handling this compound and similar reactive compounds.
Pre-Experiment Planning and Risk Assessment
-
Information Review: Acknowledge the absence of a specific SDS and review the hazards of analogous compounds.
-
Engineering Control Verification: Confirm that a certified chemical fume hood is available and functioning correctly. Ensure a safety shower and eyewash station are accessible and have been recently tested.
-
PPE Selection: Based on the predicted hazards, select the appropriate Personal Protective Equipment (see Section 5).
-
Waste Plan: Establish a dedicated, clearly labeled waste container for this compound and any contaminated materials. Do not mix with other waste streams.
Experimental Execution: A Controlled Environment
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[7]
-
Controlled Dispensing: Weigh and dispense the solid compound within the chemical fume hood. Avoid creating dust.
-
Reaction Quenching: Carefully plan the quenching procedure for the reaction. A slow addition to a stirred, cooled basic solution (e.g., sodium bicarbonate) is often a controlled method, but this must be validated on a small scale.
-
Decontamination: All glassware and equipment must be decontaminated. A common method is to rinse with a solvent (like acetone) to remove the organic compound, followed by a slow and careful rinse with a basic solution to neutralize any residual sulfonyl chloride.
Post-Experiment Procedures
-
Waste Disposal: Dispose of the dedicated waste according to institutional and local regulations. The waste itself is hazardous and must be handled by trained personnel.
-
PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands thoroughly.
Mandatory Personal Protective Equipment (PPE)
Given the predicted corrosive nature of this compound, a high level of personal protection is required.
| Protection Type | Specification | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles and a full-face shield. | EN 166 (EU) or NIOSH (US) approved. | Protects against splashes of the solid or solutions and potential reactions. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Change gloves immediately if contaminated. | EU Directive 89/686/EEC and standard EN 374. | Prevents skin contact and severe chemical burns.[2] |
| Body Protection | Fire/flame-resistant and chemical-resistant lab coat. | N/A | Protects skin from splashes and contamination.[8] |
| Respiratory Protection | An air-purifying respirator with an appropriate cartridge for acid gases and organic vapors may be necessary if there is a risk of dust or aerosol generation. | NIOSH (US) or EN 143 (EU) approved. | To be used when engineering controls are insufficient or during spill cleanup. |
Emergency Procedures: Rapid and Informed Response
Immediate and correct action is critical in the event of an exposure or spill.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
-
Spill Cleanup: Evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent material (such as sand or vermiculite). Do NOT use water.[6] Sweep up the material, taking care not to create dust, and place it in a designated, sealed container for hazardous waste disposal.
Visualizing the Workflow: Safe Handling Protocol
The following diagram outlines the critical decision points and actions for safely handling this compound.
Caption: Workflow for handling hazardous sulfonyl chlorides.
Conclusion: A Culture of Caution
Working with highly reactive chemicals for which complete hazard data is unavailable demands the utmost respect for safety protocols. By understanding the functional group chemistry, inferring hazards from analogous structures, and adhering to a multi-layered, self-validating safety plan, researchers can mitigate the significant risks posed by this compound. The principles of control, containment, and caution are paramount to ensuring a safe and successful research environment.
References
-
Angene Chemical. (2025). Safety Data Sheet for 5-tert-Butyl-2-methoxybenzenesulfonyl chloride. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet for Benzene Sulfonyl Chloride. Retrieved from [Link]
-
Loba Chemie. (2019). Safety Data Sheet for Benzenesulphonyl Chloride for Synthesis. Retrieved from [Link]
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Methodological & Application
Protection of primary amines with 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
Application Note & Protocol Guide
Topic: Protection of Primary Amines with 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
Introduction: Navigating the Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in drug discovery and development, the selective protection and deprotection of functional groups is a cornerstone of success. Primary amines, being potent nucleophiles and bases, often require temporary masking to prevent unwanted side reactions. While classic protecting groups like tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) are indispensable, the demand for orthogonal strategies in complex syntheses necessitates an expanded toolkit.[1]
This guide introduces this compound as a specialized reagent for the protection of primary amines. The resulting sulfonamide, which we will refer to as the BMB-sulfonamide (from B utyl-M ethoxy-B enzenesulfonyl), offers a unique combination of steric bulk, electronic modulation, and distinct chemical stability. We will explore the mechanistic underpinnings of its use, its strategic advantages, and provide robust, field-tested protocols for its application and subsequent cleavage.
Reagent Profile: this compound
The efficacy of this reagent is derived from the specific substituents on the aromatic ring. The para-methoxy group is electron-donating, which influences the stability of the resulting sulfonamide. The sterically demanding meta-tert-butyl group provides significant bulk, which can enhance the crystallinity of derivatives for easier purification and sterically direct subsequent reactions on the substrate.
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Safety & Handling Notes |
| Molecular Formula | C₁₁H₁₅ClO₃S | Corrosive. Causes severe skin burns and eye damage.[2] |
| Molecular Weight | 262.75 g/mol | Reacts with water and nucleophiles. Handle in a fume hood with appropriate PPE. |
| Appearance | Off-white to white solid | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen). |
| Synonyms | BMB-SO₂Cl | Moisture-sensitive. Ensure use of dry solvents and glassware. |
The Protection Reaction: Mechanism and Rationale
The protection of a primary amine with BMB-SO₂Cl proceeds via a classical nucleophilic substitution pathway at the electrophilic sulfur center. This reaction is analogous to the well-known Hinsberg test for amines.[3]
Mechanism:
-
Nucleophilic Attack: The lone pair of the primary amine nitrogen attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: The sulfonyl chloride's leaving group, chloride (Cl⁻), is expelled, forming a protonated sulfonamide intermediate.
-
Deprotonation: A non-nucleophilic base, such as pyridine or triethylamine, scavenges the proton from the nitrogen atom, neutralizing the intermediate and generating the stable sulfonamide product along with a hydrochloride salt of the base.
The use of a base is critical; it drives the reaction to completion by neutralizing the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Caption: Mechanism of Primary Amine Protection.
Strategic Advantages of the BMB-Sulfonamide Group
The choice of a protecting group is a strategic decision. The BMB-SO₂ group offers compelling advantages in specific synthetic contexts.
-
Exceptional Crystallinity: The rigid, bulky, and somewhat planar structure of the BMB-sulfonamide moiety frequently induces crystallization in otherwise oily or difficult-to-purify amine substrates. This allows for non-chromatographic purification, a significant advantage in process chemistry and scale-up operations.
-
Robust Stability & Orthogonality: BMB-sulfonamides exhibit high stability across a wide range of reaction conditions. They are notably resistant to:
-
Strongly acidic conditions used to cleave Boc groups (e.g., TFA, HCl in dioxane).
-
Basic conditions used for Fmoc group removal (e.g., piperidine).
-
Standard hydrogenolysis conditions that cleave Cbz or benzyl ethers (e.g., H₂, Pd/C).[4] This orthogonality allows for precise, sequential deprotection in molecules bearing multiple protected functional groups.
-
-
Modified Lipophilicity: The introduction of the large, hydrocarbon-rich tert-butyl group significantly increases the lipophilicity of the molecule, which can be leveraged to simplify extractive workups by modifying the substrate's partitioning between organic and aqueous phases.
Experimental Protocol: Protection of a Primary Amine
This protocol provides a reliable, general method for the protection of primary amines using BMB-SO₂Cl.
Caption: Workflow for BMB-Sulfonamide Formation.
A. Materials and Reagents
-
Primary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine (2.0 eq) or 2,6-Lutidine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (dried) and magnetic stirrer
B. Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Add anhydrous pyridine (2.0 eq). The use of a non-nucleophilic base like 2,6-lutidine is recommended if the amine is particularly sensitive.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the this compound (1.1 eq) in small portions over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent the formation of potential side products.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting amine.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove pyridine, followed by saturated NaHCO₃ (1x), and finally brine (1x).
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate). If it is an oil, purification by silica gel column chromatography is effective.
-
C. Self-Validation Checklist
-
TLC Analysis: The product spot should be less polar than the starting amine and stain differently (e.g., less responsive to ninhydrin).
-
¹H NMR: Appearance of aromatic signals corresponding to the BMB group and a downfield shift of the protons alpha to the nitrogen. The N-H proton of the sulfonamide will appear as a characteristic singlet.
-
Mass Spectrometry: The observed mass should correspond to the calculated mass of the BMB-protected amine.
Experimental Protocol: Deprotection of the BMB-Sulfonamide
Cleavage of the robust sulfonamide bond requires specific conditions. While some aryl sulfonamides can be cleaved with nucleophiles like thiophenol, the electron-donating nature of the BMB group makes this less efficient.[5] Reductive cleavage is a more general and reliable strategy.
Table 2: Comparison of Potential Deprotection Methods
| Method | Reagents & Conditions | Advantages | Considerations |
| Reductive (Dissolving Metal) | Na(Hg) amalgam, Na/NH₃ (l), or Mg/MeOH | High yielding, reliable | Requires handling of toxic mercury or liquid ammonia; Mg/MeOH is a safer alternative. |
| Acid-Catalyzed Cleavage | HBr/AcOH or TFA, heat | Simple reagents | Harsh conditions may not be suitable for sensitive substrates. Potential for competing reactions.[6] |
Recommended Protocol: Reductive Cleavage with Magnesium in Methanol
A. Materials and Reagents
-
BMB-Sulfonamide (1.0 eq)
-
Magnesium (Mg) turnings (10-20 eq)
-
Anhydrous Methanol (MeOH)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Ethyl Acetate (EtOAc) or DCM
B. Step-by-Step Procedure
-
Setup: To a round-bottom flask, add the BMB-sulfonamide (1.0 eq) and magnesium turnings (10-20 eq).
-
Solvent Addition: Add anhydrous methanol to cover the reagents.
-
Reaction: Stir the suspension at room temperature or heat gently to reflux (e.g., 50 °C) under an inert atmosphere. The reaction progress can be monitored by TLC or LC-MS. The reaction can take several hours (4-12 h).
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl until the excess magnesium is consumed and gas evolution ceases.
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with methanol and ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Isolation:
-
Redissolve the residue in EtOAc or DCM and water.
-
Perform a standard aqueous workup, which may involve adjusting the pH with a base (e.g., NaHCO₃) to ensure the product amine is in its freebase form before extracting with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude amine as necessary.
-
Conclusion
This compound is a highly effective reagent for the protection of primary amines, yielding stable BMB-sulfonamides. Its principal advantages lie in the high crystallinity of its derivatives and its orthogonality to common amine protecting groups. While the sulfonamide bond is robust, it can be reliably cleaved under reductive conditions, making the BMB-SO₂ group a valuable addition to the strategic repertoire of the synthetic chemist in academia and industry.
References
-
Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 79, 186. [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Mattocks, K. L., & T. L. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 12(6), 749-766. [Link]
-
Maji, B., & S. C. (2011). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. Organic Letters, 13(14), 3636-3639. [Link]
-
King, J. F., & Du, M. (1998). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 76(9), 1239-1245. [Link]
-
PubChem. (n.d.). 3-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Hinsberg reaction. [Link]
- Reich, H. J. (n.d.). Amine Protecting Groups. University of Wisconsin. (General reference, not directly linked)
-
Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 2737504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Guide to Chemoselective Protection of Polyfunctional Amines
Abstract: The selective modification of complex molecules is a cornerstone of modern organic synthesis, particularly in pharmaceutical development and peptide chemistry. Amines, being highly nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[1][2][3] This guide provides an in-depth analysis of chemoselective protection strategies for polyfunctional amines, focusing on the rationale behind experimental choices, the implementation of orthogonal protection schemes, and detailed, field-proven protocols for the most ubiquitous amine protecting groups.
The Strategic Imperative for Amine Protection
In a molecule featuring multiple functional groups, achieving a specific chemical transformation at a single site is a significant challenge.[1] Amino groups are particularly reactive towards a wide array of reagents, including electrophiles like acylating and alkylating agents.[1][2] Without a suitable protection strategy, attempts to modify another part of the molecule can lead to a mixture of products, significantly reducing the yield of the desired compound and complicating purification.
A protecting group is a reversibly formed derivative of a functional group that masks its inherent reactivity.[4] For amines, this is often achieved by converting the nucleophilic nitrogen into a non-nucleophilic group, such as a carbamate.[4] This strategy involves two fundamental steps: the introduction of the protecting group and its subsequent removal (deprotection) once the desired chemical modifications elsewhere in the molecule are complete.[4] The success of any synthetic campaign involving polyfunctional molecules hinges on a robust and well-planned protection strategy.
The Principle of Orthogonality
In complex syntheses, it is often necessary to protect multiple amino groups, or an amino group in the presence of other protected functionalities. An "orthogonal" protection strategy is one where multiple protecting groups are used, each of which can be removed by a specific set of conditions that do not affect the others.[4][5] For example, one group might be removed with acid, another with a base, and a third by catalytic hydrogenation.[4][5] This approach provides the chemist with precise control over which amine is revealed for subsequent reaction at any given stage of the synthesis.[4]
The Chemist's Toolkit: Key Amine Protecting Groups
The most widely employed protecting groups for amines are carbamates, which are prized for their ease of installation and removal under relatively mild conditions.[5] The three most dominant carbamate-based protecting groups in modern synthesis are Boc, Cbz, and Fmoc.[5][6]
Boc (tert-Butoxycarbonyl) Group
-
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.[7]
-
Stability: Boc-protected amines are exceptionally stable to a wide range of basic, nucleophilic, and reductive conditions, making them highly versatile.
-
Deprotection: The Boc group is prized for its clean removal under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[5][7] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which rapidly decarboxylates to yield the free amine.[7]
-
Expert Insight: The formation of the electrophilic tert-butyl cation during deprotection can lead to side reactions with electron-rich amino acid residues like tryptophan or cysteine. It is standard practice to include "scavengers" such as triethylsilane (TES) or thioanisole in the TFA cocktail to trap these carbocations.[5]
Cbz (Carboxybenzyl) Group
-
Introduction: The Cbz group (also abbreviated as Z in honor of its co-discoverer, Zervas) is installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[5][8] The amine attacks the highly reactive acyl chloride, displacing the chloride ion.[8]
-
Stability: Cbz-protected amines are stable to mildly acidic and most basic conditions, making them orthogonal to both Boc and Fmoc groups.[8]
-
Deprotection: The key feature of the Cbz group is its facile removal via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[5][7] This process, known as hydrogenolysis, cleaves the benzylic C-O bond to release toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates.[8]
-
Expert Insight: While robust, hydrogenation is incompatible with other reducible functional groups in the molecule, such as alkenes, alkynes, or some sulfur-containing groups. In such cases, alternative deprotection methods using strong Lewis acids or other reducing agents may be employed, though this can compromise orthogonality.[9]
Fmoc (9-Fluorenylmethoxycarbonyl) Group
-
Introduction: The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethoxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu), typically under mild basic conditions.[5][10]
-
Stability: Fmoc-protected amines are stable to acidic conditions and catalytic hydrogenation, making them fully orthogonal to both Boc and Cbz groups.[5][8]
-
Deprotection: The Fmoc group is uniquely labile to basic conditions.[5] It is most commonly removed using a solution of a secondary amine, such as 20% piperidine in DMF.[5] The mechanism is a base-catalyzed elimination (E1cB), where the acidic proton on the fluorenyl ring is abstracted, leading to the collapse of the system and release of the free amine and a dibenzofulvene-piperidine adduct.
-
Expert Insight: The dibenzofulvene byproduct can react with the newly liberated amine. The use of a large excess of the amine base (like piperidine) ensures this byproduct is efficiently trapped, driving the deprotection to completion. This is a critical consideration in solid-phase peptide synthesis (SPPS), where Fmoc chemistry is the dominant strategy.[11]
Comparative Data & Selection Guide
Choosing the correct protecting group is a critical decision dictated by the overall synthetic route and the stability of other functional groups present in the molecule.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Protecting Reagent | (Boc)₂O (Di-tert-butyl dicarbonate)[7] | Cbz-Cl (Benzyl chloroformate)[7] | Fmoc-Cl or Fmoc-OSu[7] |
| Protection Conditions | Mild base (e.g., NEt₃, aq. NaHCO₃) or catalyst-free[12] | Base (e.g., Na₂CO₃, NEt₃)[8] | Mild base (e.g., NaHCO₃, DIPEA)[5] |
| Stable To | Base, Nucleophiles, H₂/Pd-C[13] | Mild Acid, Base[8] | Acid, H₂/Pd-C[5] |
| Labile To (Deprotection) | Strong Acid (TFA, HCl)[5][7] | Catalytic Hydrogenation (H₂, Pd/C)[5][7] | Base (Piperidine, DBU)[5][7] |
| Key Advantage | Very robust; widely used. | Orthogonal to acid- and base-labile groups. | Mild deprotection; orthogonal to acid/reduction. |
| Primary Limitation | Requires strong acid for removal. | Incompatible with reducible groups. | Labile to many amine bases. |
Application Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate's solubility, reactivity, and steric hindrance.
Protocol 1: General Procedure for Boc-Protection of a Primary Amine
-
Rationale: This protocol uses (Boc)₂O under standard Schotten-Baumann conditions (biphasic aqueous base) which is effective for many water-soluble or partially soluble amines like amino acids. For substrates sensitive to aqueous base or with poor water solubility, an anhydrous system with a tertiary amine base like triethylamine (NEt₃) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is preferred.[12]
-
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane or THF, and Water (e.g., 1:1 mixture)
-
Ethyl acetate (for extraction)
-
Brine (saturated aq. NaCl)
-
-
Procedure:
-
Dissolve the amine substrate in the chosen solvent mixture (e.g., Dioxane/Water).
-
Add sodium bicarbonate to the solution and stir until dissolved or well-suspended.
-
In a separate flask, dissolve (Boc)₂O in an equal volume of the organic solvent (e.g., Dioxane).
-
Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature. Note: The reaction can be cooled to 0 °C to control any exotherm for highly reactive amines.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected amine.
-
Purify by column chromatography or recrystallization as necessary.
-
Protocol 2: General Procedure for Cbz-Protection of an Amine
-
Rationale: This procedure uses benzyl chloroformate, a reactive acyl chloride that generates HCl as a byproduct.[8] A base is therefore required to neutralize the acid and drive the reaction to completion. Aqueous sodium carbonate is a common and inexpensive choice.
-
Materials:
-
Amine substrate (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent: Acetone or THF, and Water (e.g., 2:1 mixture)
-
Dichloromethane (DCM) (for extraction)
-
-
Procedure:
-
Dissolve the amine substrate in the solvent mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sodium carbonate to the solution.
-
Add benzyl chloroformate dropwise to the vigorously stirring suspension. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC or LC-MS.
-
Once complete, remove the bulk of the organic solvent in vacuo.
-
Extract the aqueous residue with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude N-Cbz protected product.
-
Purify as required.
-
Protocol 3: Orthogonal Deprotection - Boc Removal in the Presence of Cbz
-
Rationale: This protocol demonstrates the power of orthogonality. Trifluoroacetic acid is a strong acid that readily cleaves the acid-labile Boc group, but it is not sufficient to cleave the Cbz group, which is stable to these conditions.[7][8]
-
Materials:
-
Boc- and Cbz-diprotected substrate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-50% v/v in DCM)
-
(Optional) Scavenger: Triethylsilane (TES) or Anisole (5-10% v/v)
-
Solvent: Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Dissolve the protected substrate in DCM.
-
If the substrate contains sensitive functionalities, add the scavenger.
-
Cool the solution to 0 °C.
-
Slowly add the TFA to the solution. Caution: TFA is highly corrosive.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly adding the reaction mixture to a stirred, chilled solution of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product should be the Cbz-protected, Boc-deprotected amine, which can be purified or used directly in the next step.
-
Conclusion
The chemoselective protection of amines is a foundational strategy in the synthesis of complex organic molecules. By understanding the distinct stability profiles of protecting groups like Boc, Cbz, and Fmoc, researchers can design sophisticated, orthogonal strategies to navigate challenging synthetic pathways. The choice of protecting group is not arbitrary but a strategic decision based on a holistic view of the entire synthetic route. The protocols and principles outlined in this guide serve as a robust starting point for scientists and professionals in drug development to confidently implement these critical techniques in their work.
References
-
Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]
-
23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Rathi, J. O., & Shankarling, G. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ResearchGate. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Protection for the AMINE.pptx. (n.d.). SlideShare. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
-
Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society. [Link]
-
Types of protections for amine functionality. (2020). ResearchGate. [Link]
-
Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
St. Martin, A., & Anklin, C. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. PMC - NIH. [Link]
-
A highly chemoselective protection and activation of primary amines in polyamine. (n.d.). ResearchGate. [Link]
-
How to perform Fmoc protection using Fmoc-Cl? (2019). ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 6. Protection for the AMINE.pptx [slideshare.net]
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- 10. researchgate.net [researchgate.net]
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- 13. Amino Protecting Groups Stability [organic-chemistry.org]
Orthogonal Protection Strategies with 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complex Landscape of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals, the judicious use of protecting groups is paramount.[1] These temporary modifications of reactive functional groups prevent unwanted side reactions and allow for the precise, sequential construction of molecular architecture.[2] Among the various functionalities requiring protection, the amine group, with its inherent nucleophilicity, presents a frequent challenge.
This guide focuses on an advanced and versatile tool in the synthetic chemist's arsenal: 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride (Bts-Cl) . The resulting 3-tert-butyl-4-methoxy-benzenesulfonamide (Bts-amine) protecting group offers a unique combination of stability and selective cleavage, positioning it as a valuable component of orthogonal protection strategies. Orthogonal protection refers to the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions, allowing for the selective unmasking of specific functional groups.[3]
This document provides a comprehensive overview of the Bts protecting group, from the synthesis of the parent sulfonyl chloride to detailed protocols for amine protection and, crucially, its selective deprotection. We will explore the mechanistic underpinnings of its cleavage and present data-driven evidence of its orthogonality with commonly employed protecting groups such as Boc, Fmoc, and Cbz.
The Bts Group: A Sulfonamide with Unique Cleavage Properties
The Bts protecting group belongs to the family of arylsulfonamides. While traditionally regarded as highly robust and often difficult to cleave, the strategic placement of an electron-donating methoxy group and a sterically bulky tert-butyl group on the aromatic ring of Bts-Cl imparts distinct reactivity to the resulting sulfonamide.
The key to the utility of the Bts group lies in its susceptibility to nucleophilic attack at the sulfur atom by soft nucleophiles, particularly thiols, under basic conditions. This cleavage mechanism, analogous to that of the well-known nosyl (Ns) and dinitrophenylsulfonyl (Dns) groups pioneered by Fukuyama, allows for the mild and selective removal of the Bts group.[4]
Synthesis of this compound (Bts-Cl)
The synthesis of Bts-Cl begins with the commercially available starting material, 3-tert-butyl-4-methoxyphenol. The synthetic sequence involves a two-step process: electrophilic aromatic substitution to introduce the sulfonic acid moiety, followed by chlorination.
Protocol 1: Synthesis of this compound
Materials:
-
3-tert-Butyl-4-methoxyphenol
-
Chlorosulfonic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Chlorosulfonation:
-
In a fume hood, dissolve 3-tert-butyl-4-methoxyphenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Chlorination:
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of ice.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude sulfonic acid.
-
To the crude sulfonic acid, add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Allow the reaction to cool to room temperature and then carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Safety Precautions: Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Protection of Amines with Bts-Cl
The protection of primary and secondary amines as Bts-sulfonamides is a straightforward and high-yielding reaction. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Protocol 2: General Procedure for the Bts-Protection of a Primary Amine
Materials:
-
Primary amine
-
This compound (Bts-Cl)
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the primary amine (1.0 eq) in DCM or THF in a round-bottom flask.
-
Add pyridine or triethylamine (1.2-1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Bts-Cl:
-
Dissolve Bts-Cl (1.1 eq) in a minimal amount of DCM or THF and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude Bts-sulfonamide can typically be purified by recrystallization or column chromatography on silica gel.
-
Deprotection of Bts-Sulfonamides: The Thiol-Mediated Cleavage
The defining feature of the Bts protecting group is its facile cleavage under mild conditions using a thiol nucleophile in the presence of a base. This method is highly selective and tolerant of a wide range of other functional groups.
Figure 1: Proposed mechanism for the thiol-mediated deprotection of a Bts-sulfonamide.
Protocol 3: Thiophenol-Mediated Deprotection of Bts-Amines
Materials:
-
Bts-protected amine
-
Thiophenol (PhSH)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
1 M aqueous sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup:
-
Dissolve the Bts-protected amine (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (3.0 eq) or cesium carbonate (2.0 eq).
-
Add thiophenol (2.0-3.0 eq) to the suspension.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC. In some cases, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with 1 M NaOH (to remove excess thiophenol) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude deprotected amine can be purified by column chromatography or distillation.
-
Causality Behind Experimental Choices:
-
Choice of Base: Potassium carbonate or cesium carbonate are used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which is the active cleaving agent. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Choice of Thiol: Thiophenol is a commonly used thiol due to its optimal balance of nucleophilicity and acidity. Other thiols can also be employed.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are suitable for this reaction, facilitating the dissolution of the reactants and the base.
Orthogonal Protection Strategies in Action
The true power of the Bts group is realized in its application within orthogonal protection schemes. Its unique cleavage condition (thiol/base) renders it compatible with acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.
Orthogonality with Acid-Labile Protecting Groups (e.g., Boc)
The Bts group is completely stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group. This allows for the selective deprotection of a Boc-protected amine in the presence of a Bts-protected amine.
Table 1: Stability of Bts-Protected Amine under Boc Deprotection Conditions
| Substrate | Conditions | Result |
| Bts-NHR | 50% TFA in DCM, rt, 1 hr | No deprotection observed |
| Boc-NHR | 50% TFA in DCM, rt, 30 min | Complete deprotection |
This stability allows for synthetic strategies where a Boc-protected amine can be deprotected and further functionalized, leaving the Bts-protected amine intact for subsequent transformations.
Figure 2: Orthogonal deprotection of Boc and Bts protecting groups.
Orthogonality with Base-Labile Protecting Groups (e.g., Fmoc)
While the deprotection of the Bts group utilizes a base, the conditions are sufficiently mild and distinct from those used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is typically removed with a secondary amine base like piperidine, which is not nucleophilic enough to cleave the Bts-sulfonamide.
Table 2: Stability of Bts-Protected Amine under Fmoc Deprotection Conditions
| Substrate | Conditions | Result |
| Bts-NHR | 20% Piperidine in DMF, rt, 30 min | No deprotection observed |
| Fmoc-NHR | 20% Piperidine in DMF, rt, 20 min | Complete deprotection |
This orthogonality is particularly valuable in solid-phase peptide synthesis (SPPS), where Fmoc is the standard protecting group for the α-amino group of amino acids.
Figure 3: Orthogonal deprotection of Fmoc and Bts protecting groups in peptide synthesis.
Conclusion and Future Outlook
The 3-tert-Butyl-4-methoxy-benzenesulfonyl (Bts) group represents a significant advancement in the field of amine protection. Its robust nature towards both acidic and standard basic conditions, combined with its selective and mild cleavage via thiolysis, establishes it as a truly orthogonal protecting group. This unique reactivity profile allows for greater flexibility in the design of complex synthetic routes, particularly in the synthesis of peptides, natural products, and pharmaceutical intermediates where multiple amine functionalities require differential protection.
As the demand for more intricate and highly functionalized molecules continues to grow, the development and application of such sophisticated protecting group strategies will undoubtedly play an increasingly critical role. The Bts group, with its well-defined and predictable behavior, is poised to become an indispensable tool for chemists pushing the boundaries of molecular synthesis.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved January 25, 2026, from [Link]
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of 3-tert-Butyl-4-methoxybenzenesulfonamides
Introduction: The Strategic Role of the 3-tert-Butyl-4-methoxybenzenesulfonyl (Bubs) Group in Amine Protection
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the reversible protection of amine functionalities is a cornerstone of strategic molecular construction. The 3-tert-butyl-4-methoxybenzenesulfonyl (Bubs) group has emerged as a valuable tool for this purpose, offering a unique combination of stability under a range of synthetic conditions while being amenable to selective cleavage under specific acidic protocols.
The Bubs group's utility stems from the electronic and steric properties imparted by its substituents. The methoxy group at the para-position and the bulky tert-butyl group at the meta-position to the sulfonyl moiety modulate the reactivity of the sulfonamide, rendering it sufficiently robust to withstand various reaction conditions, yet susceptible to acid-mediated deprotection. This guide provides a comprehensive overview of the deprotection of Bubs-protected amines (Bubs-amides), delving into the mechanistic underpinnings of the cleavage reaction and offering detailed, field-proven protocols for its efficient execution.
Mechanistic Insights into the Acid-Catalyzed Deprotection of Bubs-Amides
The deprotection of 3-tert-butyl-4-methoxybenzenesulfonamides is primarily achieved through acid catalysis, typically employing strong acids such as trifluoroacetic acid (TFA). The cleavage mechanism proceeds through a series of well-understood steps, initiated by the protonation of the sulfonamide oxygen or the aromatic ring.
The key to the lability of the Bubs group under acidic conditions is the presence of the tert-butyl group. The reaction is believed to proceed via an electrophilic aromatic substitution mechanism where a proton attacks the aromatic ring, leading to the formation of a stabilized carbocation. The tert-butyl group is then eliminated as isobutylene, a volatile gas. This initial de-tert-butylation is often the rate-determining step.
Subsequent or concurrent protonation of the sulfonamide nitrogen or oxygen can facilitate the cleavage of the N-S bond, liberating the free amine. The electron-donating methoxy group can influence the regioselectivity of protonation on the aromatic ring, although the primary driving force for cleavage is the removal of the tert-butyl group.
Figure 2. General experimental workflow for the deprotection of Bubs-amides.
Detailed Experimental Protocols
Protocol 1: Standard Trifluoroacetic Acid (TFA) Mediated Deprotection of a Bubs-Amide
This protocol is suitable for general Bubs-amides that are not part of a larger, sensitive molecule like a peptide.
Materials:
-
Bubs-protected amine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the Bubs-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Scavenger and TFA: To the cooled solution, add triisopropylsilane (TIS) (2.0-5.0 eq). Slowly add trifluoroacetic acid (TFA) (10-20 eq) dropwise. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Slowly add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude free amine.
-
-
Purification: Purify the crude product by flash column chromatography, crystallization, or other suitable methods to obtain the pure amine.
Protocol 2: Deprotection of Bubs-Protected Peptides on Solid Support
This protocol is designed for the final deprotection and cleavage of a Bubs-protected peptide from a solid-phase synthesis resin.
Materials:
-
Bubs-protected peptide-resin
-
TFA cleavage cocktail (e.g., TFA/TIS/H₂O/EDT, 92.5:2.5:2.5:2.5 v/v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dry Bubs-protected peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add the pre-prepared and chilled TFA cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Cleavage Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Resin Filtration: Filter the reaction mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small volume of fresh TFA, and combine the wash with the initial filtrate.
-
Peptide Precipitation: Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).
-
Peptide Isolation:
-
Collect the precipitated peptide by centrifugation.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Purification and Characterization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Characterize the purified peptide by mass spectrometry and other analytical techniques.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or acid concentration. | Increase the reaction time, increase the equivalents of TFA, or perform the reaction at a slightly elevated temperature (e.g., 40 °C). |
| Side Product Formation | Inadequate scavenging of reactive electrophiles. | Add or increase the concentration of appropriate scavengers (see Table 1). |
| Low Yield | Product degradation or loss during work-up. | Ensure complete neutralization during work-up. For water-soluble amines, consider alternative work-up procedures such as using a solid-phase extraction (SPE) cartridge or ion-exchange resin. [1] |
| Difficulty in Purification | Presence of sulfonamide byproducts. | Optimize the work-up procedure to remove acidic byproducts. Consider a basic wash if the product is stable. |
Table 2. Troubleshooting guide for Bubs-amide deprotection.
Conclusion
The 3-tert-butyl-4-methoxybenzenesulfonyl (Bubs) protecting group offers a reliable means of protecting amines in multi-step organic synthesis. Its removal under acidic conditions, particularly with trifluoroacetic acid, is a robust and generally high-yielding transformation. The key to successful deprotection lies in understanding the reaction mechanism, particularly the role of the tert-butyl group in facilitating cleavage, and the judicious use of scavengers to prevent unwanted side reactions. The protocols provided in this guide serve as a solid foundation for researchers, scientists, and drug development professionals to effectively utilize and deprotect Bubs-amides in their synthetic endeavors. As with any chemical transformation, optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]
-
Figueiredo, R. M., & El-Faham, A. (2014). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Peptide Science, 102(4), 365-373. [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. [Link]
-
Lability of N-alkylated peptides towards TFA cleavage. (2002). PubMed. [Link]
Sources
Large-scale synthesis of 3-tert-butyl-4-methoxybenzenesulfonamides
An In-Depth Technical Guide to the Large-Scale Synthesis of 3-tert-butyl-4-methoxybenzenesulfonamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust and scalable two-step synthesis for 3-tert-butyl-4-methoxybenzenesulfonamide, a key intermediate in contemporary drug discovery. Sulfonamides are a privileged scaffold in medicinal chemistry, valued for their metabolic stability and ability to engage in critical hydrogen bonding interactions.[1][2] This protocol is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and scale-up considerations. We present a field-proven methodology that begins with the Friedel-Crafts alkylation of 4-methoxyaniline to generate the necessary precursor, followed by a meticulously controlled chlorosulfonation and subsequent amination. Each stage has been optimized for yield, purity, and operational safety, ensuring a self-validating and reproducible process suitable for kilogram-scale production.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis is logically divided into two primary stages, ensuring a streamlined and efficient workflow from readily available starting materials to the final, high-purity product. This approach allows for the isolation and purification of a key intermediate, which is critical for maximizing the yield and minimizing impurities in the final sulfonamide.
Stage 1: Synthesis of the precursor, 3-tert-butyl-4-methoxyaniline. Stage 2: Conversion of the precursor to the target 3-tert-butyl-4-methoxybenzenesulfonamide via chlorosulfonation and amination.
The entire process is designed to be linear and scalable, with defined control points to monitor reaction progress and product quality.
Caption: High-level workflow for the two-stage synthesis.
Stage 1 Protocol: Synthesis of 3-tert-butyl-4-methoxyaniline
Principle & Rationale
The introduction of the bulky tert-butyl group onto the aromatic ring is achieved via a Friedel-Crafts alkylation reaction. We utilize tert-butanol as the alkylating agent and a strong acid like phosphoric acid as the catalyst. This method is preferable for large-scale operations over traditional Lewis acid-catalyzed reactions using tert-butyl chloride, as it avoids generating corrosive HCl gas and uses less hazardous materials. The ortho-directing effect of the methoxy group and the activating effect of the amino group guide the alkylation primarily to the position adjacent to the amino group.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Methoxyaniline (p-Anisidine) | ≥99% | Sigma-Aldrich |
| tert-Butanol | ACS Reagent | Fisher Scientific |
| Phosphoric Acid | 85% (w/w) | J.T. Baker |
| Toluene | ACS Grade | VWR |
| Sodium Bicarbonate (NaHCO₃) | Technical | Any major supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical | Any major supplier |
Equipment:
-
Jacketed glass reactor (sized for scale) with overhead mechanical stirrer, thermocouple, and condenser.
-
Addition funnel for controlled liquid addition.
-
Heating/cooling circulator.
-
Filtration apparatus (Büchner funnel or filter press).
-
Rotary evaporator or vacuum distillation setup.
Step-by-Step Procedure
-
Reactor Setup: Charge the reactor with 4-methoxyaniline (1.0 eq) and toluene (5 mL per gram of aniline). Begin agitation.
-
Catalyst Addition: Slowly add phosphoric acid (0.3 eq) to the stirred mixture. An exotherm may be observed; maintain the temperature below 40°C.
-
Alkylation: Heat the reaction mixture to 80-85°C. Once at temperature, begin the slow, dropwise addition of tert-butanol (1.5 eq) over 2-3 hours.
-
Reaction Monitoring: Maintain the reaction at 80-85°C for 12-16 hours. Monitor the consumption of 4-methoxyaniline by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC.
-
Work-up - Quench: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a separate vessel containing a cold (0-5°C) saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 3-tert-butyl-4-methoxyaniline is typically a dark oil. Purify by vacuum distillation to obtain a pale yellow oil or low-melting solid.
Stage 2 Protocol: Synthesis of 3-tert-butyl-4-methoxybenzenesulfonamide
Principle & Rationale
This stage employs the classic method for sulfonamide synthesis.[1] The electron-rich aromatic ring of the aniline precursor undergoes electrophilic substitution with chlorosulfonic acid to form an intermediate sulfonyl chloride. This reaction is highly exothermic and requires strict temperature control to prevent side reactions and ensure safety. The in situ generated sulfonyl chloride is then reacted with an excess of aqueous ammonia, which acts as a nucleophile to displace the chloride and form the stable sulfonamide product.
Caption: Key mechanistic steps of the sulfonylation process.
Materials & Equipment
| Reagent/Material | Grade | Supplier Example |
| 3-tert-butyl-4-methoxyaniline | As prepared in Stage 1 | N/A |
| Chlorosulfonic Acid (ClSO₃H) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | J.T. Baker |
| Isopropanol (IPA) | ACS Grade | VWR |
Equipment:
-
Jacketed glass reactor with robust cooling capacity.
-
Overhead mechanical stirrer, thermocouple, and nitrogen inlet.
-
Pressure-equalizing addition funnel.
-
Large Büchner funnel for filtration.
-
Drying oven.
CRITICAL SAFETY DIRECTIVE: Handling Chlorosulfonic Acid
Chlorosulfonic acid is an extremely hazardous substance.[3] It is highly corrosive and reacts violently with water, releasing large quantities of heat and toxic hydrogen chloride (HCl) gas.[4][5]
-
Personal Protective Equipment (PPE): Always wear a full face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or suit.[4] All operations must be conducted in a well-ventilated chemical fume hood.
-
Anhydrous Conditions: Ensure all glassware is scrupulously dried. The reaction must be performed under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[6]
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[4] Have a spill kit with an appropriate neutralizer (e.g., sodium bicarbonate) ready.
Step-by-Step Procedure
-
Reactor Setup: Charge the reactor with 3-tert-butyl-4-methoxyaniline (1.0 eq) and anhydrous dichloromethane (10 mL per gram of aniline). Begin agitation under a nitrogen atmosphere.
-
Cooling: Cool the reactor contents to -5°C to 0°C using the circulator.
-
Chlorosulfonation: Slowly add chlorosulfonic acid (1.1 eq) dropwise via the addition funnel. CRITICAL: Maintain the internal temperature below 5°C throughout the addition. The addition rate must be carefully controlled to manage the exotherm. A typical addition time for a 1 kg batch is 3-4 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the formation of the sulfonyl chloride by quenching a small aliquot in ammonia and analyzing by TLC/HPLC.
-
Quench & Amination: In a separate, larger vessel equipped with a robust stirrer, prepare a mixture of crushed ice and concentrated ammonium hydroxide (10 eq). Slowly and carefully transfer the cold reaction mixture from the reactor into the vigorously stirred ammonia/ice slurry. This step is highly exothermic and will generate fumes; perform with maximum caution in a fume hood.
-
Product Precipitation: The sulfonamide product will precipitate as a white solid. Continue stirring the slurry for 1-2 hours as it warms to room temperature to ensure the complete reaction.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.
Purification Protocol: Recrystallization
The most effective method for purifying the final product on a large scale is recrystallization.[7][8]
-
Solvent Selection: A mixture of isopropanol and water is an excellent choice.
-
Procedure:
-
Place the crude, dry sulfonamide in a clean reactor.
-
Add a minimal amount of hot isopropanol (approx. 70-80°C) until the solid is fully dissolved.
-
Slowly add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of hot isopropanol to redissolve the precipitate and achieve a clear solution.
-
Turn off the heat and allow the solution to cool slowly to room temperature with gentle stirring. Slow cooling is essential for the formation of large, pure crystals.[8]
-
Once at room temperature, cool the mixture further in an ice bath for 1-2 hours to maximize yield.[8]
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 isopropanol/water, and dry under vacuum.
-
Analytical & Quality Control
The identity and purity of the intermediate and final product must be rigorously confirmed.
| Analysis | Purpose | Typical Result for Final Product |
| ¹H NMR | Structural Elucidation | Peaks corresponding to tert-butyl, methoxy, aromatic, and sulfonamide protons with correct integration. |
| ¹³C NMR | Carbon Skeleton Confirmation | Correct number of signals for all unique carbon atoms. |
| HPLC | Purity Assessment | ≥99.0% purity. |
| Mass Spec (ESI) | Molecular Weight Confirmation | [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight. |
| Melting Point | Purity & Identity Check | A sharp melting point consistent with the reference value. |
Summary of Results
The described protocol consistently delivers high-quality 3-tert-butyl-4-methoxybenzenesulfonamide. The following table summarizes typical results for a 1 kg scale synthesis.
| Parameter | Stage 1 (Intermediate) | Stage 2 (Final Product) |
| Typical Yield | 80-90% | 85-95% (after recrystallization) |
| Overall Yield | - | 68-85% |
| Purity (HPLC) | >98% (after distillation) | >99.5% |
| Appearance | Pale yellow oil | Fine white crystalline solid |
References
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Making Sulfanilamide from scratch. YouTube. Available at: [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Available at: [Link]
-
Analytical Methods. OPUS. Available at: [Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
- Sulfonamide purification process - US2777844A.Google Patents.
-
Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]
-
Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com. Available at: [Link]
-
Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ACS Publications. Available at: [Link]
-
Improved synthesis of tert-butanesulfinamide suitable for large-scale production. PubMed. Available at: [Link]
-
Synthesis of 3-tert-butyl-4-hydroxyanisole. PrepChem.com. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. Available at: [Link]
- CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.Google Patents.
-
Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. ResearchGate. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
-
General case of the day. Sulfonamide crystallization in nonalkalinized urine. PubMed. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. Available at: [Link]
-
III Analytical Methods. env.go.jp. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light. SciSpace. Available at: [Link]
-
Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl). Organic Syntheses Procedure. Available at: [Link]
-
Mild Sulfonylation of Anilines. ChemistryViews.org. Available at: [Link]
- CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.Google Patents.
-
Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. NIH. Available at: [Link]
-
Direct sulfonylation of anilines mediated by visible light. PubMed. Available at: [Link]
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- 3. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Application Notes and Protocols: The Strategic Use of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride in Advanced Peptide Synthesis
Introduction: Navigating the Complexities of Amine Protection in Peptide Synthesis
In the intricate world of peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. The orchestration of protecting group strategy, particularly for the nucleophilic side chains of amino acids such as lysine, ornithine, and tryptophan, dictates the success of both solid-phase (SPPS) and solution-phase methodologies. While numerous protecting groups have been developed, the quest for reagents offering a nuanced balance of stability and selective lability continues to drive innovation.
This technical guide introduces 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride , a reagent poised for strategic application in peptide synthesis. We will explore its underlying chemical principles, potential advantages conferred by its unique substitution pattern, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of orthogonal protection strategies.
Scientific Rationale: The Interplay of Steric and Electronic Effects
The efficacy of a benzenesulfonyl-based protecting group is profoundly influenced by the nature of its aromatic substituents. In this compound, two key features dictate its reactivity and cleavage characteristics:
-
The 4-Methoxy Group (Electronic Effect): The electron-donating nature of the methoxy group at the para position enriches the electron density of the benzene ring. This has a dual effect. Firstly, it can modulate the reactivity of the sulfonyl chloride during the protection step. More importantly, it significantly destabilizes the sulfonamide bond under acidic conditions, facilitating a milder deprotection protocol compared to unsubstituted or electron-deficient benzenesulfonyl groups. This principle is similarly observed in the well-established 4-methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr) protecting group, which is known for its acid lability.[1]
-
The 3-tert-Butyl Group (Steric Effect): The bulky tert-butyl group, positioned ortho to the sulfonyl chloride attachment point, introduces significant steric hindrance. This steric bulk can be strategically exploited. It may offer selective protection of less hindered primary amines. Furthermore, the steric hindrance can provide enhanced stability of the resulting sulfonamide to certain reagents and reaction conditions, potentially preventing side reactions. The influence of steric effects on reaction outcomes is a well-documented principle in organic synthesis.[2]
The combination of these electronic and steric effects suggests that the 3-tert-butyl-4-methoxy-benzenesulfonyl group can serve as a robust, yet readily cleavable, protecting group, offering a unique profile for specific applications in complex peptide synthesis.
Proposed Mechanism of Action
The protection of a primary amine, such as the ε-amino group of lysine, with this compound proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
The deprotection is an acid-catalyzed process. Protonation of the sulfonamide nitrogen or a ring oxygen is followed by the cleavage of the nitrogen-sulfur bond, facilitated by the electron-donating methoxy group which stabilizes the resulting carbocationic intermediate.
Experimental Protocols
The following protocols are provided as a comprehensive guide for the application of this compound in peptide synthesis. These protocols are designed to be self-validating, with clear steps and rationale.
Protocol 1: Synthesis of this compound
While not commercially widespread, the synthesis of this reagent can be achieved from commercially available precursors, adapting established methods for sulfonyl chloride synthesis.[3]
Workflow for Synthesis of this compound
Sources
- 1. 4-Methoxy-2,3,6-trimethylbenzenesulphonyl (Mtr):a new amino protecting group in peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Modern Synthetic Methodologies in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The synthesis of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, directly impacting the efficiency, cost, and environmental footprint of producing active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of modern synthetic methodologies that are revolutionizing the synthesis of these critical building blocks. We will delve into the principles and practical applications of advanced catalytic systems and continuous flow chemistry. This document will provide detailed protocols and case studies, offering field-proven insights into the causality behind experimental choices and the establishment of self-validating, robust synthetic processes.
Introduction: The Evolving Landscape of Pharmaceutical Intermediate Synthesis
The pharmaceutical industry is under constant pressure to develop novel therapeutics more efficiently and sustainably. The synthesis of pharmaceutical intermediates—the molecular building blocks that are subsequently converted into APIs—represents a significant portion of the overall manufacturing process.[1] Historically, the synthesis of these intermediates often involved multi-step, stoichiometric reactions conducted in large batch reactors. While effective, these traditional approaches can be resource-intensive, generate significant waste, and present safety and scalability challenges.
The modern era of pharmaceutical synthesis is characterized by a paradigm shift towards greener and more efficient technologies.[2] This evolution is driven by the need for greater precision, enhanced safety, and a reduced environmental impact. Key to this transformation are advancements in catalysis and process engineering, particularly the adoption of biocatalysis and continuous flow chemistry.[3][4] These methodologies offer unprecedented control over chemical transformations, leading to higher yields, improved purity profiles, and more sustainable manufacturing processes.[5]
This guide will explore the application of these modern techniques in the synthesis of pharmaceutical intermediates, providing both the theoretical underpinnings and practical guidance for their implementation in a research and development setting.
The Power of Catalysis in Synthesizing Complex Intermediates
Catalysis is a fundamental pillar of modern organic synthesis, enabling complex molecular transformations with high efficiency and selectivity.[5] In the context of pharmaceutical intermediate synthesis, catalysts are instrumental in constructing intricate molecular architectures, including the chiral centers that are crucial for the biological activity of many drugs.[6]
Biocatalysis: Nature's Synthetic Machinery
Biocatalysis leverages the remarkable specificity of enzymes to catalyze chemical reactions with exceptional enantio- and regioselectivity.[6][7] This high degree of selectivity often simplifies purification processes and reduces the formation of unwanted byproducts.[8] Enzyme-catalyzed reactions are typically performed under mild conditions (ambient temperature and pressure, aqueous media), which aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous reagents.[2][7]
Key Advantages of Biocatalysis:
-
High Enantio- and Regioselectivity: Crucial for the synthesis of chiral intermediates.[6][7]
-
Mild Reaction Conditions: Reduces energy consumption and minimizes side reactions like isomerization and racemization.[7]
-
Environmental Sustainability: Enzymes are biodegradable, and reactions are often run in water, reducing the reliance on organic solvents.[2]
-
Process Intensification: Advances in enzyme immobilization and engineering have led to more robust and reusable biocatalysts, making processes more economically viable.[7]
Application Example: Synthesis of a Chiral Amine Intermediate for Sitagliptin
Sitagliptin, an anti-diabetic drug, contains a key chiral amine intermediate. A highly efficient chemoenzymatic process was developed for its synthesis, showcasing the power of biocatalysis. The process utilizes a transaminase enzyme to convert a prochiral ketone into the desired chiral amine with high enantiomeric excess.
Homogeneous and Heterogeneous Catalysis
Beyond biocatalysis, traditional metal-based and organocatalysis remain vital tools. Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity. However, their separation from the product can be challenging. Heterogeneous catalysts, which exist in a different phase from the reactants, are more easily recovered and recycled, making them well-suited for industrial applications.
Case Study: Efficient Synthesis of a Diamine Intermediate
A study demonstrated the highly selective synthesis of N1,N1-diethyl-1,4-pentanediamine, a key side chain for the antimalarial drug chloroquine, through the reductive amination of a biomass-derived ketone.[9] The use of a robust NixAl nanocatalyst in a fixed-bed reactor showcased remarkable stability over 200 hours of continuous operation, achieving a product yield of up to 99%.[9] The synergistic effect of highly dispersed active Ni0 nanoparticles and adjacent Lewis acidic sites was credited for the outstanding catalytic performance.[9]
Continuous Flow Chemistry: A Paradigm Shift in Process Design
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pipes, or microreactors.[3] This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and seamless scalability.[10][11]
Key Advantages of Flow Chemistry:
-
Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.[10]
-
Precise Reaction Control: Superior heat and mass transfer in flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities.[10][12]
-
Rapid Optimization and Scalability: The ability to quickly vary reaction parameters allows for rapid optimization. Scaling up is achieved by running the process for a longer duration or by using multiple reactors in parallel, avoiding the challenges of revalidating batch processes.[3]
-
Integration of Synthesis and Purification: Flow systems can be designed to integrate reaction, work-up, and purification steps, creating a streamlined and automated manufacturing process.[13]
Application Example: Multi-step Flow Synthesis of Fluoxetine Intermediate
The synthesis of the antidepressant fluoxetine has been adapted to a multi-step flow process.[13] Each step was individually optimized in a flow reactor. For instance, the direct amination of a chloride intermediate was achieved at high temperature (140 °C) in excellent yield, a transformation that can be challenging and hazardous in a large batch reactor.[13] This case study highlights the ability of flow chemistry to safely access reaction conditions that are difficult to achieve in batch, leading to more efficient synthetic routes.
Detailed Protocols and Methodologies
Protocol: Biocatalytic Synthesis of (S)-3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[7][13][14]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one ((S)-HTPP), a Key Chiral Intermediate for Sitagliptin
This protocol is based on the whole-cell biocatalytic reduction of a prochiral ketone using a novel microbial strain.[2]
Materials:
-
4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[7][13][14]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (OTPP)
-
Pseudomonas pseudoalcaligenes XW-40 cells (or a suitable carbonyl reductase)
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Bioreactor or shaker flask
-
Centrifuge
-
Rotary evaporator
-
HPLC with a chiral column
Procedure:
-
Biocatalyst Preparation: Cultivate Pseudomonas pseudoalcaligenes XW-40 in a suitable growth medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with phosphate buffer.
-
Reaction Setup: In a temperature-controlled bioreactor or shaker flask, prepare a reaction mixture containing phosphate buffer, glucose, and the harvested microbial cells.
-
Substrate Addition: Dissolve the OTPP substrate in DMSO and add it to the reaction mixture to a final concentration that minimizes substrate inhibition. The final DMSO concentration should be controlled, for example, at 20% (v/v).[2]
-
Bioconversion: Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with agitation. Monitor the progress of the reaction by taking periodic samples and analyzing them by HPLC.
-
Reaction Work-up: Once the reaction has reached completion (typically >99.5% conversion), terminate the reaction by centrifuging to remove the cells.
-
Product Extraction: Extract the supernatant with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude (S)-HTPP product. If necessary, further purification can be achieved by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (>99.9% ee) of the (S)-HTPP product using HPLC with a chiral column.[2]
Causality Behind Experimental Choices:
-
Whole-cell biocatalyst: Using whole cells simplifies the process by providing the enzyme and the necessary cofactor regeneration system (using glucose) in one package.
-
DMSO as a co-solvent: OTPP has poor aqueous solubility. DMSO is used to dissolve the substrate and facilitate its availability to the enzyme within the cells.
-
Temperature and pH control: Maintaining optimal temperature and pH is crucial for enzyme activity and stability.
Protocol: Continuous Flow Synthesis of Imatinib Intermediate
This protocol outlines a conceptual continuous flow process for the synthesis of an intermediate for Imatinib, a tyrosine kinase inhibitor.[13] The process involves a key Buchwald-Hartwig amination reaction.
Materials and Equipment:
-
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine
-
3-acetyl-1-benzoylpiperidine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Syringe pumps
-
T-mixer
-
Heated flow reactor (e.g., a packed-bed or coiled tube reactor)
-
Back-pressure regulator
-
Collection vessel
Procedure:
-
Reagent Stream Preparation:
-
Stream A: Prepare a solution of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine and 3-acetyl-1-benzoylpiperidine in anhydrous toluene.
-
Stream B: Prepare a solution of the palladium catalyst, ligand, and base in anhydrous toluene.
-
-
System Setup: Set up the flow chemistry system as shown in Figure 2. Ensure all components are dry and the system is purged with an inert gas (e.g., nitrogen or argon).
-
Reaction Initiation: Using syringe pumps, introduce Stream A and Stream B into the T-mixer at defined flow rates. The combined stream then enters the heated flow reactor.
-
Continuous Reaction: The reaction mixture flows through the reactor, which is maintained at a specific temperature (e.g., 100-140 °C). The residence time is controlled by the total flow rate and the reactor volume.
-
Pressure Control: A back-pressure regulator is used to maintain the system under pressure, allowing for the use of solvents above their boiling points and preventing outgassing.
-
Product Collection: The product stream exits the reactor and is collected in a vessel.
-
In-line Monitoring (Optional): In-line analytical techniques, such as UV-Vis or IR spectroscopy, can be used to monitor the reaction in real-time and ensure steady-state conditions.[13]
-
Work-up and Purification: The collected product stream is then subjected to appropriate work-up and purification procedures, which can also be adapted to a continuous process using techniques like continuous liquid-liquid extraction and chromatography.
Causality Behind Experimental Choices:
-
Flow Reactor: A flow reactor provides superior heat transfer, allowing for safe operation at elevated temperatures, which accelerates the reaction rate of the Buchwald-Hartwig amination.
-
T-mixer: Ensures rapid and efficient mixing of the reagent streams, which is crucial for reproducible reaction outcomes.
-
Back-pressure regulator: Prevents solvent boiling and ensures a stable, single-phase flow, which is essential for consistent reaction conditions.
Data Presentation and Comparison
| Parameter | Traditional Batch Synthesis | Modern Synthetic Methodology (Flow/Biocatalysis) | Reference |
| Reaction Time | Hours to days | Minutes to hours | [3] |
| Yield | Variable, often lower | Generally higher and more consistent | [2][9] |
| Enantiomeric Excess (for chiral synthesis) | Often requires chiral resolution or complex asymmetric catalysts | Typically >99% | [2] |
| Process Safety | Higher risk with hazardous reagents/exotherms | Significantly enhanced safety | [10] |
| Scalability | Challenging, requires re-optimization | Straightforward by extending run time | [3] |
| Environmental Impact (E-Factor) | High | Significantly lower | [2] |
| Process Control | Limited | Precise control over parameters | [12] |
Conclusion and Future Outlook
The adoption of modern synthetic methodologies, such as catalysis and continuous flow chemistry, is pivotal for the future of pharmaceutical intermediate manufacturing.[15][16] These technologies offer a pathway to more efficient, safer, and sustainable processes, ultimately accelerating the drug development pipeline. As our understanding of enzyme engineering and reactor technology continues to grow, we can expect to see even more sophisticated and integrated continuous manufacturing platforms. The principles and protocols outlined in this guide provide a foundation for researchers and drug development professionals to harness the power of these transformative technologies in their own laboratories.
References
- Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA. (2022).
- Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
- Sun, H., et al. (2017).
- Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry.
- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical.
- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology.
- Flow Chemistry in the Pharmaceutical Industry. Syrris.
- Patel, R. N. (2008). Biocatalysis: synthesis of chiral intermediates for drugs. Current Organic Chemistry.
- Pharmaceuticals. FramoChem.
- Case Study: Synthesis of an Active Pharmaceutical Ingredient in W
- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. Protheragen.
- Gutmann, B., et al. (2020). Applications of Flow Chemistry in the Pharmaceutical Industry—Highlights of the Recent Patent Literature. Organic Process Research & Development.
- Case Studies - Innovative Solutions for Process Oriented Chemistry. Apeiron Synthesis.
- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry.
- Pharmaceutical Synthesis In Drug Development. (2025). Arborpharmchem.
- Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. (2024). Piramal Pharma Solutions.
- Flow Chemistry in Pharmaceuticals. Sterling Pharma Solutions.
- Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals”. (2024). MDPI.
- Organic Synthesis Drug Intermedi
- Li, H., et al. (2022). Efficient Synthesis of Pharmaceutical Intermediates from Biomass-Derived Aldehydes and Ketones over Robust NixAl Nanocatalysts. ACS Sustainable Chemistry & Engineering.
- Brown, D. G., & Boström, J. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry.
- Role in API Manufacturing - Flow Chemistry. (2023). Asynt.
- He, C. (2024). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 3. syrris.com [syrris.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Special Issue Entitled “10th Anniversary of Catalysts: Recent Advances in the Use of Catalysts for Pharmaceuticals” [mdpi.com]
- 6. Biocatalysis: synthesis of chiral intermediates for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
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- 14. Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceuticals - Phosgene Derivatives & Specialty Chemical Manufacturing - FramoChem [framochem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Troubleshooting & Optimization
Low yield in sulfonamide formation with 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
Topic: Troubleshooting Low Yield in Sulfonamide Formation with 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support center. This guide is designed to address a common yet challenging issue in synthetic chemistry: low yields encountered during sulfonamide formation, specifically when using sterically hindered reagents like this compound. The principles and troubleshooting steps outlined here are broadly applicable to other challenging sulfonylation reactions. We will explore the root causes of poor reactivity and provide a logical, step-by-step framework for optimizing your reaction conditions to achieve the desired yield and purity.
The classical method for synthesizing sulfonamides—reacting a sulfonyl chloride with a primary or secondary amine in the presence of a base—is typically robust and high-yielding.[1][2][3] However, when the sulfonyl chloride is sterically encumbered, as with the presence of an ortho-tert-butyl group, the reaction kinetics can be significantly impeded, leading to frustratingly low yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with this compound?
The primary reason is significant steric hindrance. The bulky tert-butyl group, positioned ortho to the sulfonyl chloride, physically obstructs the incoming amine nucleophile from attacking the electrophilic sulfur atom. This increases the activation energy of the reaction, slowing it down dramatically. While the methoxy group is electronically activating, its influence is often insufficient to overcome the powerful steric blocking effect of the adjacent tert-butyl group.
Q2: What are the most common side reactions that could be consuming my starting material?
The most prevalent side reaction is the hydrolysis of the sulfonyl chloride. This compound is reactive and susceptible to degradation by trace amounts of water in your solvent, amine, or glassware. This forms the corresponding and unreactive sulfonic acid. If the reaction is heated for extended periods, other decomposition pathways may also become relevant.
Q3: My amine is not very nucleophilic. Is this contributing to the problem?
Absolutely. The combination of a sterically hindered electrophile (your sulfonyl chloride) and a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups) is a recipe for low yield. For the reaction to proceed, the amine's nucleophilicity must be sufficient to overcome the steric barrier.
Q4: Is my choice of base critical for this reaction?
Yes, the base is crucial. Its role is to neutralize the HCl generated during the reaction.[4] For sterically hindered systems, the base selection requires careful consideration:
-
Steric Hindrance of the Base: A bulky base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be too hindered to efficiently deprotonate the intermediate ammonium salt, slowing down the catalytic cycle.
-
Nucleophilicity of the Base: A base like pyridine is less sterically hindered and can also act as a nucleophilic catalyst, potentially accelerating the reaction.
-
Basicity: For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required to facilitate the reaction, such as DBU or sodium hydride.[2]
Troubleshooting and Optimization Workflow
If you are facing low yields, follow this systematic approach to diagnose and resolve the issue.
Logical Troubleshooting Flow
Caption: A step-by-step workflow for troubleshooting low-yield sulfonamide reactions.
Step 1: In-Depth Reagent and Setup Verification
-
Sulfonyl Chloride Integrity: this compound is moisture-sensitive.[5] Ensure it is a fresh, free-flowing solid. If it appears clumped or discolored, its purity may be compromised. Store it under an inert atmosphere (N₂ or Ar) and in a desiccator.
-
Solvent and Amine Anhydrousness: Use freshly distilled, anhydrous solvents. Molecular sieves can be used, but ensure they are properly activated. Ensure your amine is free of water.
-
Glassware: All glassware must be oven or flame-dried immediately before use to remove adsorbed moisture.
Step 2: Optimizing Reaction Conditions
If reagent quality is confirmed, the next step is to optimize the reaction parameters. The standard conditions of using triethylamine in dichloromethane at room temperature are often insufficient for this substrate.
Reaction Mechanism and Steric Challenge
The reaction proceeds via nucleophilic attack of the amine on the sulfur atom. The bulky t-butyl group sterically shields the sulfur, making this attack difficult.
Caption: Steric hindrance from the t-butyl group impeding amine attack on the sulfonyl chloride.
Condition Optimization Matrix
This table provides a starting point for your optimization experiments. Run small-scale parallel reactions to identify the best conditions efficiently.
| Parameter | Standard Condition (Low Yield) | Recommendation 1 | Recommendation 2 | Recommendation 3 | Rationale |
| Base | Triethylamine (TEA) | Pyridine | 4-DMAP (catalytic) + TEA | DBU or NaH | Pyridine is less hindered and acts as a nucleophilic catalyst. DMAP is a superior nucleophilic catalyst. DBU/NaH are for poorly reactive amines. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | More polar aprotic solvents can sometimes accelerate S_N2-type reactions. |
| Temperature | 0 °C to Room Temp | Room Temp | 40-50 °C (gentle reflux) | 0 °C (for NaH) | Increased temperature can help overcome the activation energy, but monitor for decomposition. |
| Catalyst | None | None | 0.1 eq. 4-DMAP | None | DMAP forms a highly reactive sulfonylpyridinium intermediate, which is then attacked by the amine. |
Advanced Strategies & Protocols
If the above optimizations fail to provide a satisfactory yield, more advanced methods may be necessary.
Protocol 1: 4-DMAP Catalyzed Sulfonylation (Recommended First Step)
This protocol introduces a nucleophilic catalyst to significantly accelerate the reaction.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
Triethylamine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N₂), dissolve the amine, triethylamine, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Due to the steric hindrance, the reaction may require 12-24 hours.
-
Upon completion, quench the reaction with saturated NH₄Cl solution, extract the product with DCM, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
Protocol 2: Indium-Catalyzed Sulfonylation for Hindered Substrates
For particularly challenging cases, including less nucleophilic amines, a Lewis acid catalyst can facilitate the reaction. Indium(III) chloride has been shown to be effective.[6]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
Indium(III) chloride (InCl₃) (0.1 eq)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
Under an inert atmosphere (N₂), combine the sulfonyl chloride, amine, and InCl₃ in anhydrous acetonitrile.
-
Stir the mixture at room temperature or heat gently to 50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and purify by column chromatography.
Alternative Synthetic Routes
If direct coupling remains low-yielding, consider alternative strategies that bypass the use of the sterically hindered sulfonyl chloride directly:
-
Sulfonyl Fluorides: Sulfonyl fluorides are often more stable than sulfonyl chlorides and can be activated under specific catalytic conditions, sometimes providing better yields in hindered cases.[6][7]
-
Sulfur Dioxide Surrogates: Reagents like DABSO can be used in palladium-catalyzed reactions to construct the sulfonamide bond from aryl halides or boronic acids, offering a completely different synthetic path.[1][3][8]
By systematically working through these diagnostic and optimization steps, you will significantly increase your chances of successfully synthesizing your target sulfonamide despite the inherent challenges posed by the sterically demanding this compound.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Pattanayak, P. & Pattanayak, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Available at: [Link]
-
Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355–9359. Available at: [Link]
- Fobian, Y. M., & Doyle, P. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry.
-
Choudhury, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Physical Organic Chemistry, 34(12). Available at: [Link]
-
Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21325–21333. Available at: [Link]
-
Back, T. G., & Moussa, Z. (2003). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 5(9), 1495–1497. Available at: [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
Chad Chemistry. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. Available at: [Link]
-
ResearchGate. (2022). Which catalyst is the most efficient in the synthesis of sulfonamide?. Retrieved from [Link]
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- 5. fishersci.com [fishersci.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Reactions in Sulfonylations with 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
Welcome to the Technical Support Center for sulfonylation reactions utilizing 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of sulfonamides and sulfonate esters with this sterically hindered and electronically activated reagent. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a unique sulfonylation reagent?
A1: The structure of this compound presents a unique combination of steric and electronic properties. The bulky tert-butyl group ortho to the sulfonyl chloride moiety introduces significant steric hindrance, which can influence the rate and selectivity of the reaction.[1][2] The methoxy group, being a strong electron-donating group, increases the electron density on the aromatic ring, which can affect the electrophilicity of the sulfur atom.
Q2: I am observing a significant amount of starting material remaining even after prolonged reaction times. What could be the cause?
A2: The primary reason for slow or incomplete reactions with this reagent is the steric hindrance imposed by the tert-butyl group, which impedes the approach of the nucleophile (alcohol or amine) to the electrophilic sulfur center. This is particularly pronounced with sterically demanding nucleophiles. To overcome this, consider increasing the reaction temperature to provide the necessary activation energy or employing a more potent nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[3][4]
Q3: What are the most common side reactions I should be aware of when using this sulfonyl chloride?
A3: The most frequently encountered side reactions include:
-
Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
-
Di-sulfonylation of primary amines.[5]
-
Elimination reactions, particularly with secondary alcohols.
-
Formation of sulfonic anhydride .
This guide will provide detailed troubleshooting for each of these issues.
Troubleshooting Guide: Common Side Reactions and Solutions
Issue 1: Hydrolysis of the Sulfonyl Chloride
Symptom: Formation of a water-soluble byproduct, 3-tert-Butyl-4-methoxy-benzenesulfonic acid, leading to reduced yield of the desired product. This is often observed as a baseline impurity in TLC or LC-MS analysis.
Causality: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid.[4][6] This process is accelerated by heat and the presence of a base. The electron-donating methoxy group in this compound can also influence the rate of hydrolysis.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven prior to use.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be dried using appropriate drying agents.
-
Ensure the amine or alcohol substrate is dry. If necessary, dry the substrate by azeotropic distillation with toluene or by using a drying agent.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Control Reaction Temperature:
-
Perform the addition of the sulfonyl chloride at a low temperature (e.g., 0 °C) to minimize hydrolysis during this exothermic step.
-
Allow the reaction to warm to room temperature slowly only after the addition is complete, if required for the desired reaction to proceed.
-
-
Choice of Base:
-
While a base is necessary to neutralize the HCl generated, a large excess of an aqueous base can promote hydrolysis. Use the stoichiometric amount of a non-aqueous base like triethylamine or pyridine.
-
Issue 2: Di-sulfonylation of Primary Amines
Symptom: Formation of a higher molecular weight byproduct, R-N(SO₂Ar)₂, where Ar is the 3-tert-butyl-4-methoxyphenyl group. This is a common issue when reacting with primary amines.[5]
Causality: After the initial formation of the desired mono-sulfonamide, the N-H proton becomes acidic. In the presence of a base, this proton can be abstracted to form a nucleophilic sulfonamide anion. This anion can then react with a second molecule of the sulfonyl chloride to yield the di-sulfonylated byproduct.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.
-
Add the sulfonyl chloride slowly and dropwise to the solution of the amine and base.[5] This maintains a low concentration of the sulfonyl chloride, favoring reaction with the more nucleophilic primary amine over the less reactive sulfonamide anion.
-
-
Optimize Base Selection:
-
Use a weaker or sterically hindered base like pyridine or 2,6-lutidine instead of a strong, non-hindered base like triethylamine.[5] Weaker bases are less likely to deprotonate the mono-sulfonamide.
-
For particularly challenging cases, consider using a solid-supported base like potassium carbonate, which can simplify workup and may offer better selectivity.
-
-
Reduce Reaction Temperature:
-
Conducting the reaction at lower temperatures (0 °C or below) can significantly disfavor the second sulfonylation step, which typically has a higher activation energy.
-
Diagram of Competing Sulfonylation Pathways:
Caption: Competing pathways in the sulfonylation of primary amines.
Issue 3: Elimination Reactions with Alcohols
Symptom: Formation of an alkene byproduct instead of the desired sulfonate ester, particularly when using secondary or tertiary alcohols.
Causality: The sulfonylation of an alcohol converts the hydroxyl group into a good leaving group (a sulfonate). In the presence of a base, an E2 elimination can compete with the desired substitution reaction, especially if the alcohol has accessible β-hydrogens and is sterically hindered.
Troubleshooting Protocol:
-
Choice of Base:
-
Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hünig's base). These bases are less likely to act as nucleophiles themselves and are effective at scavenging the generated HCl without promoting elimination.
-
Pyridine is often a good choice as it is less basic than triethylamine and can also act as a nucleophilic catalyst, favoring the substitution pathway.[7]
-
-
Reaction Temperature:
-
Lower reaction temperatures generally favor substitution over elimination. Conduct the reaction at 0 °C or below if elimination is a significant issue.
-
-
Solvent Effects:
-
The choice of solvent can influence the E2/SN2 ratio. Aprotic, non-polar solvents like dichloromethane or diethyl ether are generally preferred.
-
Table 1: Influence of Base on Sulfonylation Outcome
| Base | pKa of Conjugate Acid | Steric Hindrance | Typical Outcome |
| Triethylamine | ~10.7 | Low | Can promote elimination and di-sulfonylation |
| Pyridine | ~5.2 | Moderate | Generally favors substitution; can act as a catalyst |
| 2,6-Lutidine | ~6.7 | High | Good for suppressing elimination |
| DMAP (catalytic) | ~9.7 | Moderate | Highly effective catalyst for substitution, especially with hindered substrates[3] |
Issue 4: Formation of Sulfonic Anhydride
Symptom: Appearance of a high molecular weight byproduct corresponding to the sulfonic anhydride, (ArSO₂)₂O.
Causality: Sulfonic anhydride can form through the reaction of the sulfonyl chloride with the sulfonic acid generated from hydrolysis, or via a base-mediated self-condensation of the sulfonyl chloride.[8][9]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
As with preventing hydrolysis, maintaining scrupulously dry conditions is the most effective way to prevent sulfonic anhydride formation that proceeds via the sulfonic acid.
-
-
Order of Addition:
-
Add the sulfonyl chloride to the mixture of the nucleophile and base. Avoid pre-mixing the sulfonyl chloride and the base, especially at higher concentrations, as this can favor anhydride formation.
-
-
Use of Pyridine:
-
Pyridine can react with the sulfonyl chloride to form a sulfonylpyridinium salt. This intermediate is highly reactive towards the desired nucleophile but is less prone to forming the anhydride.
-
Experimental Workflow for Minimizing Side Reactions:
Caption: Optimized workflow for sulfonylation reactions.
By carefully considering the unique properties of this compound and implementing these troubleshooting strategies, you can significantly improve the outcome of your sulfonylation reactions, leading to higher yields and purer products.
References
-
Galkin, M. A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PLoS ONE, 12(5), e0178939. [Link]
- Sari, Y., et al. (2018). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Microwave Irradiation Method. Indonesian Journal of Chemical Science and Technology, 1(1), 1-8.
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
-
Wikipedia. (n.d.). Hinsberg reaction. In Wikipedia. Retrieved January 25, 2026, from [Link]
- Li, W., et al. (2020). Visible-light-induced surfactant-promoted sulfonylation of alkenes and alkynes with sulfonyl chloride by the formation of an EDA-complex with NaI in water at room temperature. Green Chemistry, 22(10), 3126-3132.
- Sherry, B. D., & Greshock, T. J. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2729–2737.
- US Patent No. US20100076221A1. (2010).
- Robertson, R. E., et al. (1975). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 53(10), 1588-1594.
- Boivin, T. L. B. (1950). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. Canadian Journal of Research, 28b(9), 651-659.
-
Galkin, M. A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
- Omelanczuk, J., & Mikolajczyk, M. (2016). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. The Journal of Organic Chemistry, 81(7), 2824–2832.
- LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
- BenchChem. (2025).
- Clarke, H. T., & Hartman, W. W. (1922). Benzenesulfonyl chloride. Organic Syntheses, 2, 14.
- Scribd. (n.d.). Hydrolysis of tert-Butyl Chloride Study. Scribd.
- Google Patents. (n.d.). CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride.
- El-Sagheer, A. H., & Resnati, G. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 12(10), 1629–1647.
-
Putra, G. S., et al. (2017). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][3][10] Oxazine-4-On Derivatives. Journal of Chemical and Pharmaceutical Research, 9(8), 73-80.
- Robertson, R. E., & Laughton, P. M. (1970). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 48(10), 1623-1627.
- Cerfontain, H., et al. (1997). Formation of Sulfonic Acids and Sulfonic Anhydrides in the Sulfur Trioxide Sulfonation of Some Dialkylbenzenes and 1,ω-Diarylalkanes. Liebigs Annalen/Recueil, 1997(11), 2227-2233.
- Movassaghi, M., & Hill, M. D. (2006). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Journal of the American Chemical Society, 128(45), 14254–14255.
- Gentry, E. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21371–21379.
- PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com.
- Wang, H., et al. (2019). Progress on the Sulfonylation and Desulfonylative Reactions of Sulfonyl Chlorides. Chinese Journal of Organic Chemistry, 39(11), 3049-3062.
- PubChem. (n.d.). 4-t-Butylbenzenesulfonyl chloride. PubChem.
- Lundgren, R. J., & Stradiotto, M. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(7), 2729–2737.
- Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296.
- Saskoer. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry.
- Fukuyama, T., & Jow, C.-K. (1995). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 126.
- Zhang, Y., et al. (2021).
- WIPO Patentscope. (2015).
- Google Patents. (n.d.).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- King, J. F., & Asokan, C. V. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2139-2147.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0. Sigma-Aldrich.
- Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. In Wikipedia. Retrieved January 25, 2026, from [Link]
- ResearchGate. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol?
- Fisher Scientific. (n.d.). [4-(tert-Butyl)phenyl]methanesulfonyl chloride, Tech., Thermo Scientific 1 g. Fisher Scientific.
- Dvikan. (2013). Hydrolysis of t-butyl chloride CSTR-Study. dvikan.no.
- Friedrich, M., & Manolikakes, G. (2022).
- Organic Chemistry Portal. (n.d.).
- Toppr. (n.d.). Compound (s) is used for the distinction of primary, secondary and tertiary amines is/are. Toppr.
Sources
- 1. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. US20100076221A1 - Preparation of sulfonic acid anhydrides - Google Patents [patents.google.com]
- 9. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-tert-butyl-4-methoxybenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of 3-tert-butyl-4-methoxybenzenesulfonamide. As a Senior Application Scientist, the following content synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the purification of this and structurally similar sulfonamides.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Recrystallization Issues
Question 1: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Probable Cause: "Oiling out" typically occurs when the solute is insoluble in the hot solvent at the boiling point, or when the solution is cooled too rapidly, leading to the separation of the solute as a liquid phase rather than a solid crystalline lattice. Highly impure samples can also contribute to this phenomenon.
Solution:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the compound is fully dissolved at the solvent's boiling point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool gradually can promote the formation of well-defined crystals.
-
Solvent System Modification: The polarity of your solvent may not be optimal. For sulfonamides, which possess both polar and non-polar regions, a mixture of solvents is often effective. Consider using combinations like ethanol/water, isopropanol/water, or toluene/heptane.
-
Induce Crystallization: If crystals are slow to form in the cooled solution, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure 3-tert-butyl-4-methoxybenzenesulfonamide.
Question 2: I have a very low yield of crystals after recrystallization. What went wrong?
Probable Cause: Low recovery is a common issue and can stem from several factors: using an excessive amount of solvent, premature crystallization during filtration, or choosing a solvent in which the compound has significant solubility even at low temperatures.
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key to maximizing yield.
-
Pre-heat Filtration Apparatus: To prevent premature crystallization during hot filtration (if performed to remove insoluble impurities), pre-heat your funnel and receiving flask.
-
Optimize Solvent Choice: The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. You may need to screen several solvents or solvent mixtures to find the optimal system.
-
Cooling to Lower Temperatures: Ensure you have allowed sufficient time for crystallization and consider cooling the flask in an ice bath to further decrease the solubility of your compound in the mother liquor.
Question 3: The purified crystals are colored, but the pure compound should be white. How can I remove the color?
Probable Cause: Colored impurities are often present in crude reaction mixtures. These can be highly conjugated organic molecules that are persistent even after initial purification attempts.
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.
-
Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography is a more powerful technique for separating colored impurities from your target compound.
Column Chromatography Issues
Question 4: I'm not getting good separation of my compound from impurities on a silica gel column. What should I try?
Probable Cause: Poor separation in column chromatography can be due to an inappropriate solvent system (eluent), incorrect stationary phase, or improper column packing.
Solution:
-
Optimize the Eluent System: The polarity of the eluent is critical. For sulfonamides, a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Use thin-layer chromatography (TLC) to test various solvent ratios to find the one that gives a good separation between your product and the impurities (a difference in Rf values of at least 0.2 is ideal).
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, alumina may provide better separation.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Gradient Elution: If a single solvent mixture (isocratic elution) does not resolve all components, a gradient elution, where the polarity of the solvent is gradually increased during the separation, can be very effective.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent system for recrystallizing 3-tert-butyl-4-methoxybenzenesulfonamide?
A1: While the optimal solvent must be determined experimentally, a good starting point for sulfonamides is often a mixture of an alcohol and water (e.g., 95% ethanol or 70% isopropanol) or a mixture of a moderately polar and a non-polar solvent (e.g., ethyl acetate/hexanes). The presence of the tert-butyl and methoxy groups suggests that it will have good solubility in many organic solvents.
Q2: What are the likely impurities I might encounter during the purification of 3-tert-butyl-4-methoxybenzenesulfonamide?
A2: The impurities will depend on the synthetic route. A common synthesis involves the chlorosulfonation of 2-tert-butylanisole followed by amination. Potential impurities could include:
-
Unreacted starting materials (e.g., 2-tert-butylanisole).
-
The intermediate sulfonyl chloride (3-tert-butyl-4-methoxybenzenesulfonyl chloride).[1]
-
Regioisomers formed during chlorosulfonation.
-
Di-sulfonated byproducts.
-
Hydrolysis product of the sulfonyl chloride (3-tert-butyl-4-methoxybenzenesulfonic acid).
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It allows you to quickly assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization step. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Experimental Protocols
Protocol 1: Recrystallization of 3-tert-butyl-4-methoxybenzenesulfonamide
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures can also be tested.
-
Dissolution: In an Erlenmeyer flask, add the crude 3-tert-butyl-4-methoxybenzenesulfonamide and a small amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring.
-
Achieve Saturation: Add the hot solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography of 3-tert-butyl-4-methoxybenzenesulfonamide
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with the crude material in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show the desired compound with an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude 3-tert-butyl-4-methoxybenzenesulfonamide in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the fractions by TLC to determine which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-tert-butyl-4-methoxybenzenesulfonamide.
Visualizations
Workflow for Purification Method Selection
Caption: A decision tree for selecting a primary purification method.
Troubleshooting "Oiling Out" in Recrystallization
Caption: A flowchart for troubleshooting the "oiling out" phenomenon.
References
-
Journal of Chemical & Pharmaceutical Research. (2013). Synthesis and characterisation of process related impurity in bosentan monohydrate. [Link]
- Google Patents. (2010). WO 2010/118992 A1 - Process for preparation of endothelial receptor antagonist (bosentan).
- Google Patents. (2014). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
-
PrepChem. (2023). Preparation of 4-tert-butylbenzenesulfonic acid. [Link]
- Google Patents. (2020).
-
Agilent. (2023). LC and LC/MS Columns. [Link]
-
PubChem. (2024). 4-tert-Butylbenzenesulfonamide. [Link]
-
ACS Publications. (2022). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Reddit. (2023). r/Chempros - Go-to recrystallization solvent mixtures. [Link]
-
ResearchGate. (2023). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]
-
GSRS. (n.d.). 3-AMINO-N-BUTYL-4-METHOXYBENZENESULFONAMIDE. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubMed. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. [Link]
Sources
Technical Support Center: Strategies for the Efficient Removal of Unreacted 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who utilize 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride in their synthetic workflows. The presence of this unreacted, sterically hindered sulfonylating agent can present unique challenges in product purification. This document provides a comprehensive overview of its reactivity, detailed troubleshooting protocols, and a series of frequently asked questions to facilitate the seamless purification of your target molecules.
Understanding the Challenge: The Properties of this compound
This compound is a valuable reagent for introducing the bulky and electronically distinct 3-tert-butyl-4-methoxyphenylsulfonyl moiety onto nucleophiles, commonly amines, to form sulfonamides. However, its structural features influence its reactivity and subsequent removal from reaction mixtures.
-
Steric Hindrance: The bulky tert-butyl group ortho to the sulfonyl chloride functionality significantly slows the rate of reaction with nucleophiles compared to less hindered analogs like p-toluenesulfonyl chloride.[1][2] This steric impediment can lead to incomplete reactions and a substantial amount of unreacted starting material.
-
Electronic Effects: The methoxy group, being electron-donating, can slightly decrease the electrophilicity of the sulfur atom, further contributing to a more moderate reaction rate.
-
Solubility: This reagent is generally soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene, but insoluble in water.[3] Its nonpolar nature can cause it to co-elute with desired nonpolar products during chromatographic purification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
A1: Leaving unreacted this compound in your product mixture can lead to several complications:
-
Interference with subsequent steps: As a reactive electrophile, it can interfere with downstream reactions.
-
Purification challenges: Its relatively non-polar nature can lead to co-elution with the desired product during column chromatography, making isolation difficult.[4]
-
Product degradation: Over time, it can slowly hydrolyze to the corresponding sulfonic acid, which can degrade acid-sensitive products.
-
Safety concerns: Sulfonyl chlorides are corrosive and moisture-sensitive, posing handling and storage risks.
Q2: My TLC plate shows a new spot after adding a quenching agent. What is it?
A2: This new spot is likely the quenched form of the sulfonyl chloride. If you used an amine, it's the corresponding sulfonamide. If you used an aqueous base, the resulting sulfonic acid or its salt is highly polar and may remain at the baseline of your TLC plate. It is good practice to run a co-spot on your TLC, spotting your reaction mixture on top of your starting material to see if the spots are identical or if a new product has formed.[5]
Q3: The quenching reaction seems slow or incomplete. What can I do?
A3: The steric hindrance of the tert-butyl group can slow down the quenching reaction. To address this:
-
Increase the excess of the quenching agent: Use a larger molar excess of the amine or base to drive the reaction to completion.[4]
-
Increase the reaction temperature: Gently warming the reaction mixture can help overcome the activation energy barrier.[2]
-
Ensure vigorous stirring: Good mixing is critical, especially in biphasic systems (e.g., an organic solvent and an aqueous base), to maximize the contact between reactants.[4]
Q4: Should I be concerned about the stability of my product during the quenching process?
A4: Yes, always consider the stability of your desired product. If your product contains base-labile functional groups (e.g., esters), avoid using strong aqueous bases like sodium hydroxide for quenching. Milder bases like sodium bicarbonate are a safer alternative.[4] If your product is sensitive to amines, an aqueous workup is preferable.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to tackling common problems encountered during the removal of unreacted this compound.
Issue 1: Co-elution of the Sulfonyl Chloride with the Product during Chromatography
Primary Cause: The polarity of your product is very similar to that of the unreacted sulfonyl chloride.
Solutions:
-
Chemical Quenching Prior to Chromatography: Convert the sulfonyl chloride into a more polar, easily separable derivative.
-
Method A: Amine Quench: React the excess sulfonyl chloride with a simple, low molecular weight primary or secondary amine (e.g., benzylamine, morpholine) to form a highly polar sulfonamide that will have a much lower Rf value on silica gel.[6]
-
Method B: Basic Hydrolysis: Hydrolyze the sulfonyl chloride to the corresponding sulfonic acid salt using an aqueous base. The resulting salt is highly water-soluble and can be removed with an aqueous wash.[4]
-
-
Optimize Chromatographic Conditions: If quenching is not a viable option, fine-tuning your chromatography is essential.
-
Solvent System: Employ a less polar eluent system to increase the separation between your product and the sulfonyl chloride.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica, which may offer different selectivity.
-
Issue 2: The Desired Product is Sensitive to Aqueous or Basic Conditions
Primary Cause: The presence of functional groups that are unstable in the presence of water or base.
Solutions:
-
Non-Aqueous Amine Quench: Treat the reaction mixture with an amine in an anhydrous organic solvent. The resulting polar sulfonamide can then be removed by chromatography.
-
Scavenger Resins: Utilize a polymer-supported amine (scavenger resin) to selectively react with and remove the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is easily removed by filtration.[6][7] This method avoids an aqueous workup entirely.
-
Reaction with Cellulosic Materials: In the presence of a base like pyridine, excess sulfonyl chloride can react with the hydroxyl groups of cellulose (e.g., filter paper). The immobilized sulfonyl chloride can then be removed by filtration. This is a mild and effective method for base-sensitive substrates.[8]
Experimental Protocols
Protocol 1: General Amine Quench and Aqueous Workup
-
Reaction Monitoring: Monitor the progress of your primary reaction by Thin Layer Chromatography (TLC). A common eluent system for sulfonamides is a mixture of hexanes and ethyl acetate.
-
Quenching: Once the consumption of your starting nucleophile has stalled, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a simple amine (e.g., benzylamine, 2-3 equivalents relative to the initial amount of sulfonyl chloride) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring the disappearance of the sulfonyl chloride spot by TLC.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl (to remove excess amine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Basic Hydrolysis Workup
-
Reaction Monitoring: Follow the reaction progress by TLC.
-
Quenching: After the reaction is deemed complete or has stalled, cool the mixture to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of NaHCO3 or 1M NaOH with vigorous stirring.[4] Be aware that this can be exothermic.
-
Continue stirring vigorously at room temperature for 1-3 hours to ensure complete hydrolysis of the sulfonyl chloride. Monitor by TLC.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. The sodium 3-tert-butyl-4-methoxy-benzenesulfonate salt will be in the aqueous layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate to yield the crude product for further purification.
Protocol 3: Removal using a Scavenger Resin
-
Resin Selection: Choose an appropriate polymer-bound amine scavenger, such as aminomethylated polystyrene.
-
Addition: To the completed reaction mixture, add the scavenger resin (typically 2-4 equivalents relative to the excess sulfonyl chloride).[6]
-
Agitation: Stir or shake the resulting slurry at room temperature. The required time can vary from a few hours to overnight, depending on the amount of unreacted sulfonyl chloride. Monitor the disappearance of the sulfonyl chloride spot by TLC.[6]
-
Filtration: Once the sulfonyl chloride is consumed, filter the mixture to remove the resin.[6]
-
Rinsing and Concentration: Rinse the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of the unreacted sulfonyl chloride.[6]
Visualization of Decision-Making Workflow
The following diagram illustrates a decision-making workflow for choosing the appropriate removal method.
Caption: Decision workflow for removing unreacted sulfonyl chloride.
Data Summary Table
| Method | Advantages | Disadvantages | Best Suited For |
| Amine Quench | Fast and effective; quenched product is typically very polar. | Introduces a new sulfonamide impurity that must be removed. | Products that are stable to amines and when the resulting sulfonamide has a very different polarity. |
| Aqueous Basic Hydrolysis | Quenched product is water-soluble and easily removed by extraction.[4] | Not suitable for base-sensitive products; can lead to emulsions. | Base-stable products. |
| Scavenger Resins | High selectivity; avoids aqueous workup; simple filtration removal.[6][7] | Can be expensive; may require longer reaction times. | High-value, sensitive substrates, and for parallel synthesis. |
| Cellulose Quench | Mild conditions; inexpensive and environmentally friendly.[8] | May be slower than other methods. | Base-sensitive substrates where scavenger resins are not practical. |
| Direct Chromatography | Avoids additional reaction steps and reagents. | Can be challenging if product and sulfonyl chloride have similar polarities; may require significant solvent. | Cases where the product and sulfonyl chloride are easily separable. |
References
-
Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. National Institutes of Health. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group, Princeton University. Available at: [Link]
-
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. Available at: [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
- Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. Google Patents.
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
-
Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available at: [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. Available at: [Link]
-
A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. Available at: [Link]
- Synthesis of sulfonyl chloride substr
-
3-tert-butyl-4-methoxyphenol - Substance Information. ECHA. Available at: [Link]
- Purification of N-substituted aminobenzaldehydes. Google Patents.
-
Hydrolysis of Tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. PubMed. Available at: [Link]
-
Hydrolysis of tert-Butyl Chloride Study. Scribd. Available at: [Link]
-
Preparation of 4-tert-butylbenzenesulfonic acid. PrepChem.com. Available at: [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N -Sulfinyl- O -( tert -butyl)hydroxylamine, t -BuONSO. ResearchGate. Available at: [Link]
-
A Practical Guide to TLC (Thin Layer Chromatography). YouTube. Available at: [Link]
-
How To: Monitor by TLC. University of Rochester. Available at: [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. Available at: [Link]
- Method for synthesizing 4-tert-butyl benzyl chloride. Google Patents.
-
4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses. Available at: [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. ResearchGate. Available at: [Link]
-
3-t-Butyl-4-hydroxybenzene-sulfonic acid sodium. PubChem. Available at: [Link]
-
Aromatic sulphonation. Part 93. Sulphonation of the three t-butylphenols, four di-t-butylphenols, and 2,4,6-tri-t-butylphenol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Hydrolysis of tert -Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. ResearchGate. Available at: [Link]
- Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction. Google Patents.
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(3)-tert-Butyl-4-methoxyphenol, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Incomplete deprotection of 3-tert-butyl-4-methoxybenzenesulfonamides
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the 3-tert-butyl-4-methoxybenzenesulfonyl (Bbs) protecting group. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the deprotection of Bbs-protected amines. We will delve into the mechanistic underpinnings of common issues, provide field-tested troubleshooting protocols, and answer frequently asked questions to ensure your synthetic campaigns proceed efficiently and with high fidelity.
Introduction: The Challenge of the Bbs Group
The 3-tert-butyl-4-methoxybenzenesulfonyl group is a valuable tool for amine protection, offering stability across a range of synthetic conditions. However, its very stability, conferred by its electronic and steric profile, often leads to difficulties during the final deprotection step. Incomplete cleavage is a frequent and frustrating issue, demanding a nuanced understanding of the reaction mechanism to overcome. This guide provides that understanding and the practical steps to achieve complete and clean deprotection.
Troubleshooting Guide: Addressing Incomplete Deprotection
This section is structured in a question-and-answer format to directly address the most common issues encountered during Bbs group removal.
Q1: My reaction has stalled. LC-MS analysis shows a mixture of starting material and the desired product after a standard TFA protocol. What is the primary cause and my immediate next step?
Answer: A stalled reaction is the most common manifestation of incomplete Bbs deprotection. The primary cause is often insufficient acid strength or concentration to efficiently effect cleavage of the robust sulfonamide bond, which may be exacerbated by the steric bulk of the tert-butyl group hindering protonation and subsequent cleavage.
Your immediate course of action should be to intensify the acidic conditions in a controlled manner. Do not simply extend the reaction time indefinitely, as this can lead to side product formation.
Root Cause Analysis:
The acid-catalyzed deprotection mechanism proceeds via protonation of the sulfonamide, followed by cleavage of the S-N bond or, more commonly, cleavage at the bulky tert-butyl group. The stability of the resulting tert-butyl cation is a key thermodynamic driver for this reaction. If the reaction stalls, the energy barrier for this cleavage is not being sufficiently overcome.
Troubleshooting Protocol 1: Modifying Acidic Conditions
-
Reaction Monitoring: Before making changes, ensure your analytical method (e.g., LC-MS, TLC) is robust. Take a time-point zero sample for clear comparison.
-
Increase TFA Concentration: If you are using TFA in a co-solvent like dichloromethane (DCM), first try removing the co-solvent and running the reaction in neat TFA.
-
Elevate Temperature: Gently warm the reaction mixture to 30-40 °C. Monitor closely, as elevated temperatures can accelerate side reactions.
-
Switch to a Stronger Acid: If neat TFA at a higher temperature is ineffective, the Bbs group on your specific substrate may require a more potent acid. Trifluoromethanesulfonic acid (TfOH, also known as triflic acid) is an excellent alternative.[1][2]
| Condition | Reagents | Temperature | Typical Time | Primary Application |
| Standard | 50-95% TFA in DCM | Room Temp | 2-4 h | Initial attempt for most substrates |
| Force | Neat TFA | Room Temp - 40°C | 2-6 h | Stalled reactions with standard conditions |
| Aggressive | 10-20% TfOH in TFA | 0°C to Room Temp | 1-3 h | Highly resistant Bbs-protected substrates |
Q2: The deprotection appears to be working, but my mass spectrometry results show side products with a mass increase of +56 Da. What is happening and how do I prevent it?
Answer: A mass addition of +56 Da corresponds to the alkylation of your product by a tert-butyl group (C₄H₈). This is a classic side reaction during the deprotection of any tert-butyl-containing protecting group. The strongly acidic environment generates a high concentration of reactive tert-butyl cations, which are potent electrophiles.[3] These cations will attack any available nucleophiles on your molecule, such as the indole ring of tryptophan, the thioether of methionine, or even the newly deprotected amine itself.
Prevention is key and is achieved by adding "scavengers" to the reaction mixture. These are nucleophilic species designed to sacrificially trap the tert-butyl cations before they can react with your product.
Mechanism of Side Product Formation
Caption: Formation of the t-butyl cation and subsequent alkylation side reaction.
Troubleshooting Protocol 2: Implementing a Scavenger Cocktail
Instead of using TFA alone, employ a "cleavage cocktail" containing scavengers. The choice of scavengers depends on the nature of your substrate.
-
General Purpose Scavenging: For most molecules, a combination of water and a silane is highly effective. Water can react with the cation to form tert-butanol, while triisopropylsilane (TIS) reduces the cation.
-
Protecting Sensitive Residues: If your substrate contains sensitive groups like tryptophan or methionine, more potent nucleophilic scavengers are required. Thioanisole or 1,2-ethanedithiol (EDT) are excellent choices.[4]
| Cocktail Name | Composition (v/v) | Key Scavenger(s) | Use Case |
| Reagent B (Modified) | 95% TFA, 2.5% Water, 2.5% TIS | Water, TIS | General purpose, good for preventing t-butylation on robust molecules.[4] |
| Reagent K (Modified) | 88% TFA, 5% Phenol, 5% Thioanisole, 2% Water | Phenol, Thioanisole | For substrates containing sensitive residues like Trp or Met. |
Step-by-Step Protocol:
-
Cool the substrate (neat or as a concentrated solution in DCM) to 0 °C in an ice bath.
-
Prepare the appropriate cleavage cocktail fresh and cool it to 0 °C.
-
Add the cold cleavage cocktail to the substrate.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction for 2-4 hours.
-
Once complete, concentrate the reaction mixture in vacuo.
-
Precipitate the crude product by adding cold diethyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is the 3-tert-butyl-4-methoxybenzenesulfonyl group so difficult to cleave compared to a simple tosyl group?
Answer: The difficulty arises from a combination of steric and electronic factors.
-
Steric Hindrance: The bulky tert-butyl group, positioned ortho to the sulfonyl group, can sterically shield the sulfonamide from the approach of the acid, slowing the initial protonation step required for cleavage.[5]
-
Electronic Effects: The methoxy group at the para position is electron-donating, which can influence the electronic character of the sulfonyl group. However, the primary challenge remains the stability of the S-N bond itself, which is characteristic of all sulfonamides and requires potent acidic conditions to cleave.
Q2: How do I effectively monitor the progress of the deprotection reaction?
Answer: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective methods.
-
TLC: Use a suitable stain for the deprotected amine (e.g., ninhydrin) if the starting material is not ninhydrin-active. The product should have a different Rf value from the starting material. This is a quick and easy way to get a qualitative assessment of the reaction's progress.
-
LC-MS: This is the gold standard. It allows you to quantitatively track the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It is also essential for identifying side products, such as the +56 Da alkylation product.
Q3: Are there any non-acidic methods to deprotect Bbs-amines?
Answer: Yes, while acidic cleavage is most common, reductive cleavage methods can be employed, especially if your substrate is highly acid-sensitive. These methods are generally harsher and less functional-group tolerant but can be effective for stubborn sulfonamides. A notable example involves using low-valent titanium reagents, which can reductively cleave the S-N bond under mild conditions.[6] This approach is substrate-dependent and should be considered when acidic methods have failed or are incompatible with other functional groups in the molecule.
Q4: My purification is difficult due to residual scavengers. How can I improve the workup?
Answer: This is a common issue, especially with thiol-based scavengers like EDT and thioanisole.
-
Precipitation: The most effective method is precipitation. After removing the TFA, dissolve the crude oil in a minimal amount of a solvent like DCM or methanol and add it dropwise to a large volume of cold, stirring diethyl ether or methyl tert-butyl ether (MTBE). The product should precipitate, leaving the non-polar scavengers in solution.
-
Aqueous Extraction: If your product is water-soluble, you can perform an extraction. After evaporation of TFA, dissolve the residue in water and wash several times with an organic solvent like ether or ethyl acetate to remove the scavengers.[3]
-
Chromatography: If precipitation and extraction fail, purification by reverse-phase HPLC or flash chromatography may be necessary.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting Bbs deprotection.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific Website. [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(23), 13423–13439. [Link]
- Google Patents. (2007). Process for the deprotection of protected amines. (WO2007128463A1).
-
Hartman, A. M., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(9), e3194. [Link]
-
ResearchGate. (n.d.). Deprotection of sulfamides into the amines. Retrieved from ResearchGate. [Link]
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Aapptec Website. [Link]
-
ResearchGate. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Retrieved from ResearchGate. [Link]
-
Johnston, J. N., et al. (2009). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 6(4), 360-388. [Link]
-
Smith, J. G. (2014). Acidic Cleavage of Ethers. Retrieved from Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Retrieved from ResearchGate. [Link]
-
Smith, J. G. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]
-
ACS Publications. (2025). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts. Inorganic Chemistry. [Link]
-
PubMed Central. (2021). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Catalysts, 11(11), 1361. [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from LibreTexts. [Link]
-
Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from Organic Chemistry Portal. [Link]
-
Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from Khan Academy. [Link]
-
ResearchGate. (2017). Does cysteine get alkylated with tButyl group in cleavage condition of peptides with Triisopropylsilane? Retrieved from ResearchGate. [Link]
Sources
- 1. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation During 3-tert-butyl-4-methoxybenzenesulfonamide Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding byproduct formation during the cleavage of 3-tert-butyl-4-methoxybenzenesulfonamide, a common protecting group for amines. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted side products in your experiments.
Introduction: The Chemistry of Cleavage and Byproduct Formation
The 3-tert-butyl-4-methoxybenzenesulfonamide protecting group is valued for its stability under various conditions. However, its removal, typically under acidic conditions, can generate reactive intermediates that lead to the formation of byproducts. Understanding the underlying reaction mechanisms is crucial for optimizing your deprotection protocol and ensuring the purity of your target amine.
The primary challenge arises from the generation of a tert-butyl cation during the cleavage of the sulfonamide bond. This highly reactive carbocation can participate in several side reactions, primarily electrophilic aromatic substitution on electron-rich aromatic rings present in the reaction mixture, including the desired product or even the starting material. The methoxy group on the benzenesulfonamide ring, being an electron-donating group, can also influence the reactivity of the protecting group itself.
This guide will walk you through the common issues encountered during the cleavage of 3-tert-butyl-4-methoxybenzenesulfonamide and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: My final product is contaminated with an additional tert-butyl group.
Question: After cleaving the 3-tert-butyl-4-methoxybenzenesulfonamide protecting group, my mass spectrometry and NMR data suggest the presence of a byproduct with a mass increase of 56 Da, corresponding to a tert-butyl group. What is happening and how can I prevent this?
Answer:
This is a classic case of tert-butylation , a common side reaction during the deprotection of tert-butyl containing protecting groups under acidic conditions.
Causality: The acidic cleavage of the sulfonamide generates a reactive tert-butyl cation ((CH₃)₃C⁺). This carbocation is a potent electrophile and can attack electron-rich positions on your target molecule, solvent, or any other nucleophilic species present in the reaction mixture. Aromatic rings, especially those with electron-donating groups, are particularly susceptible to Friedel-Crafts alkylation by the tert-butyl cation.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your product.
-
Thioanisole (Methyl phenyl sulfide): A highly effective scavenger. Its sulfur atom is nucleophilic and readily traps the tert-butyl cation.
-
Anisole: The methoxy group activates the aromatic ring, making it a good trap for the tert-butyl cation.
-
1,3,5-Trimethoxybenzene: Even more activated and an excellent scavenger.
-
Water: Can act as a scavenger by reacting with the tert-butyl cation to form tert-butanol. However, its effectiveness can be limited in non-aqueous solvents.
-
-
Lowering the Reaction Temperature: Running the cleavage reaction at a lower temperature (e.g., 0 °C or even -20 °C) can reduce the rate of the tert-butylation side reaction more than the desired deprotection reaction, thus improving selectivity.
-
Choice of Acid: While strong acids are needed for cleavage, using a milder acidic condition that is still effective for deprotection can sometimes minimize side reactions. Experiment with different concentrations of trifluoroacetic acid (TFA) or consider using a Lewis acid.
Experimental Protocol for Scavenging:
-
Reagents:
-
Protected amine
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Thioanisole)
-
Dichloromethane (DCM) as solvent
-
-
Procedure:
-
Dissolve the protected amine in DCM.
-
Add the scavenger (typically 5-10 equivalents relative to the protected amine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) to the cooled solution.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with workup.
-
Issue 2: I observe byproducts related to the protecting group itself.
Question: My LC-MS analysis shows peaks corresponding to modified forms of the 3-tert-butyl-4-methoxybenzenesulfonyl moiety, but not attached to my amine. What are these and why do they form?
Answer:
These byproducts likely arise from side reactions of the protecting group under the cleavage conditions.
Potential Byproducts and Their Formation:
-
3-tert-butyl-4-methoxybenzenesulfonic acid: This is the expected byproduct of the cleavage reaction. Its presence is normal.
-
Anisole and tert-butylated anisole derivatives: Under harsh acidic conditions, the methoxy group on the benzene ring can be cleaved to form a phenol, which can then be further modified. More commonly, if anisole is used as a scavenger, it can become tert-butylated.
-
Products of aromatic substitution on the protecting group: The electron-rich aromatic ring of the protecting group can itself be a target for electrophilic attack, although this is less common than attack on the deprotected amine or scavengers.
Mitigation Strategies:
-
Optimizing Reaction Time: Do not let the reaction run for an extended period after the deprotection is complete. Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the degradation of the protecting group fragments.
-
Purification: These byproducts can usually be separated from the desired product by standard purification techniques such as flash chromatography or preparative HPLC.
Issue 3: Incomplete cleavage of the protecting group.
Question: Even after prolonged reaction time and using a high concentration of acid, I still have a significant amount of starting material left. What could be the reason?
Answer:
Incomplete cleavage can be due to several factors related to the stability of the sulfonamide bond and the reaction conditions.
Potential Causes and Solutions:
-
Steric Hindrance: If the amine being protected is sterically hindered, it can make the sulfonamide bond more difficult to cleave.
-
Solution: Increase the reaction temperature (while being mindful of potential side reactions) or use a stronger acid system (e.g., HBr in acetic acid, though this is harsh and should be a last resort).
-
-
Insufficient Acid: The amount of acid may not be sufficient to drive the reaction to completion, especially if other basic functionalities are present in the molecule.
-
Solution: Increase the concentration of the acid or the total volume of the acidic cleavage solution.
-
-
Water Content: In some cases, the presence of a small amount of water is necessary to facilitate the hydrolysis of the sulfonamide bond.
-
Solution: If using anhydrous conditions, try adding a small amount of water (e.g., 1-5%) to the reaction mixture.
-
Workflow for Optimizing Cleavage:
Caption: Workflow for troubleshooting incomplete cleavage.
FAQs: Frequently Asked Questions
Q1: What are the best analytical techniques to identify byproducts?
A1: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
LC-MS is excellent for separating the components of the reaction mixture and providing the molecular weight of each component, which is crucial for identifying potential byproducts like tert-butylated species.
-
NMR (¹H and ¹³C) provides detailed structural information that can confirm the exact structure of the byproducts, for example, by identifying the characteristic signals of a tert-butyl group and its position on an aromatic ring.
Q2: Can I use a different acid for the cleavage?
A2: Yes, while Trifluoroacetic acid (TFA) is the most common choice, other acids can be used.
-
Formic acid: Milder than TFA, might require higher temperatures or longer reaction times.
-
Hydrochloric acid (HCl) in an organic solvent: Can be effective but may be more corrosive.
-
Lewis acids (e.g., TMSOTf): Can also promote cleavage, sometimes with different selectivity. The choice of acid should be tailored to the specific substrate and its functional group tolerance.
Q3: How do I choose the right scavenger?
A3: The choice of scavenger depends on the nature of your molecule and the reaction conditions.
-
Thioanisole is a very effective and widely used scavenger.
-
If your molecule contains sulfur atoms, using a sulfur-containing scavenger might complicate analysis. In such cases, anisole or 1,3,5-trimethoxybenzene are good alternatives.
-
The scavenger should be used in excess (at least 5 equivalents) to effectively compete for the tert-butyl cation.
Q4: What is the expected fragmentation pattern of the protecting group in mass spectrometry?
A4: The 3-tert-butyl-4-methoxybenzenesulfonyl moiety will likely show characteristic fragments. The molecular ion of the sulfonamide might be observed, but more commonly, you will see fragments corresponding to the loss of the amine, and further fragmentation of the benzenesulfonyl group. The tert-butyl group can be lost as a fragment with m/z = 57.
Reaction Pathway and Byproduct Formation:
Caption: General scheme of cleavage and byproduct formation.
Summary of Key Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Acid | Trifluoroacetic acid (TFA) | Effective and volatile, easy to remove. |
| Solvent | Dichloromethane (DCM) | Good solubility for most substrates, inert. |
| Temperature | 0 °C to room temperature | Lower temperatures minimize side reactions. |
| Scavenger | Thioanisole or Anisole (5-10 eq.) | Efficiently traps tert-butyl cations. |
| Monitoring | LC-MS and/or TLC | To determine reaction completion and identify byproducts. |
Conclusion
Byproduct formation during the cleavage of 3-tert-butyl-4-methoxybenzenesulfonamide is a manageable challenge. By understanding the underlying chemistry, particularly the role of the tert-butyl cation, and by implementing appropriate strategies such as the use of scavengers and optimization of reaction conditions, researchers can significantly improve the purity of their desired products. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental context.
References
While direct literature on the byproducts of 3-tert-butyl-4-methoxybenzenesulfonamide cleavage is scarce, the principles discussed are well-established in the field of protecting group chemistry. For further reading on sulfonamide cleavage and the use of scavengers, please refer to standard organic chemistry textbooks and the following resources:
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
-
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. [Link]
Technical Support Center: Stability of 3-tert-butyl-4-methoxybenzenesulfonamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for sulfonamide chemistry. This guide provides in-depth information, troubleshooting advice, and practical protocols regarding the stability of 3-tert-butyl-4-methoxybenzenesulfonamides under basic conditions. We understand that these moieties are crucial in modern drug discovery, and navigating their reactivity is key to successful synthesis. This resource is designed to explain the underlying chemical principles and provide actionable solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable are 3-tert-butyl-4-methoxybenzenesulfonamides to basic conditions in general?
This is a critical question, and the answer lies in the electronic nature of the arylsulfonyl group. In general, sulfonamides are considered to be robust functional groups with significant hydrolytic stability under many conditions[1]. However, their stability to base is highly dependent on the substituents attached to the benzene ring.
The 3-tert-butyl-4-methoxybenzenesulfonamide scaffold is designed for high stability. This is due to two key features:
-
4-Methoxy Group: This is a powerful electron-donating group (EDG) through resonance. It increases the electron density on the sulfonyl sulfur atom.
-
3-tert-Butyl Group: This is a bulky, weakly electron-donating group through induction.
The increased electron density on the sulfur atom makes it a less potent electrophile. Consequently, it is less susceptible to nucleophilic attack by bases like hydroxide, which is the primary mechanism for cleavage.[2] This is in stark contrast to sulfonamides bearing electron-withdrawing groups (e.g., nitro or cyano groups), which are significantly more prone to cleavage under basic conditions.[2]
Therefore, you can expect the 3-tert-butyl-4-methoxybenzenesulfonamide group to be stable under mild to moderate basic conditions commonly used in organic synthesis.
Caption: Electronic effects enhancing the stability of the sulfonamide.
Q2: What is the most likely degradation pathway for my sulfonamide under harsh basic conditions?
The primary degradation pathway of concern is the hydrolytic cleavage of the Sulfur-Nitrogen (S-N) bond .[3] This reaction proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur.
Mechanism:
-
A nucleophile, typically a hydroxide ion (OH⁻) in aqueous basic media, attacks the electrophilic sulfur atom.
-
This forms a transient, high-energy pentacoordinate sulfur intermediate.
-
The intermediate collapses, expelling the more stable leaving group, which is the nitrogen-containing portion of the molecule (as an anion, R₂N⁻).
-
The nitrogen anion is quickly protonated by the solvent (e.g., water) to yield the free amine.
-
The other product is the corresponding 3-tert-butyl-4-methoxybenzenesulfonic acid, which will exist as its salt under the basic conditions.
This pathway is accelerated by factors that increase the electrophilicity of the sulfur or the strength of the nucleophile.
Caption: General pathway for base-mediated S-N bond cleavage.
Q3: I am observing unexpected cleavage of my sulfonamide during a reaction. What are the likely causes?
If you are observing cleavage despite the inherent stability of the 3-tert-butyl-4-methoxybenzenesulfonyl group, the cause is almost certainly related to your reaction conditions. Consider the following factors:
-
Base Strength and Concentration: Strong inorganic bases like NaOH or KOH, especially at concentrations of 1M or higher, are far more likely to induce hydrolysis than weaker bases such as K₂CO₃, NaHCO₃, or organic amines like triethylamine (TEA) and diisopropylethylamine (DIPEA).
-
Elevated Temperature: The rate of hydrolysis is highly temperature-dependent.[4] A reaction that is stable at room temperature may show significant degradation when heated to 50°C, 80°C, or reflux temperatures.
-
Prolonged Reaction Time: Stability is a kinetic phenomenon. Even a slow degradation process can lead to substantial product loss if the reaction is left for an extended period (e.g., >24 hours).[4]
-
Solvent System: Protic solvents, particularly water, are required for hydrolysis. Reactions run in anhydrous aprotic solvents (like THF, DCM, or Toluene) with non-nucleophilic bases (like NaH) are primarily at risk of N-deprotonation, not S-N cleavage. However, the presence of even catalytic amounts of water can be problematic with strong bases.
Q4: How can I monitor the stability of my compound during an experiment?
Proactive monitoring is crucial. We recommend using standard analytical techniques to track the integrity of your sulfonamide:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Look for the appearance of a new, highly polar spot at the baseline, which often corresponds to the sulfonic acid salt. The free amine may also be visible as a separate spot.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. Set up the analysis to monitor for three key masses:
-
The mass of your intact starting material.
-
The mass of the expected free amine fragment.
-
The mass of 3-tert-butyl-4-methoxybenzenesulfonic acid.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the reaction progress. You can monitor the disappearance of characteristic peaks of your starting material and the appearance of new peaks corresponding to the cleaved products. Using an internal standard can provide precise quantification.
Troubleshooting Guide
This table provides quick solutions to common problems encountered during synthesis.
| Symptom / Observation | Potential Cause & Recommended Action |
| Low yield of the desired product with the starting amine recovered after workup. | Cause: Significant S-N bond cleavage has occurred. Action: 1. Re-evaluate Base: Switch to a milder base (e.g., from NaOH to K₂CO₃ or DIPEA). 2. Lower Temperature: Reduce the reaction temperature. If possible, run the reaction at 0°C or room temperature. 3. Reduce Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Reaction mixture shows multiple new spots on TLC/LC-MS, and the desired product is not the major component. | Cause: The conditions are too harsh, leading to sulfonamide cleavage and potentially other side reactions or degradation of your product. Action: 1. Run a Control Experiment: Subject your starting sulfonamide to the reaction conditions (base, solvent, temperature) without the other reagents. This will confirm if the sulfonamide itself is unstable under these conditions. 2. Simplify Conditions: Use the mildest possible conditions that still allow for the desired transformation. |
| Reaction is sluggish or does not proceed with mild bases. | Cause: The desired reaction requires stronger basic conditions than the sulfonamide can tolerate. Action: 1. Protecting Group Strategy: Consider if another part of the molecule can be modified to avoid the need for harsh basic conditions. 2. Alternative Synthetic Route: Explore a different synthetic route that avoids this problematic step. 3. Careful Optimization: Perform a systematic optimization of base, temperature, and time to find a narrow window where the desired reaction proceeds faster than the degradation. |
Experimental Protocol: Assessing Sulfonamide Stability
This protocol provides a self-validating system to quantitatively assess the stability of your specific 3-tert-butyl-4-methoxybenzenesulfonamide derivative to a chosen basic condition.
Objective: To determine the half-life (t₁/₂) of a target sulfonamide under specific basic conditions.
Materials:
-
Target Sulfonamide (~10 mg)
-
Internal Standard (IS), e.g., 1,3,5-trimethoxybenzene (must be stable under the conditions and chromatographically resolved from the analyte)
-
Solvent (e.g., Acetonitrile or THF)
-
Basic Solution (e.g., 1.0 M NaOH in H₂O)
-
Quenching Solution (e.g., 1.0 M HCl)
-
HPLC or LC-MS system with a suitable C18 column
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the Target Sulfonamide and the Internal Standard in the solvent to create a stock solution of known concentration (e.g., 1 mg/mL of each).
-
-
Reaction Setup:
-
In a temperature-controlled vial (e.g., at 50°C), add a known volume of the solvent (e.g., 4.5 mL).
-
Add a known volume of the basic solution (e.g., 0.5 mL) to achieve the desired final concentration and solvent ratio. Allow the mixture to equilibrate to the target temperature.
-
-
Time-Point Analysis:
-
t=0: Withdraw a 100 µL aliquot from the vial before adding the sulfonamide stock. Add 10 µL of the stock solution, mix, and immediately quench with 100 µL of the quenching solution. This is your t=0 sample.
-
Add a larger, known volume of the stock solution (e.g., 100 µL) to the main reaction vial to initiate the stability test.
-
Subsequent Time Points (e.g., 1, 2, 4, 8, 24 hours): At each time point, withdraw a 110 µL aliquot from the reaction vial and immediately quench it in a separate vial containing 100 µL of the quenching solution.
-
-
Sample Analysis:
-
Analyze all quenched samples by HPLC or LC-MS.
-
Determine the peak area ratio of the Target Sulfonamide to the Internal Standard for each time point.
-
-
Data Interpretation:
-
Normalize the area ratios by setting the t=0 ratio to 100%.
-
Plot the percentage of remaining Target Sulfonamide against time.
-
From this plot, you can determine the rate of degradation and the half-life of your compound under these specific conditions.
-
References
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Klán, P., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]
Sources
Technical Support Center: Work-up Procedures for 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride Reactions
Welcome to the technical support center for reactions involving 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the nuances of working with this sterically hindered and electronically rich sulfonylating agent. Our goal is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions involving this compound.
Question 1: My reaction seems sluggish or incomplete, even after extended reaction times. What could be the cause and how can I address it?
Answer:
The steric bulk of the tert-butyl group ortho to the sulfonyl chloride moiety in this compound can significantly hinder the approach of the nucleophile (e.g., an amine). This steric hindrance is a primary reason for slow reaction rates.
Causality and Recommended Actions:
-
Steric Hindrance: The voluminous tert-butyl group shields the electrophilic sulfur atom, making it difficult for the nucleophile to attack.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or degradation of your starting materials.
-
Use a Less Hindered Base: If you are using a bulky amine base (e.g., diisopropylethylamine), consider switching to a smaller, non-nucleophilic base like triethylamine or pyridine.
-
Extended Reaction Time: For particularly hindered nucleophiles, reaction times of 24-48 hours may be necessary. Monitor the reaction progress by TLC or LC-MS.
-
Activation of the Sulfonyl Chloride: While less common for sulfonamide formation, the use of a catalyst is a possibility. However, for sulfonamide synthesis, optimizing reaction conditions is the standard approach.
-
Question 2: During the aqueous work-up, I'm having trouble removing unreacted this compound. A simple water wash isn't effective. What should I do?
Answer:
The same steric hindrance that slows down your desired reaction also retards the hydrolysis of the unreacted sulfonyl chloride.[1][2][3] Additionally, the lipophilicity of the molecule can lead to its persistence in the organic layer.
Detailed Work-up Protocol:
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature. Instead of quenching with plain water, consider a nucleophilic quench. Add a small amount of a simple, water-soluble amine like aqueous ammonia or a dilute solution of methylamine. This will convert the highly reactive sulfonyl chloride into a more polar sulfonamide, which can be easier to remove.
-
Aqueous Wash with Mild Base: Perform a series of washes with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). This will hydrolyze the remaining sulfonyl chloride to the corresponding 3-tert-butyl-4-methoxybenzenesulfonic acid and convert it to its sodium salt.[4] The salt is significantly more water-soluble and will partition into the aqueous layer.
-
Brine Wash: After the basic washes, wash the organic layer with saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities and to help break up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Question 3: I've performed a basic wash, but my product is still contaminated with a significant amount of 3-tert-butyl-4-methoxybenzenesulfonic acid. Why is this happening and how can I improve the separation?
Answer:
While the sulfonic acid is more water-soluble than the sulfonyl chloride, its solubility in the organic phase might still be significant, especially if you are using a relatively polar organic solvent.
Troubleshooting Extraction Efficiency:
-
Increase the pH of the Aqueous Wash: Use a 1-2M NaOH solution for the wash. A higher pH will ensure complete deprotonation of the sulfonic acid, maximizing its solubility in the aqueous phase.
-
Multiple Extractions: Perform at least two to three washes with the basic solution. Multiple extractions with smaller volumes are more effective than a single extraction with a large volume.
-
Solvent Choice: If possible, use a less polar organic solvent for the extraction (e.g., ethyl acetate instead of dichloromethane) to decrease the solubility of the sulfonic acid salt in the organic layer.
-
Back-Extraction: If the sulfonic acid contamination is severe, you can perform a back-extraction. Combine the basic aqueous washes, acidify them with concentrated HCl to a pH of ~1, and then extract with a fresh portion of organic solvent. This will isolate the sulfonic acid, confirming its presence and allowing for better purification of your main product.
Question 4: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Answer:
Emulsions are common when there are components in the mixture that can act as surfactants. In this case, the sodium salt of the sulfonic acid might be contributing to emulsion formation.
Methods to Break Emulsions:
-
Addition of Brine: Add a significant amount of saturated aqueous sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine droplets that form the emulsion.
-
Patience: Sometimes, simply letting the mixture stand for an extended period (30 minutes to a few hours) can allow the layers to separate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general work-up procedure for a reaction between this compound and a primary or secondary amine?
A1: The following is a robust, general procedure:
Experimental Protocol: General Work-up for Sulfonamide Synthesis
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. Slowly add the reaction mixture to a beaker containing ice-cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times. Combine the organic layers.
-
Aqueous Washes:
-
Wash the combined organic layers twice with 1M HCl (to remove any basic starting materials or byproducts).
-
Wash twice with saturated aqueous NaHCO₃ solution (to remove unreacted sulfonyl chloride and the corresponding sulfonic acid).[4]
-
Wash once with saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[5]
Q2: What are the key physical properties of this compound and its corresponding sulfonic acid that I should be aware of during work-up?
A2: While specific experimental data for this compound is not widely published, we can infer its properties from analogous structures.
| Compound | Predicted Property | Implication for Work-up |
| This compound | Solid at room temperature, soluble in common organic solvents (DCM, EtOAc, THF), reacts with water.[6] | Will reside in the organic layer during extraction. Its hydrolysis is necessary for removal. |
| 3-tert-Butyl-4-methoxy-benzenesulfonic acid | More polar than the sulfonyl chloride, likely a solid. | Can be extracted from the organic layer with a basic aqueous wash. |
| Sodium 3-tert-butyl-4-methoxy-benzenesulfonate | Water-soluble salt.[7] | This is the species that is removed from the organic layer during a basic wash. |
Q3: Can I use column chromatography to purify my sulfonamide product from unreacted this compound?
A3: Yes, this is a viable option, but it's generally better to remove the bulk of the unreacted sulfonyl chloride via a chemical work-up first. This compound is reactive and can slowly degrade on silica gel, potentially leading to streaking and impure fractions. If you must use chromatography to separate these compounds, use a less polar eluent system and run the column relatively quickly. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q4: What is the expected mechanism for the hydrolysis of this compound during the work-up?
A4: The hydrolysis of arylsulfonyl chlorides in neutral or basic conditions generally proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[8][9] The water or hydroxide ion acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion.
Visualizing the Work-up Workflow
The following diagram illustrates the general workflow for the work-up of a reaction involving this compound.
Caption: General workflow for the work-up and purification of sulfonamides.
References
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate.
- Purification of N-substituted aminobenzaldehydes.
- Preparation of 4-tert-butylbenzenesulfonic acid. PrepChem.com.
- Hydrolysis of tert-Butyl Chloride Study. Scribd.
- Working with Hazardous Chemicals. Organic Syntheses.
- 4-Methoxybenzenesulfonyl chloride - Solubility of Things. Solubility of Things.
- Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
- 2-Tert-butyl-4-methoxybenzenesulfonic acid. PubChem.
- Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water.
- Quenching of Pyrophoric Materials. The Sarpong Group, University of California, Berkeley.
- 4-Methoxybenzenesulfonyl chloride 99 98-68-0. Sigma-Aldrich.
- Organic Reaction Workup Formulas for Specific Reagents. University of California, Los Angeles.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
- The Synthesis of Functionalised Sulfonamides. CORE.
- Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines. Scribd.
- Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction.
- Sterically Hindered Aromatic Compounds. III. Acid-catalyzed Reactions of 2,4,6-Tri-t-butyl- and 2-Methyl-4,6-di-t-butylbenzyl Alcohols and Chlorides.
- Recent Advances in the Synthesis of Sulfonamides Intermediates.
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses.
- Hydrolysis of t-butyl chloride CSTR-Study. NTNU.
- Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Arom
- 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0. ChemicalBook.
- 4-Methoxybenzenesulfonyl Chloride, 99% 25 g. Thermo Scientific Chemicals.
Sources
- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. prepchem.com [prepchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride vs. Tosyl Chloride for Amine Protection
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the success of complex molecular syntheses. For the protection of amines, sulfonyl chlorides have long been a staple, offering robust protection and yielding crystalline derivatives that facilitate purification. Among these, p-toluenesulfonyl chloride (tosyl chloride, TsCl) is arguably the most ubiquitous. However, its very robustness can be a double-edged sword, as the cleavage of the resulting tosylamide often necessitates harsh conditions that are incompatible with sensitive functional groups.
This guide provides an in-depth comparison of the traditional tosyl chloride with a rationally designed alternative: 3-tert-butyl-4-methoxy-benzenesulfonyl chloride. We will delve into the chemical principles governing their reactivity, present supporting experimental data from the literature, and provide detailed protocols to aid researchers in making an informed choice for their specific synthetic challenges.
The Underlying Chemistry: A Tale of Two Sulfonyl Chlorides
The utility of a protecting group is primarily dictated by the ease of its introduction, its stability under a range of reaction conditions, and the facility of its selective removal. The differences between tosyl chloride and this compound stem from the electronic and steric effects of their substituents.
Tosyl Chloride (TsCl): The Established Workhorse
The tosyl group is renowned for its stability, a consequence of the electron-withdrawing nature of the sulfonyl group, which decreases the basicity and nucleophilicity of the protected amine. However, this stability comes at the cost of difficult deprotection, often requiring potent reducing agents or strong acids.[1][2]
This compound: A Modern Alternative
This reagent is designed to address the primary drawback of tosyl chloride. The key modifications are:
-
The 4-methoxy group: This electron-donating group is poised to play a crucial role during deprotection. Under acidic conditions, it can stabilize a cationic intermediate, thereby lowering the activation energy for cleavage. This is analogous to the well-established acid lability of the p-methoxybenzyl (PMB) protecting group.
-
The 3-tert-butyl group: This bulky substituent is expected to enhance the crystallinity of the resulting sulfonamide derivatives, a significant practical advantage for purification by recrystallization.[3] The steric hindrance may also influence the rate of the protection reaction.
Performance Comparison: A Data-Driven Analysis
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) |
| Amine Protection | ||
| Typical Conditions | Amine, Et3N, CH2Cl2, RT | Amine, Pyridine, CH2Cl2, RT |
| Yields | Generally high, comparable to TsCl | Generally high (>90%)[1] |
| Protected Amine (Sulfonamide) Properties | ||
| Crystallinity | Expected to be high due to the tert-butyl group | Often crystalline[2] |
| Stability | Stable to a wide range of non-acidic conditions | Very stable, including to strongly basic and oxidative conditions |
| Deprotection | ||
| Acidic Cleavage | Milder conditions (e.g., TFA) are expected to be effective | Harsh conditions (e.g., refluxing HBr/AcOH) are typically required[1][4] |
| Reductive Cleavage | Possible, but the electron-donating methoxy group may slightly hinder reduction compared to tosylamides under some conditions[5][6] | Numerous methods available, but often require harsh reagents (e.g., Na/NH3, SmI2)[7][8] |
Experimental Protocols
To provide a practical context, we present the following detailed experimental protocols for the protection of a model amine, benzylamine, and the subsequent deprotection of the resulting sulfonamides.
Synthesis of this compound
The synthesis of this reagent can be envisioned in two steps from commercially available 4-methoxyphenol:
-
Friedel-Crafts Alkylation: Introduction of the tert-butyl group at the 2-position of 4-methoxyphenol.
-
Chlorosulfonation: Reaction of the resulting 2-tert-butyl-4-methoxyphenol with chlorosulfonic acid.
A detailed procedure for a similar transformation can be found in the literature.[9]
Protection of Benzylamine
Using this compound:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of this compound (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Using Tosyl Chloride:
-
To a solution of benzylamine (1.0 eq) in pyridine (0.5 M) at 0 °C, add tosyl chloride (1.1 eq) portionwise.
-
Stir the reaction mixture at room temperature for 6-16 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water.
Figure 2. Comparison of deprotection strategies for Bus- and Ts-protected amines.
Mechanistic Insights
The key difference in the acid-catalyzed deprotection lies in the stability of the intermediate formed upon protonation of the sulfonamide.
Figure 3. Mechanistic rationale for the enhanced acid lability of the Bus-group.
Conclusion and Recommendations
The choice between this compound and tosyl chloride is a classic case of balancing stability with ease of removal.
-
Tosyl chloride remains a reliable choice for protecting amines when the subsequent synthetic steps involve harsh conditions and the final deprotection can be performed on a robust substrate. Its widespread use and extensive documentation are also significant advantages.
-
This compound emerges as a superior alternative when milder deprotection conditions are a priority, particularly in the synthesis of complex molecules with acid-sensitive functional groups. The anticipated enhancement in the crystallinity of its derivatives is a valuable practical benefit that can simplify purification and improve yields.
For researchers in drug development and complex target synthesis, the investment in preparing or procuring this compound can pay significant dividends in terms of milder reaction conditions, improved functional group tolerance, and potentially streamlined purification processes.
References
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Brom, J., Maruani, A., Micouin, L., & Benedetti, E. (2023). A convenient reductive photocleavage of sulfonamides using thioureas as organophotocatalysts. The Journal of Organic Chemistry, 88(9), 5923–5935. [Link]
- Weingarten, H. (2009). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. US20090306391A1.
-
Davenport, R. E. (2021). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]
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Schoenebeck, F., & Murphy, J. A. (2007). Reductive Cleavage of Sulfones and Sulfonamides by a Neutral Organic Super-Electron-Donor (SED) Reagent. Journal of the American Chemical Society, 129(44), 13368–13369. [Link]
- Wang, X., & Tan, J. (2018). New method for preparing 2-tert-butyl-4-methoxyphenol and new crystal form thereof. WO2018214630A1.
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Frontana-Uribe, B. A., Little, R. D., Ibanez, J. G., Palma-Goyes, R. E., & Vasquez-Medrano, R. (2011). Organic electrosynthesis: a promising and environmentally friendly technology. Green Chemistry, 13(8), 2098. [Link]
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Redmond, R. A., Sánchez, G., Khalifa, A. A., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg–MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12156–12166. [Link]
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Pak, C. S., Lee, E., & Lee, G. H. (1998). DEPROTECTION OF 2-PYRIDYL SULFONYL GROUP FROM PYRIDINE-2-SULFONAMIDES BY MAGNESIUM IN METHANOL. Synthetic Communications, 28(19), 3577–3583. [Link]
- Weingarten, H. (2007). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. WO2007095276A2.
-
Zhang, T., Chen, Y., & Zhang, Y. (2023). Crystal structure of S-(benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine, C11H14N2S2. Zeitschrift für Kristallographie - New Crystal Structures, 238(1), 105–107. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 25, 2026, from [Link]
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Hoshino, O., Sawaki, S., & Umezawa, B. (1971). Organic Photochemistry. III. Photo-reductive Cleavage of p-Toluenesulfonamides. Chemical and Pharmaceutical Bulletin, 19(10), 2089–2092. [Link]
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Anary-Abbasinejad, M., Anaraki-Ardakani, H., Rasekh, M., & Nazari, A. (2010). Practical cleavage of trifluoroacetamides with p-toluensulfonic acid. ResearchGate. [Link]
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PrepChem. (2022). Synthesis of 3-tert-butyl-4-hydroxyanisole. Retrieved January 25, 2026, from [Link]
-
Shundo, R., Ogata, T., & Kise, N. (2012). Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Tetrahedron Letters, 53(15), 1944–1947. [Link]
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Redmond, R. A., Sánchez, G., Khalifa, A. A., & Evans, P. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. The Journal of Organic Chemistry, 87(18), 12156–12166. [Link]
- Zhang, Z. (2009).
-
Davenport, R. E. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamylbenzoic acid. University of the Pacific, Thesis. [Link]
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Majumdar, K. C., & Ghosh, S. (2011). Magnesium in Methanol (Mg / MeOH) in Organic Syntheses. ResearchGate. [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved January 25, 2026, from [Link]
-
Chemotechnique Diagnostics. (n.d.). 2-tert-Butyl-4-methoxyphenol (BHA). Retrieved January 25, 2026, from [Link]
- Feld, M., & Stephen, A. (1990). Process for preparing 2-tert-butyl-4-methoxyphenol. US4898993A.
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835–23841. [Link]
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Ghorbani-Vaghei, R., & Shahriari, D. (2011). HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. ACS Sustainable Chemistry & Engineering, 1(1), 135–138. [Link]
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Schmidt, A. W., Reddy, K. R., & Knölker, H.-J. (2012). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Organic Letters, 14(21), 5492–5495. [Link]
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Wang, D., & Zhu, J. (2019). Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Organic Chemistry Frontiers, 6(15), 2685–2689. [Link]
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National Center for Biotechnology Information. (n.d.). Butylated Hydroxyanisole. PubChem Compound Database. Retrieved January 25, 2026, from [Link]
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Endocrine Disruptor List. (n.d.). 2-tert-butyl-4-methoxyphenol (BHA). Retrieved January 25, 2026, from [Link]
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A Comparative Guide to Amine Protecting Groups: Evaluating 3-tert-butyl-4-methoxybenzenesulfonamide in the Context of Established Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. The ability to mask the reactivity of a functional group, such as an amine, while other chemical transformations are carried out is paramount. This guide provides a detailed comparison of the prospective efficacy of 3-tert-butyl-4-methoxybenzenesulfonamide as a protecting group for primary and secondary amines, benchmarked against the widely utilized carbamate-based protectors, Boc and Cbz, and other relevant sulfonamides. While direct, extensive literature on the application of 3-tert-butyl-4-methoxybenzenesulfonamide as a protecting group is limited, this guide will extrapolate its potential characteristics based on established principles of physical organic chemistry and the known behavior of analogous sulfonamides.
The Critical Role of Amine Protection in Synthesis
Amines are nucleophilic and basic, making them susceptible to a wide range of reactions, including acylation, alkylation, and oxidation.[1] In a multistep synthesis, it is often necessary to temporarily block the amine functionality to prevent unwanted side reactions. An ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to a wide range of reaction conditions.
-
Selectively removable in high yield under conditions that do not affect other functional groups in the molecule (orthogonality).[2]
Established Amine Protecting Groups: A Benchmark for Comparison
The most common protecting groups for amines fall into two main categories: carbamates and sulfonamides.
Carbamate Protecting Groups: Boc and Cbz
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are among the most frequently employed amine protecting groups.[2] They are valued for their reliability and distinct deprotection conditions, which allows for their orthogonal use in complex syntheses.[2]
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]
-
Benzyloxycarbonyl (Cbz): Typically installed using benzyl chloroformate, the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenolysis.[2]
Sulfonamide Protecting Groups: Ts and Ns
Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, offer a more robust protection than carbamates.[5] They are generally stable to both acidic and basic conditions.[5]
-
p-Toluenesulfonyl (Tosyl, Ts): This is a very stable protecting group, often requiring harsh conditions for removal, such as sodium in liquid ammonia or strong acid at high temperatures.[5][6]
-
2-Nitrobenzenesulfonyl (Nosyl, Ns): The electron-withdrawing nitro group facilitates the cleavage of the Ns group under milder conditions, typically using a thiol nucleophile in the presence of a base.[1][7]
A Prospective Analysis of 3-tert-butyl-4-methoxybenzenesulfonamide as a Protecting Group
While not a mainstream protecting group with extensive documentation, we can infer the potential properties of 3-tert-butyl-4-methoxybenzenesulfonamide based on the electronic and steric effects of its substituents.
Rationale for the Substitution Pattern
The substituents on the phenyl ring of a benzenesulfonamide protecting group play a crucial role in modulating its properties.
-
4-Methoxy Group: The electron-donating methoxy group at the para position is expected to increase the electron density on the sulfonyl sulfur, potentially making the sulfonamide more susceptible to cleavage under certain conditions compared to the unsubstituted benzenesulfonamide. This is analogous to the increased acid lability of the p-methoxybenzyl (PMB) ether protecting group for alcohols.
-
3-tert-Butyl Group: The bulky tert-butyl group ortho to the methoxy group introduces significant steric hindrance. This could influence the rate of both the protection and deprotection steps. Furthermore, the tert-butyl group is a moderately electron-donating group.
Predicted Stability and Cleavage
Based on these structural features, we can hypothesize the following characteristics for the 3-tert-butyl-4-methoxybenzenesulfonamide protecting group:
-
Stability: It is expected to be highly stable to a wide range of reagents, including bases and many nucleophiles, similar to other sulfonamides. Its stability towards acidic conditions is likely to be high, though potentially slightly reduced compared to the tosyl group due to the electron-donating methoxy group.
-
Cleavage: The electron-donating nature of the methoxy and tert-butyl groups would likely make reductive cleavage (e.g., with sodium in liquid ammonia) more difficult than for the tosyl group. However, cleavage under strongly acidic conditions might be facilitated. It is also conceivable that specific reagents could be developed to target the electron-rich aromatic ring for cleavage.
Comparative Performance: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the key characteristics of the discussed protecting groups. The data for 3-tert-butyl-4-methoxybenzenesulfonamide is predictive and requires experimental validation.
| Protecting Group | Abbreviation | Structure | Typical Introduction Reagent | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Boc-NHR | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl)[3] | Base-stable, labile to strong acid[8] |
| Benzyloxycarbonyl | Cbz, Z | Cbz-NHR | Benzyl chloroformate | Catalytic hydrogenolysis (H₂, Pd/C)[2] | Acid and base-stable, labile to hydrogenolysis[8] |
| p-Toluenesulfonyl | Ts | Ts-NHR | p-Toluenesulfonyl chloride | Harsh: Na/NH₃ or strong acid (HBr, H₂SO₄) at high temp[6] | Very stable to acid and base[5] |
| 2-Nitrobenzenesulfonyl | Ns | Ns-NHR | 2-Nitrobenzenesulfonyl chloride | Mild: Thiol (e.g., thiophenol) and base (e.g., K₂CO₃)[7] | Stable to acid, labile to thiols/base[1] |
| 3-tert-butyl-4-methoxybenzenesulfonamide | (Predicted) | (Structure) | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | (Predicted) Strong acid; potentially specific oxidative or reductive methods | (Predicted) Likely stable to base, moderate to high acid stability |
Experimental Protocols
To facilitate the practical application and comparison of these protecting groups, detailed experimental protocols are provided below.
Protocol 1: Protection of a Primary Amine with Boc Anhydride
This protocol describes the general procedure for the protection of a primary amine using di-tert-butyl dicarbonate.
Caption: General workflow for Boc protection of a primary amine.
Procedure:
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the Boc-protected amine.
Protocol 2: Deprotection of a Boc-Protected Amine
This protocol outlines the standard procedure for the removal of the Boc group using trifluoroacetic acid.
Caption: General workflow for the deprotection of a Boc-protected amine.
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS (typically 0.5-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a base.
Protocol 3: Protection of a Primary Amine with 2-Nitrobenzenesulfonyl Chloride
This protocol describes a general method for the synthesis of a nosyl-protected amine. A similar procedure would be anticipated for the use of 3-tert-butyl-4-methoxybenzenesulfonyl chloride.
Caption: General workflow for the nosyl protection of a primary amine.
Procedure:
-
Dissolve the primary amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Dilute the reaction with DCM and wash sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the nosyl-protected amine.
Protocol 4: Deprotection of a Nosyl-Protected Amine
This protocol details the cleavage of the nosyl group using a thiol and a base.
Caption: General workflow for the deprotection of a nosyl-protected amine.
Procedure:
-
Dissolve the nosyl-protected amine in a solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Add potassium carbonate (2-5 eq) and thiophenol (2-5 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the free amine.
Conclusion and Future Directions
The selection of an appropriate amine protecting group is a critical decision in the design of a synthetic route. While Boc and Cbz remain the workhorses of organic synthesis due to their well-understood reactivity and orthogonal cleavage conditions, sulfonamides offer a more robust alternative for many applications. The prospective analysis of 3-tert-butyl-4-methoxybenzenesulfonamide suggests it may possess a unique stability profile. However, its practical utility can only be ascertained through rigorous experimental investigation. Future work should focus on the synthesis of 3-tert-butyl-4-methoxybenzenesulfonyl chloride and a systematic study of its reactivity with a range of primary and secondary amines. Furthermore, a thorough investigation of its stability under various acidic, basic, and reductive conditions, along with the development of efficient and selective deprotection protocols, will be necessary to establish its place in the synthetic chemist's toolbox.
References
- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
- Bolton, J. L., & McClelland, R. A. (1991). A new approach to the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. Journal of Organic Chemistry, 56(13), 4377–4379.
- Inagaki, M., Matsumoto, S., & Tsuri, T. (2003). Short Synthesis of tert-Butyl-Hydroxylated 3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Synthesis of tert-Butyl-Hydroxylated S-2474. The Journal of Organic Chemistry, 68(3), 1128–1131.
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
- Weinreb, S. M. (2009). N-Sulfonyl Imines in Heterocyclic Synthesis. In Topics in Heterocyclic Chemistry (Vol. 18, pp. 1–34). Springer Berlin Heidelberg.
-
Chem-Station. (2014). Sulfonyl Protective Groups. Retrieved from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
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- 8. Amino Protecting Groups Stability [organic-chemistry.org]
A Comprehensive Guide to the NMR Characterization of 3-tert-butyl-4-methoxybenzenesulfonamide: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Benzenesulfonamides, a cornerstone of medicinal chemistry, continue to yield promising therapeutic candidates. Within this class, 3-tert-butyl-4-methoxybenzenesulfonamide represents a scaffold of significant interest, warranting a detailed analytical approach for its unambiguous characterization. This guide provides an in-depth protocol and comparative analysis for the Nuclear Magnetic Resonance (NMR) characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present a self-validating system for structural confirmation.
The Critical Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides a wealth of information regarding connectivity, stereochemistry, and even intermolecular interactions. For a molecule like 3-tert-butyl-4-methoxybenzenesulfonamide, with its distinct functional groups and substitution pattern on the aromatic ring, NMR is indispensable for confirming its identity and purity.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide a comprehensive NMR dataset for the unambiguous structural determination of 3-tert-butyl-4-methoxybenzenesulfonamide. The choice of experiments is hierarchical, with each subsequent experiment building upon the information of the previous one to provide a complete and validated structural assignment.
Diagram of the NMR Experimental Workflow
Caption: A logical workflow for the comprehensive NMR analysis of 3-tert-butyl-4-methoxybenzenesulfonamide.
Step-by-Step Methodologies
1. Sample Preparation:
-
Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, if the compound exhibits poor solubility or if exchangeable protons (e.g., -NH₂) are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior alternative.
-
Protocol:
-
Accurately weigh 10-20 mg of the synthesized 3-tert-butyl-4-methoxybenzenesulfonamide.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
2. ¹H NMR Spectroscopy:
-
Rationale: This is the initial and most informative experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
3. ¹³C{¹H} NMR and DEPT Spectroscopy:
-
Rationale: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) helps to distinguish between CH, CH₂, and CH₃ groups.
-
Protocol:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done at a frequency corresponding to the spectrometer's proton frequency (e.g., 100 MHz for a 400 MHz instrument).
-
Acquire DEPT-90 and DEPT-135 spectra to aid in the assignment of carbon multiplicities.
-
Process and calibrate the spectra using the solvent signal (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
4. 2D NMR Spectroscopy: COSY, HSQC, and HMBC:
-
Rationale: 2D NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations.
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton.
-
-
Protocol:
-
Acquire standard 2D COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets.
-
These experiments are generally more time-consuming than 1D experiments.
-
Process the 2D spectra to generate contour plots for analysis.
-
Predicted NMR Data for 3-tert-butyl-4-methoxybenzenesulfonamide
Based on established principles of NMR spectroscopy and data from similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR data for 3-tert-butyl-4-methoxybenzenesulfonamide.
¹H NMR Data (Predicted)
| Signal | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment |
| H-2 | ~7.8 | d | 1H | Aromatic |
| H-5 | ~7.0 | d | 1H | Aromatic |
| H-6 | ~7.7 | dd | 1H | Aromatic |
| -SO₂NH₂ | ~4.7-5.5 | br s | 2H | Amide |
| -OCH₃ | ~3.9 | s | 3H | Methoxy |
| -C(CH₃)₃ | ~1.4 | s | 9H | tert-Butyl |
Note: Chemical shifts are highly dependent on the solvent and concentration.
¹³C NMR Data (Predicted)
| Signal | Chemical Shift (ppm, predicted) | DEPT | Assignment |
| C-1 | ~135 | C | Aromatic |
| C-2 | ~128 | CH | Aromatic |
| C-3 | ~140 | C | Aromatic |
| C-4 | ~158 | C | Aromatic |
| C-5 | ~112 | CH | Aromatic |
| C-6 | ~125 | CH | Aromatic |
| -OCH₃ | ~56 | CH₃ | Methoxy |
| -C (CH₃)₃ | ~35 | C | tert-Butyl |
| -C(CH₃ )₃ | ~30 | CH₃ | tert-Butyl |
Comparative Analysis: Distinguishing 3-tert-butyl-4-methoxybenzenesulfonamide from its Isomers
A key aspect of structural characterization is to differentiate the target molecule from its potential isomers. Let's consider the comparison with a plausible alternative, 2-tert-butyl-4-methoxybenzenesulfonamide .
Key Differentiating Features in ¹H NMR:
-
Aromatic Region: The substitution pattern significantly influences the coupling patterns of the aromatic protons.
-
3-tert-butyl-4-methoxybenzenesulfonamide: Would exhibit an ABX spin system, with three distinct aromatic protons. We would expect to see a doublet, a doublet, and a doublet of doublets.
-
2-tert-butyl-4-methoxybenzenesulfonamide: This isomer would also present an ABX system, but the chemical shifts and coupling constants would differ due to the different electronic and steric environment of the protons. The proton at C-3 (between the two bulky groups) would likely be shifted downfield.
-
Key Differentiating Features in ¹³C NMR:
-
The chemical shifts of the quaternary carbons in the aromatic ring would be distinct for each isomer due to the different substituent effects.
The Power of HMBC in Isomer Differentiation:
The HMBC experiment is particularly powerful for distinguishing between these isomers.
Caption: Key HMBC correlations from the tert-butyl protons that differentiate the 3-substituted from the 2-substituted isomer.
In the 3-tert-butyl isomer, the protons of the tert-butyl group will show long-range correlations to C-2, C-3, and C-4. In contrast, for the 2-tert-butyl isomer, these protons would correlate to C-1, C-2, and C-3. These distinct correlation patterns provide unambiguous evidence for the substitution pattern.
Conclusion
The comprehensive NMR characterization of 3-tert-butyl-4-methoxybenzenesulfonamide is a systematic process that relies on a suite of 1D and 2D NMR experiments. By following the detailed protocols and understanding the expected spectral features, researchers can confidently confirm the structure of this important sulfonamide. The comparative analysis with potential isomers underscores the power of multi-dimensional NMR techniques, particularly HMBC, in providing unequivocal structural assignments. This guide serves as a robust framework for the analytical validation of this and similar molecules, ensuring the scientific integrity of research and development endeavors.
References
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
-
The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]
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Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
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4-Methoxybenzenesulfonamide. PubChem. [Link]
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t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]
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Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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Synthesis of 3-tert-butyl-4-hydroxyanisole. PrepChem.com. [Link]
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Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis Online. [Link]
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The Role of Two-Dimensional nmr Spectroscopy (2dnmr Spectroscopy) in Pharmaceutical Research: Applications, Advancements and Future Directions. ResearchGate. [Link]
-
2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
A Senior Application Scientist's Guide to Monitoring 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride Reactions
In the landscape of modern drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. The reagent 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is a key building block in the synthesis of these vital compounds. Precise monitoring of its conversion into sulfonamides or sulfonate esters is not merely an academic exercise; it is a critical determinant of yield, purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of analytical techniques, grounded in practical experience, to empower researchers in making informed decisions for robust reaction monitoring.
The Challenge: Why Monitoring Sulfonylation is Non-Trivial
Reactions involving this compound present unique analytical challenges. The sulfonyl chloride moiety is highly electrophilic and susceptible to hydrolysis, creating the corresponding sulfonic acid as a key impurity. A successful monitoring strategy must therefore be capable of resolving:
-
Starting Material: this compound
-
Nucleophile: The amine or alcohol being sulfonated
-
Product: The desired sulfonamide or sulfonate ester
-
Key Byproducts: Primarily the sulfonic acid from hydrolysis
The kinetics of these reactions can be rapid, demanding analytical techniques that provide timely and accurate data to define reaction endpoints and prevent the formation of impurities.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical technique is dictated by the specific requirements of the study—be it qualitative completion checks, quantitative kinetic analysis, or structural elucidation. Here, we compare the most effective methods for monitoring these reactions.
Thin-Layer Chromatography (TLC)
Principle: TLC is a form of liquid chromatography where a sample is applied to a thin layer of adsorbent material (typically silica gel) and developed by a solvent system. Separation occurs based on the differential partitioning of the analytes between the stationary and mobile phases.
-
Expertise & Experience: TLC is the workhorse of the synthetic organic chemist for its speed and low cost. It provides an excellent qualitative snapshot of the reaction's progress. For sulfonylation reactions, a typical mobile phase might be a mixture of ethyl acetate and hexanes. The starting sulfonyl chloride is relatively nonpolar, while the product sulfonamide and the sulfonic acid byproduct are significantly more polar. This polarity difference usually allows for straightforward separation. Visualization is often achieved using UV light, as the aromatic rings in all key components are UV-active.[1][2] For compounds that are not UV-active or for enhanced visualization, chemical stains like potassium permanganate (which reacts with oxidizable groups) or iodine can be used.[1][3]
-
Trustworthiness: While excellent for a quick check, TLC is inherently non-quantitative. Rf values can shift based on plate quality, chamber saturation, and spotting concentration. Co-spotting a reference mixture of starting material and an authentic product standard alongside the reaction mixture is a self-validating practice that dramatically increases confidence in spot identification.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful separation technique that forces a sample through a column packed with a stationary phase under high pressure. A detector, typically UV-Vis, measures the analytes as they elute.
-
Expertise & Experience: For quantitative analysis, HPLC is the gold standard. A reverse-phase C18 column is the logical first choice for separating the hydrophobic sulfonyl chloride from the more polar products. A gradient elution, starting with a higher percentage of water/acetonitrile and increasing the organic component, will typically resolve the sulfonic acid, the amine/alcohol, the sulfonamide product, and the unreacted sulfonyl chloride. The high reactivity of the sulfonyl chloride necessitates immediate quenching of the reaction aliquot in the HPLC mobile phase or a suitable solvent to prevent further reaction or degradation before analysis. This step is critical for generating reliable kinetic data.
-
Trustworthiness: HPLC provides highly reproducible and quantitative data. A self-validating HPLC method involves establishing the retention times of all known components (starting materials, product, and expected byproducts) by injecting pure standards. Creating a calibration curve for the starting material and product allows for the accurate determination of their concentrations over time, enabling precise kinetic profiling and yield calculations.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of molecules.
-
Expertise & Experience: NMR is exceptionally powerful for both structural confirmation and quantitative analysis. For reaction monitoring, small aliquots can be taken, the solvent evaporated, and the residue dissolved in a deuterated solvent for analysis. More advanced is in-situ (or real-time) NMR monitoring, where the reaction is run directly in an NMR tube.[5] This technique provides a continuous, non-invasive view of the reaction progress. Diagnostic peaks for the starting material (e.g., the aromatic protons adjacent to the sulfonyl chloride group) can be monitored for their disappearance while new peaks corresponding to the product appear. The tert-butyl group provides a sharp, strong singlet in the ¹H NMR spectrum, which can serve as an excellent internal reference point for integration and quantification, provided it remains intact throughout the reaction.[6]
-
Trustworthiness: The quantitative nature of NMR (the signal integral is directly proportional to the number of nuclei) makes it inherently self-validating, assuming proper relaxation delays are used during acquisition. By including an internal standard with a known concentration, the absolute concentrations of reactants and products can be determined directly from the spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the highly sensitive and specific detection capabilities of mass spectrometry.
-
Expertise & Experience: LC-MS is the definitive tool for identifying unknown byproducts and confirming the mass of the desired product in complex reaction mixtures.[7] For monitoring this compound reactions, it can unequivocally confirm the formation of the sulfonic acid byproduct (M+H⁺) and detect any unexpected side reactions. The high sensitivity of MS allows for the detection of very low-level impurities that might be missed by UV detection in HPLC.[8][9]
-
Trustworthiness: The combination of retention time data from the LC and mass-to-charge ratio data from the MS provides an extremely high degree of confidence in peak identification.[7] This dual-detection system is a self-validating powerhouse for reaction analysis.
Quantitative Data Summary & Technique Selection
Choosing the right tool depends on the goal. The following table summarizes the key performance characteristics to guide your decision.
| Feature | TLC | HPLC-UV | NMR | LC-MS |
| Primary Use | Qualitative Check | Quantitative Kinetics | Structural & Quantitative | Identification & Purity |
| Analysis Time | ~5-15 min | ~5-20 min per sample | ~5-10 min per sample | ~5-20 min per sample |
| Quantitation | No | Yes (Excellent) | Yes (Excellent) | Yes (Good, requires standards) |
| Sensitivity | Low (µg-ng) | Medium (ng-pg) | Low (mg-µg) | High (pg-fg) |
| Required Expertise | Low | Medium | High | High |
| Cost per Sample | Very Low | Low-Medium | High | High |
Decision-Making Workflow
To assist in selecting the optimal technique, the following workflow diagram illustrates a logical decision-making process based on common research objectives.
Caption: Workflow for HPLC-based reaction monitoring.
References
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Agilent Technologies. (n.d.). Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride. Agilent. Retrieved from [Link]
-
Dmitrienko, S. G., et al. (2012). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. National Institutes of Health. Retrieved from [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]
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LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
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MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Retrieved from [Link]
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National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. NIH. Retrieved from [Link]
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Queen's University. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. QSpace. Retrieved from [Link]
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ResearchGate. (n.d.). High performance liquid chromatography-mass spectrometric analysis of sulphonated dyes and intermediates. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). TLC of Sulfonamides. ResearchGate. Retrieved from [Link]
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Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystal Structure of 3-tert-butyl-4-methoxybenzenesulfonamide Derivatives
This guide provides a comprehensive technical comparison of the anticipated X-ray crystal structure of 3-tert-butyl-4-methoxybenzenesulfonamide and its derivatives with structurally related benzenesulfonamides. While a specific crystal structure for 3-tert-butyl-4-methoxybenzenesulfonamide is not publicly available, this document synthesizes data from analogous structures to offer valuable insights for researchers, scientists, and professionals in drug development. By examining the synthesis, molecular geometry, and intermolecular interactions of comparable compounds, we can extrapolate key structural features and predict the behavior of this novel sulfonamide.
Introduction: The Significance of Benzenesulfonamides
Benzenesulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This diverse pharmacological profile includes antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The efficacy of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. X-ray crystallography is the definitive method for elucidating these atomic-level details, providing crucial information for structure-based drug design.[4][5]
The introduction of a bulky tert-butyl group and an electron-donating methoxy group at the 3 and 4 positions of the benzene ring, respectively, is expected to significantly influence the molecule's conformation and crystal packing. This guide will explore these anticipated effects by drawing comparisons with known sulfonamide crystal structures.
Proposed Synthesis of 3-tert-butyl-4-methoxybenzenesulfonamide
A plausible synthetic route for 3-tert-butyl-4-methoxybenzenesulfonamide can be devised based on established methods for preparing benzenesulfonamides and their precursors. A common approach involves the chlorosulfonation of an appropriately substituted benzene ring, followed by amination.
A potential precursor, 4-tert-butyl-1-methoxybenzene, can be synthesized through various established methods. The subsequent chlorosulfonation would likely yield 3-tert-butyl-4-methoxybenzenesulfonyl chloride, which can then be reacted with ammonia or an appropriate amine to furnish the desired sulfonamide derivative.
Experimental Protocol: Synthesis of a Benzenesulfonamide Derivative (General Procedure)
This protocol is adapted from the synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide and can be modified for the target compound.[6]
-
Chlorosulfonation: To a stirred solution of the starting substituted benzene in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, the sulfonyl chloride, is collected by filtration, washed with cold water, and dried.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., acetone or tetrahydrofuran). Add an excess of the desired amine (or aqueous ammonia for the primary sulfonamide) and stir at room temperature.
-
Isolation: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the pure sulfonamide derivative.
Comparative Structural Analysis
The crystal structure of a molecule is determined by a delicate balance of intramolecular forces (bond lengths, bond angles, and torsion angles) and intermolecular interactions (hydrogen bonding, van der Waals forces, and π-π stacking). By analyzing the crystal structures of related sulfonamides, we can predict the structural characteristics of 3-tert-butyl-4-methoxybenzenesulfonamide derivatives.
Molecular Conformation
Studies on various benzenesulfonamide derivatives reveal that the geometry around the sulfur atom is typically a distorted tetrahedron.[6][7] The conformation of the molecule is largely defined by the torsion angles of the S-N and S-C bonds.
For instance, in the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the C-S-N-C torsion angles vary significantly depending on the position of the nitro group, leading to different orientations of the phenyl rings.[6] Similarly, the bulky tert-butyl group in 3-tert-butyl-4-methoxybenzenesulfonamide is expected to impose steric constraints, influencing the preferred conformation of the molecule.
Intermolecular Interactions and Crystal Packing
Hydrogen bonding is a dominant force in the crystal packing of sulfonamides. The sulfonamide group (-SO₂NH-) contains both hydrogen bond donors (N-H) and acceptors (S=O), leading to the formation of various hydrogen-bonding motifs, such as dimers and chains.[8]
In a study of ten sulfonamides, it was found that the most common hydrogen bond pattern involved infinite chains.[9] The presence of the methoxy group in 3-tert-butyl-4-methoxybenzenesulfonamide introduces an additional hydrogen bond acceptor, which could lead to more complex hydrogen-bonding networks.
The packing of molecules in the crystal lattice is also influenced by weaker interactions. The arrangement of aromatic rings can lead to π-π stacking, while the bulky tert-butyl group will primarily engage in van der Waals interactions. The interplay of these forces will determine the overall crystal packing, which can be categorized into different motifs.[8][9]
Table 1: Comparison of Crystallographic Parameters of Related Sulfonamides
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | Monoclinic | P2₁/c | N-H···O hydrogen bonds, C-H···O interactions | [6][7] |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | Monoclinic | P2₁/n | N-H···O hydrogen bonds, C-H···O interactions | [6][7] |
| N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide | Orthorhombic | Pca2₁ | N-H···O hydrogen bonds, C-H···O interactions | [6][7] |
| {(4-nitrophenyl)sulfonyl}tryptophan | Monoclinic | P2₁ | O-H···O and N-H···O hydrogen bonds | [10] |
X-ray Crystallography: Experimental Protocol
Obtaining high-quality crystals is often the most challenging step in determining a crystal structure.[5][11] The following is a generalized protocol for the crystallization and X-ray diffraction analysis of a small molecule like a benzenesulfonamide derivative.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve the purified sulfonamide in a suitable solvent (e.g., acetone, ethanol, or a solvent mixture) to prepare a saturated or near-saturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals. For example, slow diffusion of a non-solvent (e.g., hexane or heptane) into a solution of the compound can yield high-quality crystals.[6][7]
-
-
Crystal Mounting:
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other crystallographic parameters.
-
Potential Biological Implications
The structural features of 3-tert-butyl-4-methoxybenzenesulfonamide derivatives are likely to impart specific biological activities. The lipophilic tert-butyl group can enhance membrane permeability, while the methoxy group can participate in hydrogen bonding with biological targets. Benzenesulfonamides are known to inhibit various enzymes, such as carbonic anhydrases, and the specific substitution pattern of the title compound could lead to novel inhibitory profiles.[2][3] Further studies are warranted to explore the potential therapeutic applications of this class of compounds.
Conclusion
This guide has provided a comparative analysis of the anticipated X-ray crystal structure of 3-tert-butyl-4-methoxybenzenesulfonamide derivatives based on the known structures of related compounds. The presence of the tert-butyl and methoxy substituents is expected to significantly influence the molecular conformation and crystal packing. The detailed experimental protocols for synthesis and X-ray crystallography serve as a practical resource for researchers in this field. The insights presented here will be valuable for the rational design and development of novel benzenesulfonamide-based therapeutic agents.
References
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Crystallographic details of sulfonamides 1-6. | Download Table. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(7), 589–601. [Link]
- Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate. (2020). Google Patents.
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 25, 2026, from [Link]
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Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2020). Crystal Growth & Design, 20(2), 1146–1158. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Molecules, 24(18), 3369. [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
(PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2021). The Journal of Organic Chemistry, 86(3), 2416–2427. [Link]
-
Biological activity produced by benzenesulfonamide derivatives on... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7434. [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 25, 2026, from [Link]
-
A beginner's guide to macromolecular crystallization. (2021). The Biochemist, 43(1), 58–63. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2023). Journal of Applied Pharmaceutical Science, 13(4), 133-140. [Link]
-
Preparation of 4-tert-butylbenzenesulfonic acid. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]
-
From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (2022). Molecular Pharmaceutics, 19(6), 1801–1814. [Link]
-
(PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2013). ResearchGate. Retrieved January 25, 2026, from [Link]
-
X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. (2018). DergiPark. Retrieved January 25, 2026, from [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2017). Journal of Medicinal Chemistry, 60(13), 5693–5710. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Advances, 11(44), 27289-27303. [Link]
-
The crystal structure of (E)-N′-(4-hydroxy- 3-methoxybenzylidene)-2-naphthohydrazide monohydrate, C19H18N2O4. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2022). Applied Biological Chemistry, 65(1), 1-13. [Link]
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Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. (2022). IUCrData, 7(2), x220084. [Link]
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The Unintuitive Reactivity of 3-tert-Butyl-4-methoxy-benzenesulfonyl Chloride: A Comparative Kinetic Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of a sulfonylating agent is a critical decision that dictates the efficiency and outcome of synthetic endeavors. While reagents like tosyl chloride (TsCl) and mesyl chloride (MsCl) are workhorses in the field, there is a growing need for sulfonyl chlorides with tailored reactivity profiles. This guide provides an in-depth kinetic comparison of the sterically hindered yet surprisingly reactive 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride with commonly used alternatives. We will delve into the underlying principles governing its reactivity and provide detailed experimental protocols for kinetic analysis, empowering you to make informed decisions in your synthetic design.
The Conundrum of Steric Hindrance and Reactivity
At first glance, the structure of this compound presents a paradox. The bulky tert-butyl group at the ortho position to the sulfonyl chloride moiety would be expected to exert significant steric hindrance, thereby decreasing the rate of nucleophilic attack. However, literature on ortho-alkyl substituted benzenesulfonyl chlorides reveals a counterintuitive trend: an acceleration of the reaction rate.[1] This phenomenon underscores the complex interplay of steric and electronic effects that govern the reactivity of this class of compounds.
The 4-methoxy group, a strong electron-donating group, deactivates the sulfonyl chloride towards nucleophilic attack by increasing the electron density on the sulfur atom. Conversely, the 3-tert-butyl group, while sterically imposing, can distort the geometry of the sulfonyl group, potentially leading to a more favorable transition state for nucleophilic attack. This guide will explore this unexpected reactivity profile through a comparative kinetic study.
Comparative Kinetic Analysis: A Data-Driven Approach
To provide a clear performance benchmark, we will compare the reactivity of this compound with three widely used sulfonylating agents: p-Toluenesulfonyl chloride (TsCl), Methanesulfonyl chloride (MsCl), and Dansyl chloride. The following table summarizes the expected relative reactivities based on established principles of physical organic chemistry.
| Sulfonyl Chloride | Key Structural Features | Expected Relative Reactivity with Amines | Rationale |
| This compound | Bulky ortho-tert-butyl group, electron-donating para-methoxy group | Moderate to High | The accelerating effect of the ortho-alkyl group is expected to counteract the deactivating effect of the para-methoxy group.[1] |
| p-Toluenesulfonyl chloride (TsCl) | Electron-donating para-methyl group | Moderate | The methyl group is weakly electron-donating, leading to a moderate reactivity. |
| Methanesulfonyl chloride (MsCl) | Small methyl group, no aromatic ring | High | The small size of the methyl group minimizes steric hindrance, and the absence of an electron-donating aromatic ring enhances the electrophilicity of the sulfur atom. |
| Dansyl chloride | N,N-dimethylamino group, naphthalene ring system | Low (in non-polar solvents) | The electron-donating N,N-dimethylamino group significantly deactivates the sulfonyl chloride. Its reactivity is often pH-dependent. |
Experimental Protocols for Kinetic Studies
Accurate kinetic data is paramount for a meaningful comparison. The following are detailed, self-validating protocols for determining the rate of reaction of sulfonyl chlorides with a model primary amine (e.g., aniline or benzylamine).
Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This method allows for the direct monitoring of the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler and thermostatted column compartment
Reagents:
-
Sulfonyl chloride of interest
-
Primary amine (e.g., aniline)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine (as a scavenger for HCl)
-
Internal standard (e.g., naphthalene)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the sulfonyl chloride (e.g., 10 mM) in acetonitrile.
-
Prepare a stock solution of the amine (e.g., 100 mM) in acetonitrile.
-
Prepare a stock solution of the internal standard (e.g., 5 mM) in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel (e.g., 25°C), add the appropriate volume of acetonitrile and the internal standard stock solution.
-
Add the amine stock solution and allow the solution to equilibrate.
-
Initiate the reaction by adding the sulfonyl chloride stock solution. Start the timer immediately.
-
-
HPLC Analysis:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting it into a vial containing a large excess of a suitable quenching agent (e.g., a highly reactive amine like diethylamine in acetonitrile).
-
Inject the quenched sample into the HPLC system.
-
Monitor the elution of the sulfonyl chloride, sulfonamide, and internal standard using the UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the sulfonyl chloride and the internal standard.
-
Calculate the concentration of the sulfonyl chloride at each time point using a calibration curve.
-
Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').
-
The second-order rate constant (k) can be determined by dividing k' by the concentration of the amine (if the amine is in large excess).
-
Kinetic Analysis by Stopped-Flow Spectrophotometry
For very fast reactions, stopped-flow spectrophotometry provides the necessary time resolution.
Instrumentation:
-
Stopped-flow spectrophotometer with a UV-Vis detector
Reagents:
-
Sulfonyl chloride of interest
-
Primary amine
-
Suitable buffer solution
Procedure:
-
Solution Preparation:
-
Prepare a solution of the sulfonyl chloride in one syringe.
-
Prepare a solution of the amine in the other syringe. The concentrations should be chosen so that after mixing, they are in the desired range for the kinetic experiment.
-
-
Data Acquisition:
-
Rapidly mix the two solutions in the stopped-flow apparatus.
-
Monitor the change in absorbance at a wavelength where either the reactant or the product has a significant absorbance.
-
-
Data Analysis:
-
Fit the absorbance versus time data to the appropriate integrated rate law (e.g., single exponential for a pseudo-first-order reaction) to obtain the rate constant.
-
Mechanistic Insights
The reactions of sulfonyl chlorides with nucleophiles generally proceed through a nucleophilic substitution at the sulfur atom. The mechanism can be described as an addition-elimination pathway, analogous to the SNAr mechanism for aromatic compounds.
Caption: Generalized mechanism for nucleophilic substitution at a sulfonyl chloride.
The electronic nature of the substituents on the aromatic ring significantly influences the stability of the trigonal bipyramidal intermediate. Electron-withdrawing groups stabilize the negative charge on the intermediate, thus accelerating the reaction. Conversely, electron-donating groups destabilize the intermediate and slow down the reaction. The unexpected accelerating effect of ortho-alkyl groups may be due to a relief of ground-state strain upon formation of the transition state.[1]
Experimental Workflow
The following diagram outlines the general workflow for conducting a comparative kinetic study of sulfonyl chlorides.
Caption: Workflow for a comparative kinetic study using HPLC.
Conclusion
This compound represents a fascinating case study in the interplay of steric and electronic effects in chemical reactivity. Contrary to simplistic predictions based on steric hindrance, the presence of the ortho-tert-butyl group is anticipated to enhance its reactivity, making it a potentially valuable tool for organic synthesis. This guide has provided a framework for a rigorous kinetic comparison of this compound with standard sulfonylating agents, along with detailed, actionable experimental protocols. By understanding the nuanced reactivity of such tailored reagents, researchers can unlock new possibilities in the design and synthesis of complex molecules.
References
-
M. R. Crampton, J. A. Stevens, J. Chem. Soc., Perkin Trans. 2, 1990 , 10, 1715-1720. Nucleophilic Substitution in Aromatic Compounds. Part 50. The Accelerating Effect of ortho-Alkyl Groups in the Reactions of 2,4,6-Trialkylbenzenesulphonyl Chlorides with Nucleophiles. [Link]
- L. M. Litvinenko, V. A. Savelova, T. N. Solomoichenko, V. G. Zaslavskii, Zh. Org. Khim., 1974, 10, 5, 1015-1021. Kinetics of the Sulfonylation of Amines with Arylsulfonyl Chlorides.
- E. Ciuffarin, L. Senatore, M. Isola, J. Chem. Soc. B, 1971, 2365-2369. Nucleophilic Substitution at a Sulphonyl Sulphur Atom. Part XII. The Reaction of Arenesulphonyl Chlorides with Amines in Benzene.
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J. F. King, R. Rathore, J. Am. Chem. Soc., 1990 , 112, 5, 2001–2007. The methoxide-catalyzed methanolysis of 2,4,6-trimethylbenzenesulfonyl chloride. Evidence for a sulfene intermediate. [Link]
- A. Finiels, P. Geneste, J. Org. Chem., 1979, 44, 10, 1577–1580. Steric Effects in the Reaction of Substituted Benzenesulfonyl Chlorides with Amines.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
